KW-6055
Beschreibung
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
N-[3-nitro-4-(pyridin-2-ylmethyl)phenyl]butanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3/c1-2-5-16(20)18-14-8-7-12(15(11-14)19(21)22)10-13-6-3-4-9-17-13/h3-4,6-9,11H,2,5,10H2,1H3,(H,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZKQVCYQBJJAGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC(=C(C=C1)CC2=CC=CC=N2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70212613 | |
| Record name | 2-(4-Butyrylamino-2-nitrobenzyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70212613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63233-46-5 | |
| Record name | 2-(4-Butyrylamino-2-nitrobenzyl)pyridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063233465 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(4-Butyrylamino-2-nitrobenzyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70212613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Central Nervous System Mechanism of Action of KW-6055 (Istradefylline)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
KW-6055, also known as istradefylline, is a selective adenosine A2A receptor antagonist. Its primary mechanism of action in the central nervous system (CNS) involves the modulation of neurotransmission in the basal ganglia, a critical brain region for motor control that is significantly impacted in Parkinson's disease. By blocking the adenosine A2A receptor, istradefylline indirectly enhances dopaminergic signaling, which is diminished due to the neurodegeneration characteristic of Parkinson's disease. This non-dopaminergic approach offers a novel strategy for managing motor symptoms, particularly the "off" episodes experienced by patients undergoing levodopa therapy. This guide provides a comprehensive overview of the preclinical and clinical data supporting the mechanism of action of this compound, detailed experimental methodologies, and visual representations of the relevant biological pathways and experimental workflows.
Core Mechanism of Action: Adenosine A2A Receptor Antagonism
Istradefylline functions as a potent and selective antagonist of the adenosine A2A receptor.[1][2][3] These receptors are highly concentrated in the striatum, a key component of the basal ganglia, where they are co-localized with dopamine D2 receptors on GABAergic medium spiny neurons of the indirect pathway.[4]
Under normal physiological conditions, adenosine acts as an inhibitory neuromodulator by activating A2A receptors, which in turn counteracts the effects of dopamine.[5] In Parkinson's disease, the loss of dopaminergic neurons leads to an overactivity of this adenosine-mediated inhibitory pathway, contributing to motor deficits.[5] Istradefylline blocks the action of adenosine at these A2A receptors, thereby reducing the inhibitory output of the indirect pathway and restoring a more balanced motor control circuit.[4][5] This antagonism indirectly enhances dopaminergic neurotransmission, leading to improved motor function.[5][6]
Signaling Pathway of A2A Receptor Antagonism by this compound
The following diagram illustrates the signaling cascade initiated by adenosine A2A receptor activation and its blockade by this compound.
Quantitative Data
The following tables summarize the key quantitative data for this compound (istradefylline) from in vitro and in vivo studies.
In Vitro Receptor Binding and Functional Activity
| Receptor Subtype | Species | Parameter | Value | Reference |
| Adenosine A2A | Human | Ki | 2.2 nM | [2] |
| Ki | 9.12 nM | [2] | ||
| Adenosine A1 | Human | Ki | >287 nM | [2] |
| Adenosine A3 | Human | Ki | >681 nM | [2] |
| Adenosine A2A | Rat | Ki | 1.57 nM | [2] |
| Adenosine A1 | Rat | Ki | 50.9 nM | [2] |
| Adenosine A2A | Mouse | Ki | 1.87 nM | [2] |
| Adenosine A1 | Mouse | Ki | 105.02 nM | [2] |
| Adenosine A2A | Human | IC50 | 1.94 µg/mL | [7][8] |
Ki: Inhibition constant, a measure of binding affinity. IC50: Half maximal inhibitory concentration.
Clinical Efficacy in Parkinson's Disease Patients
| Study | Dose | Primary Outcome | Result | p-value | Reference |
| 6002-US-006 | 20 mg/day | Change in % OFF time | -4.35% | 0.026 | [6] |
| 60 mg/day | Change in % OFF time | -4.49% | 0.024 | [6] | |
| 6002-US-013 | 20 mg/day | Change in daily OFF time (hours) | -0.7 | 0.03 | [4] |
| 6002-0608 (Japan) | 20 mg/day | Change in daily OFF time (hours) | -0.65 | 0.013 | [4] |
| 40 mg/day | Change in daily OFF time (hours) | -0.92 | <0.001 | [4] | |
| Mizuno et al., 2013 | 20 mg/day | Change in daily OFF time (hours) | -0.99 | 0.003 | [9] |
| 40 mg/day | Change in daily OFF time (hours) | -0.96 | 0.003 | [9] | |
| Pooled Analysis | 20-40 mg/day | Change in OFF time (hours) vs. baseline | -1.53 | - | [4] |
| Pourcher et al., 2012 | 40 mg/day | Change in UPDRS motor score (ON state) | -2.9 (vs. -0.8 for placebo) | <0.05 | [5] |
UPDRS: Unified Parkinson's Disease Rating Scale.
Preclinical Efficacy in MPTP-Treated Primates
| Study | Animal Model | Dose | Outcome | Result | Reference |
| Kanda et al. | MPTP-treated common marmosets | 10 mg/kg, p.o. | Locomotor activity | ~2x increase vs. control | [2] |
| 10 mg/kg, p.o. | Motor disability | Improvement | [2] | ||
| Uchida et al. | MPTP-treated common marmosets | 10 mg/kg, p.o. + L-DOPA (2.5 mg/kg) | Anti-parkinsonian effects | Enhanced and prolonged | [10] |
MPTP: 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine, a neurotoxin used to induce parkinsonism in animal models.
Experimental Protocols
Receptor Binding Assays
These assays are performed to determine the binding affinity (Ki) of a compound for a specific receptor.
Methodology:
-
Membrane Preparation: Cell membranes from cell lines stably expressing the human adenosine receptor subtypes (e.g., A1, A2A, A2B, A3) are prepared.[11]
-
Incubation: The membranes are incubated with a specific radioligand (e.g., [3H]CGS21680 for A2A receptors) and varying concentrations of istradefylline.[11]
-
Separation: The reaction is terminated by rapid filtration to separate the membrane-bound radioligand from the unbound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of istradefylline that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
cAMP Functional Assays
These assays measure the ability of a compound to antagonize the functional effects of receptor activation, such as the production of cyclic AMP (cAMP).
Methodology:
-
Cell Culture: Cells expressing the adenosine A2A receptor (e.g., HEK293 cells) are cultured.[12]
-
Stimulation: The cells are treated with an A2A receptor agonist (e.g., CGS21680) in the presence of varying concentrations of istradefylline.[13]
-
cAMP Measurement: The intracellular accumulation of cAMP is measured using methods like enzyme-linked immunosorbent assay (ELISA) or homogenous time-resolved fluorescence (HTRF).[7][14]
-
Data Analysis: The ability of istradefylline to inhibit the agonist-induced cAMP production is quantified, and the IC50 value is determined. A rightward shift in the agonist's concentration-response curve in the presence of istradefylline indicates competitive antagonism.[13]
MPTP Primate Model of Parkinson's Disease
This is a widely used preclinical model to evaluate the efficacy of anti-parkinsonian drugs.
Methodology:
-
Induction of Parkinsonism: Non-human primates (e.g., common marmosets or macaques) are administered the neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), which selectively destroys dopaminergic neurons in the substantia nigra, mimicking the pathology of Parkinson's disease.[15][16]
-
Behavioral Assessment: The animals are observed and scored for parkinsonian symptoms such as bradykinesia, rigidity, and tremor using a validated rating scale.[17]
-
Drug Administration: Istradefylline is administered orally, either as monotherapy or in combination with other anti-parkinsonian drugs like levodopa.[10][18]
-
Efficacy Evaluation: The effect of the treatment on motor symptoms is assessed by observing changes in the behavioral scores. The duration of "on" time (periods of good motor control) and the presence of dyskinesias are also evaluated.[10]
Clinical Trials in Parkinson's Disease Patients
Methodology:
-
Patient Population: Patients with a diagnosis of Parkinson's disease who are being treated with levodopa and are experiencing motor fluctuations ("wearing-off" or "off" episodes) are recruited.[4][6][9]
-
Study Design: Randomized, double-blind, placebo-controlled trials are typically conducted.[4][6][9]
-
Treatment: Patients are randomized to receive istradefylline (at various doses, e.g., 20 mg or 40 mg daily) or a placebo, in addition to their existing levodopa regimen.[4][6][9]
-
Primary Endpoint: The primary measure of efficacy is typically the change from baseline in the daily "off" time, as recorded by patients in a diary.[4][6][9]
-
Secondary Endpoints: Other assessments include changes in "on" time, the Unified Parkinson's Disease Rating Scale (UPDRS) motor score, and the incidence of adverse events, particularly dyskinesia.[6][19]
Conclusion
This compound (istradefylline) is a selective adenosine A2A receptor antagonist with a well-defined mechanism of action in the central nervous system. Its ability to indirectly modulate and enhance dopaminergic neurotransmission in the basal ganglia provides a valuable non-dopaminergic therapeutic strategy for the management of motor fluctuations in Parkinson's disease. The extensive preclinical and clinical data, supported by robust experimental methodologies, have established its efficacy and safety profile, leading to its approval for the treatment of "off" episodes in patients with Parkinson's disease. Further research may continue to explore its potential in other neurological and psychiatric disorders where adenosine A2A receptor modulation may be beneficial.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Istradefylline, a novel adenosine A2A receptor antagonist, for the treatment of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. Istradefylline for Parkinson's disease patients experiencing motor fluctuations: results of the KW-6002-US-018 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A 12-week, placebo-controlled study (6002-US-006) of istradefylline in Parkinson disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Biological Activity Studies of Istradefylline Derivatives Based on Adenine as A2A Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Adenosine A2A receptor antagonist istradefylline reduces daily OFF time in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. In vitro pharmacological profile of the A2A receptor antagonist istradefylline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Constitutive activity of the A2A adenosine receptor and compartmentalised cyclic AMP signalling fine-tune noradrenaline release - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The MPTP-lesioned non-human primate models of Parkinson's disease. Past, present, and future - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Modeling Parkinson’s Disease in Primates: The MPTP Model - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The MPTP-treated primate as a model of motor complications in PD: primate model of motor complications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The adenosine A2A receptor antagonist, istradefylline enhances anti-parkinsonian activity induced by combined treatment with low doses of L-DOPA and dopamine agonists in MPTP-treated common marmosets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
The Adenosine A2A Antagonist KW-6055 (Istradefylline) and its Impact on Acetylcholine Release in the Brain: A Technical Overview
For Immediate Release
This technical guide provides an in-depth analysis of the effects of KW-6055, also known as istradefylline, on acetylcholine release in the brain. Istradefylline is a selective adenosine A2A receptor antagonist that has been investigated for its potential therapeutic benefits in neurodegenerative disorders. This document, intended for researchers, scientists, and drug development professionals, summarizes key quantitative data, details experimental methodologies, and visualizes the underlying signaling pathways.
Core Mechanism of Action
Istradefylline exerts its effects by blocking adenosine A2A receptors in the brain, particularly in the basal ganglia where they are densely expressed.[1][2][3] In conditions such as Parkinson's disease, the degeneration of dopaminergic neurons leads to an overactivity of the indirect striatal output pathway, which is modulated by adenosine A2A receptors. By antagonizing these receptors, istradefylline reduces the inhibitory influence on this pathway, thereby indirectly enhancing dopaminergic neurotransmission and improving motor function.[1][2] Furthermore, adenosine A2A receptors are understood to modulate the release of several neurotransmitters, including acetylcholine.[4][5][6]
Quantitative Effects on Acetylcholine Release
A pivotal study by Kurokawa et al. (1991) demonstrated the significant impact of this compound on acetylcholine levels in the rat frontal cortex. The findings from this research are summarized below.
| Treatment Group | Dose (mg/kg, p.o.) | Change in Extracellular Acetylcholine Level (%) | Animal Model | Brain Region | Reference |
| This compound | 40 | 257 ± 23 | Normal Rats | Frontal Cortex | [7] |
| This compound | 160 | 202 ± 24 | Normal Rats | Frontal Cortex | [7] |
| This compound | 40 | 251 ± 22 (sustained for >2 hr) | Basal Forebrain-Lesioned Rats | Frontal Cortex | [7] |
Experimental Protocols
The following is a representative experimental protocol for assessing the in-vivo effects of a compound like this compound on brain acetylcholine release using microdialysis in a rat model. This protocol is a composite based on standard methodologies in the field.
Objective:
To measure the effect of orally administered this compound on extracellular acetylcholine concentrations in the frontal cortex of freely moving rats.
Materials:
-
Male Wistar rats (250-300g)
-
This compound (istradefylline)
-
Vehicle for this compound (e.g., 0.5% carboxymethyl cellulose)
-
Stereotaxic apparatus
-
Microdialysis probes (e.g., 4mm membrane)
-
Guide cannula
-
Ringer's solution (artificial cerebrospinal fluid)
-
Physostigmine (acetylcholinesterase inhibitor)
-
High-performance liquid chromatography (HPLC) system with electrochemical detection (ECD)
-
Automated fraction collector
Procedure:
-
Surgical Implantation of Guide Cannula:
-
Anesthetize rats with an appropriate anesthetic agent (e.g., isoflurane).
-
Secure the rat in a stereotaxic apparatus.
-
Implant a guide cannula targeted at the frontal cortex using stereotaxic coordinates.
-
Secure the cannula to the skull with dental cement.
-
Allow a recovery period of at least 48 hours post-surgery.
-
-
Microdialysis:
-
On the day of the experiment, insert a microdialysis probe through the guide cannula into the frontal cortex of the awake and freely moving rat.
-
Perfuse the probe with Ringer's solution containing an acetylcholinesterase inhibitor (e.g., 1 µM physostigmine) at a constant flow rate (e.g., 2 µL/min).
-
Allow a stabilization period of at least 2 hours to achieve a stable baseline of acetylcholine levels.
-
Collect dialysate samples at regular intervals (e.g., every 20 minutes) using an automated fraction collector.
-
Collect at least three baseline samples before drug administration.
-
-
Drug Administration:
-
Administer this compound orally at the desired doses (e.g., 40 mg/kg and 160 mg/kg) or the vehicle.
-
-
Sample Collection and Analysis:
-
Continue collecting dialysate samples for a predetermined period post-administration (e.g., 4 hours).
-
Analyze the acetylcholine concentration in the dialysate samples using HPLC-ECD.
-
Quantify acetylcholine levels by comparing the peak heights or areas to a standard curve.
-
-
Data Analysis:
-
Express the post-treatment acetylcholine levels as a percentage change from the baseline for each animal.
-
Perform statistical analysis (e.g., ANOVA followed by post-hoc tests) to determine the significance of the effects of this compound compared to the vehicle group.
-
Signaling Pathways and Logical Relationships
The following diagrams illustrate the proposed signaling pathway of this compound's effect on acetylcholine release and the experimental workflow.
Caption: Proposed signaling pathway of this compound on acetylcholine release.
Caption: Experimental workflow for in-vivo microdialysis study.
References
- 1. Istradefylline reduces memory deficits in aging mice with amyloid pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Adenosine A2A receptor antagonist - Wikipedia [en.wikipedia.org]
- 5. Adenosine A2A receptors stimulate acetylcholine release from nerve terminals of the rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Adenosine A2a receptor-mediated modulation of striatal acetylcholine release in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Istradefylline's Neuroprotective Capabilities Beyond Dopamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the non-dopaminergic neuroprotective pathways of Istradefylline, a selective adenosine A2A receptor antagonist. While its primary indication is for Parkinson's disease, a growing body of evidence reveals its potential in mitigating neuronal damage through mechanisms independent of the dopaminergic system. This document provides a comprehensive overview of these pathways, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying signaling cascades.
Core Non-Dopaminergic Neuroprotective Mechanisms
Istradefylline's neuroprotective effects are primarily mediated by its antagonism of the adenosine A2A receptor, which is highly expressed in the basal ganglia and other brain regions susceptible to neurodegeneration. By blocking this receptor, Istradefylline influences key pathological processes, including neuroinflammation and glutamate excitotoxicity.
Attenuation of Neuroinflammation
Chronic neuroinflammation is a hallmark of many neurodegenerative diseases. Istradefylline has been shown to suppress inflammatory responses by modulating the activity of glial cells.[1][2][3] Specifically, it inhibits the activation of both microglia and astrocytes, the resident immune cells of the central nervous system.[2][3][4] This leads to a significant reduction in the production and release of pro-inflammatory mediators.
Experimental evidence from a rat model of focal cortical ischemia induced by pial vessel disruption (PVD) demonstrates that Istradefylline treatment (3 mg/kg, i.p.) markedly reduces the levels of key inflammatory markers.[1][2] This includes a decrease in tumor necrosis factor-alpha (TNF-α), nitric oxide synthase (nNOS), and inducible nitric oxide synthase (iNOS).[1][2][4] Concurrently, Istradefylline prevents the downregulation of anti-inflammatory cytokines such as transforming growth factor-beta 1 (TGF-β1) and interleukin-4 (IL-4).[1][2][4]
Quantitative Data Summary
The following tables summarize the quantitative effects of Istradefylline on markers of neuroinflammation and neurodegeneration in a rat model of PVD-induced stroke.
Table 1: Effect of Istradefylline on Neuroinflammatory Markers
| Marker | Treatment Group | Mean ± SEM | % Change vs. Vehicle | p-value | Reference |
| GFAP (Astrocyte Marker) | Vehicle | 1.8 ± 0.2 | - | - | [2][3] |
| Istradefylline (3 mg/kg) | 1.1 ± 0.1 | ↓ 38.9% | < 0.05 | [2][3] | |
| Iba-1 (Microglia Marker) | Vehicle | 2.5 ± 0.3 | - | - | [2][3] |
| Istradefylline (3 mg/kg) | 1.4 ± 0.2 | ↓ 44.0% | < 0.01 | [2][3] | |
| TNF-α (pg/mg protein) | Vehicle | 45.2 ± 3.1 | - | - | [2][4] |
| Istradefylline (3 mg/kg) | 28.7 ± 2.5 | ↓ 36.5% | < 0.01 | [2][4] | |
| iNOS (relative to GAPDH) | Vehicle | 1.9 ± 0.2 | - | - | [2][4] |
| Istradefylline (3 mg/kg) | 1.2 ± 0.1 | ↓ 36.8% | < 0.05 | [2][4] | |
| nNOS (relative to GAPDH) | Vehicle | 2.1 ± 0.2 | - | - | [2][4] |
| Istradefylline (3 mg/kg) | 1.3 ± 0.1 | ↓ 38.1% | < 0.05 | [2][4] | |
| TGF-β1 (pg/mg protein) | Vehicle | 18.5 ± 1.9 | - | - | [2][4] |
| Istradefylline (3 mg/kg) | 32.1 ± 2.8 | ↑ 73.5% | < 0.01 | [2][4] | |
| IL-4 (pg/mg protein) | Vehicle | 12.3 ± 1.5 | - | - | [2][4] |
| Istradefylline (3 mg/kg) | 25.6 ± 2.1 | ↑ 108.1% | < 0.001 | [2][4] |
Table 2: Effect of Istradefylline on Hippocampal Neurodegeneration
| Assay | Treatment Group | Mean ± SEM | % Change vs. Vehicle | p-value | Reference |
| Propidium Iodide Staining (arbitrary units) | Vehicle | 3.2 ± 0.4 | - | - | [3] |
| Istradefylline (1 µM) | 0.5 ± 0.1 | ↓ 84.4% | < 0.001 | [3] |
Signaling Pathways
The neuroprotective effects of Istradefylline are rooted in its ability to modulate intracellular signaling cascades downstream of the adenosine A2A receptor.
Mitigation of Glutamate Excitotoxicity
Excessive glutamate release and subsequent overactivation of glutamate receptors contribute to neuronal death in various neurological disorders. Istradefylline has been shown to counteract this excitotoxic cascade.[1] In hippocampal slices subjected to hypoxia/reperfusion, Istradefylline prevents the adenosine-induced potentiation of glutamatergic neurotransmission.[1][3] This suggests a presynaptic mechanism involving the reduction of glutamate release.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Pial Vessel Disruption (PVD) Stroke Model in Rats
Objective: To induce a focal cortical ischemic stroke to study the neuroprotective effects of Istradefylline.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments (scalpel, forceps, micro-scissors)
-
Dental drill
-
Stereotaxic frame
-
Istradefylline (3 mg/kg)
-
Vehicle control (e.g., saline with 0.5% methylcellulose)
Procedure:
-
Anesthetize the rat and secure it in a stereotaxic frame.
-
Make a midline scalp incision and expose the skull.
-
Perform a craniotomy over the desired cortical area (e.g., somatosensory cortex).
-
Carefully remove the dura mater to expose the pial vessels.
-
Using fine-tipped forceps, disrupt the pial vessels supplying the target cortical area.
-
Close the incision with sutures.
-
Administer Istradefylline (3 mg/kg, i.p.) or vehicle control one hour post-surgery and daily for the duration of the experiment.
Western Blotting for Neuroinflammatory Markers
Objective: To quantify the expression of GFAP and Iba-1 in hippocampal lysates.
Materials:
-
Hippocampal tissue lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (anti-GFAP, anti-Iba-1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
-
Imaging system
Procedure:
-
Homogenize hippocampal tissue in RIPA buffer and centrifuge to collect the supernatant.
-
Determine protein concentration using the BCA assay.
-
Denature protein samples by boiling with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and apply chemiluminescence substrate.
-
Capture the signal using an imaging system and quantify band densities, normalizing to β-actin as a loading control.
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokines
Objective: To measure the levels of TNF-α, TGF-β1, and IL-4 in hippocampal lysates.
Materials:
-
Hippocampal tissue lysates
-
Commercially available ELISA kits for rat TNF-α, TGF-β1, and IL-4
-
Microplate reader
Procedure:
-
Prepare hippocampal lysates as described for Western blotting.
-
Perform the ELISA according to the manufacturer's instructions for each specific cytokine kit.
-
Briefly, this involves adding samples and standards to antibody-coated microplate wells, followed by incubation with detection antibodies and a substrate for color development.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate cytokine concentrations based on the standard curve.
Propidium Iodide (PI) Staining for Cell Death Assessment
Objective: To quantify neuronal cell death in hippocampal slices.
Materials:
-
Acute hippocampal slices (400 µm thick)
-
Artificial cerebrospinal fluid (aCSF)
-
Propidium iodide (PI) solution (e.g., 5 µg/mL)
-
Fluorescence microscope
Procedure:
-
Prepare acute hippocampal slices from rat brains.
-
Induce injury (e.g., oxygen-glucose deprivation for hypoxia/reperfusion model).
-
Incubate slices in aCSF containing PI for a designated time (e.g., 30 minutes).
-
Wash the slices with aCSF to remove excess PI.
-
Visualize PI fluorescence using a fluorescence microscope. PI will enter and stain the nuclei of dead or dying cells.
-
Capture images and quantify the fluorescence intensity or the number of PI-positive cells in specific hippocampal regions (e.g., CA1, CA3).
Experimental Workflow
Conclusion
Istradefylline demonstrates significant neuroprotective effects through non-dopaminergic pathways, primarily by attenuating neuroinflammation and glutamate excitotoxicity. Its ability to modulate glial cell activity and reduce the production of pro-inflammatory mediators, while preserving anti-inflammatory responses, highlights its potential as a therapeutic agent for a range of neurodegenerative conditions beyond Parkinson's disease. The experimental data and protocols provided in this guide offer a foundation for further research into the promising neuroprotective properties of this adenosine A2A receptor antagonist.
References
- 1. maze.conductscience.com [maze.conductscience.com]
- 2. cyagen.com [cyagen.com]
- 3. A method for objectively quantifying propidium iodide exclusion in organotypic hippocampal slice cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Anti-Parkinsonian A2A Receptor Antagonist Istradefylline (KW-6002) Attenuates Behavioral Abnormalities, Neuroinflammation, and Neurodegeneration in Cerebral Ischemia: An Adenosinergic Signaling Link Between Stroke and Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Anti-Amnesic Properties of KW-6055: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
KW-6055 is a novel benzylpyridine derivative that has demonstrated potential as an anti-amnesic agent in preclinical studies. Its mechanism of action is primarily associated with the modulation of central cholinergic systems, a key pathway implicated in learning and memory. This technical guide provides a comprehensive overview of the existing research on this compound, focusing on its pharmacological effects, proposed mechanism of action, and the experimental methodologies used to evaluate its efficacy. The information is intended to serve as a resource for researchers and professionals in the field of neuroscience and drug development.
Core Efficacy Data
The primary mechanism identified for this compound's anti-amnesic effects is its ability to increase acetylcholine (ACh) levels in the brain. The following table summarizes the key quantitative data from a pivotal study on the effect of this compound on ACh release in the rat frontal cortex.
| Table 1: Effect of this compound on Extracellular Acetylcholine (ACh) Levels in the Rat Frontal Cortex | | :--- | :--- | | Animal Model | This compound Dose (Oral) | Increase in Extracellular ACh Level (%) | | Normal Rats | 40 mg/kg | 257 ± 23[1] | | Normal Rats | 160 mg/kg | 202 ± 24[1] | | Basal Forebrain-Lesioned Rats | 40 mg/kg | 251 ± 22[1] |
Data extracted from Kurokawa et al., 1991.[1]
Mechanism of Action
This compound is proposed to exert its anti-amnesic effects by stimulating the central cholinergic system, leading to an increase in the extracellular release of acetylcholine in the frontal cortex.[1] This effect is believed to be mediated through an interaction with the catecholaminergic system. Pretreatment with reserpine, a drug that depletes catecholamine stores, has been shown to diminish the ACh-releasing effect of this compound, suggesting that this compound acts on cholinergic neurons via catecholaminergic neurons.[1]
Signaling Pathway
The following diagram illustrates the proposed signaling pathway for this compound's mechanism of action.
References
The Potential of KW-6055 (Istradefylline) in Treating Non-Motor Symptoms of Parkinson's Disease: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by debilitating motor symptoms. However, the non-motor symptoms (NMS) of PD, including depression, anxiety, cognitive impairment, and sleep disturbances, are often more distressing for patients and are less effectively managed by current dopaminergic therapies.[1][2] KW-6055 (istradefylline), a selective adenosine A2A receptor antagonist, has emerged as a promising therapeutic agent for addressing these unmet needs. This technical guide provides a comprehensive overview of the core scientific and clinical data supporting the potential of istradefylline in the management of NMS in PD. It includes a detailed examination of its mechanism of action, a summary of key clinical trial data presented in a structured format, in-depth experimental protocols, and visualizations of relevant pathways and workflows.
Introduction: The Unmet Need in Non-Motor Symptoms of Parkinson's Disease
Non-motor symptoms are a universal feature of Parkinson's disease and significantly impact the quality of life of patients.[1] These symptoms can predate the onset of motor deficits and often become more prominent as the disease progresses.[1] The underlying pathophysiology of NMS is complex and involves neurotransmitter systems beyond the dopaminergic pathways, including the adenosinergic system.[3] Standard levodopa therapy primarily addresses motor symptoms and can sometimes exacerbate certain NMS.[4] This highlights the critical need for novel non-dopaminergic therapeutic strategies.
Mechanism of Action: Adenosine A2A Receptor Antagonism
Istradefylline is a selective antagonist of the adenosine A2A receptor.[5] These receptors are highly concentrated in the basal ganglia, particularly in the striatum, a key brain region involved in motor control and reward.[5][6] In Parkinson's disease, the loss of dopamine leads to an overactivity of the indirect striatopallidal pathway, contributing to motor symptoms. Adenosine, acting through A2A receptors, is an inhibitory neuromodulator that counteracts the effects of dopamine.[6] By blocking these receptors, istradefylline indirectly enhances dopaminergic neurotransmission, improving motor function.[6]
Beyond the motor circuits, A2A receptors are also found in limbic regions of the brain, which are involved in mood, cognition, and sleep regulation.[7] This distribution provides a strong rationale for the potential of A2A receptor antagonists to alleviate non-motor symptoms of PD.[8][9]
Clinical Evidence for Non-Motor Symptom Management
While initially developed and approved as an adjunctive treatment for "off" episodes in PD, a growing body of evidence from clinical studies suggests that istradefylline may also have beneficial effects on a range of non-motor symptoms.[10][11][12]
Depression and Apathy
Depression is a common and debilitating non-motor symptom in Parkinson's disease.[8] Several open-label studies have investigated the effects of istradefylline on mood disorders in PD patients.
One study demonstrated that istradefylline treatment led to significant improvements in scores on the Beck Depression Inventory-2nd edition (BDI), the Apathy Scale, and the Snaith-Hamilton Pleasure Scale Japanese version (SHAPS-J) over a 12-week period.[8] Notably, these improvements in mood and apathy were independent of changes in motor function, as measured by the Unified Parkinson's Disease Rating Scale (UPDRS).[8]
Another open-label, prospective study evaluated the efficacy of istradefylline for depression in 15 PD patients with motor fluctuations using the Patient Health Questionnaire (PHQ-9).[9][10] While not all patients responded, the study suggested that istradefylline could have efficacy for depression in some individuals with PD.[9][10]
Table 1: Clinical Studies of Istradefylline for Depression and Apathy in Parkinson's Disease
| Study | Design | N | Treatment | Duration | Outcome Measures | Key Findings |
| Nagayama et al. (2019)[8] | Open-label | 30 | Istradefylline 20 mg/day for 4 weeks, then 40 mg/day | 12 weeks | BDI, Apathy Scale, SHAPS-J, UPDRS | Significant improvement in BDI, Apathy Scale, and SHAPS-J scores over time. No correlation between mood improvement and motor improvement. |
| Ito et al. (2018)[9][10] | Open-label, prospective | 15 | Istradefylline 20 mg/day for 4 weeks, then 40 mg/day | 8 weeks | PHQ-9, UPDRS Part III | PHQ-9 scores improved in 5 out of 14 patients who completed the study. |
Cognitive Function
Cognitive impairment is another significant non-motor symptom of PD. Preclinical studies have suggested that adenosine A2A antagonists may have a positive impact on cognitive function.[13]
A 26-week, open-label, single-arm pilot study involving 15 PD patients with mild cognitive impairment or mild dementia investigated the effects of istradefylline on cognition.[6] The study utilized the NIH Toolbox Cognition Battery for assessment. While the primary outcome measure, the Dimensional Change Card Sort Test, did not show a statistically significant improvement, the Fluid Cognition Composite T-score, which assesses executive function, attention, working memory, processing speed, and episodic memory, showed significant improvement over time.[6] The Total Cognition Composite T-score also demonstrated improvement.[6]
Table 2: Clinical Study of Istradefylline for Cognitive Impairment in Parkinson's Disease
| Study | Design | N | Treatment | Duration | Outcome Measures | Key Findings |
| Barrett et al. (2025)[6] | Open-label, single-arm pilot study | 15 | Istradefylline 20 mg for 2 weeks, then 40 mg for 24 weeks | 26 weeks | NIH Toolbox Cognition Battery (including Dimensional Change Card Sort Test, Fluid Cognition Composite T-score, Total Cognition Composite T-score) | Significant improvement in Fluid Cognition Composite T-score and Total Cognition Composite T-score over time. |
Sleep Disturbances and Daytime Sleepiness
Sleep problems, including excessive daytime sleepiness, are common in Parkinson's disease.
An open-label, 3-month study evaluated the effect of istradefylline on daytime sleepiness and sleep disturbances in 22 PD patients.[11] The results showed a significant decrease in the Epworth Sleepiness Scale (ESS) scores at 2 and 3 months, indicating an improvement in daytime sleepiness.[4][11] Importantly, the total scores on the Parkinson's Disease Sleep Scale-2 (PDSS-2) did not change, suggesting that istradefylline did not negatively impact nighttime sleep.[4][11]
Another before-after study with 12 PD patients also found that istradefylline treatment did not worsen ESS or PDSS-2 scores.[12] A sub-analysis of the ISTRA ADJUST PD study also noted significant improvements in daytime sleepiness.[14]
Table 3: Clinical Studies of Istradefylline for Sleep Disturbances in Parkinson's Disease
| Study | Design | N | Treatment | Duration | Outcome Measures | Key Findings |
| Suzuki et al. (2017)[4][11] | Open-label | 22 | Istradefylline 20-40 mg/day | 3 months | Epworth Sleepiness Scale (ESS), Parkinson's Disease Sleep Scale-2 (PDSS-2) | Significant decrease in ESS scores at 2 and 3 months. No significant change in PDSS-2 scores. |
| Ohta et al. (2017)[12] | Before-after study | 12 | Istradefylline 20 mg/day | 4-6 weeks | ESS, PDSS-2 | No worsening of ESS or PDSS-2 scores. |
| Matsuura et al. (2018)[5] | Before-after study | 14 | Istradefylline | 1 month | ESS, PDSS | Significant decrease in ESS scores. No significant change in PDSS scores. |
| ISTRA ADJUST PD (subanalysis)[14] | Randomized, controlled | 105 | Istradefylline vs. control | 36 weeks | MDS-UPDRS, PDQ-39 | Significant improvements in daytime sleepiness. |
Detailed Experimental Protocols
Study on Mood Disorders (Nagayama et al., 2019)[8]
-
Study Design: Open-label, multicenter trial.
-
Participants: 30 patients with Parkinson's disease. Inclusion criteria required a score higher than the cut-off level on at least one of the following scales: Snaith-Hamilton Pleasure Scale Japanese version (SHAPS-J), Apathy scale, or Beck Depression Inventory-2nd edition (BDI).
-
Intervention: All patients received 20 mg of istradefylline orally once daily for the first 4 weeks. The dose was then increased to 40 mg once daily for the following 8 weeks.
-
Assessments: The SHAPS-J, Apathy scale, BDI, and Unified Parkinson's Disease Rating Scale (UPDRS) were assessed at baseline and every 2-4 weeks until the end of the 12-week study period.
-
Statistical Analysis: Changes in the scores of the assessment scales over time were analyzed.
Study on Cognitive Impairment (Barrett et al., 2025)[6]
-
Study Design: 26-week, open-label, single-arm pilot study.
-
Participants: 15 patients with Parkinson's disease with mild cognitive impairment (PD-MCI) or mild dementia.
-
Intervention: Participants received 20mg of istradefylline for 2 weeks, followed by 40mg for 24 weeks.
-
Assessments: Cognitive function was assessed at baseline, 4, 14, and 26 weeks using the NIH Toolbox Cognition Battery. The primary outcome measure was the Dimensional Change Card Sort Test (DCCS). Secondary outcomes included other measures of executive function, attention, memory, and global cognition.
-
Statistical Analysis: Pre-post cognitive changes were evaluated using linear mixed-effects models.
Study on Daytime Sleepiness (Suzuki et al., 2017)[4][11]
-
Study Design: Open-label, 3-month study.
-
Participants: 22 patients with Parkinson's disease experiencing the wearing-off phenomenon.
-
Intervention: Participants received 20-40 mg/day of istradefylline once daily in the morning.
-
Assessments: The Epworth Sleepiness Scale (ESS), Parkinson's Disease Sleep Scale-2 (PDSS-2), and Parkinson's Disease Questionnaire-8 (PDQ-8) were administered at baseline and at 2 weeks, 1 month, 2 months, and 3 months. The Movement Disorder Society Revision of the Unified PD Rating Scale (MDS-UPDRS) parts III and IV were evaluated at baseline and 3 months.
-
Statistical Analysis: Changes in the scores of the various scales from baseline were analyzed.
ISTRA ADJUST PD Study (Hatano et al., 2024)[1][15][16]
-
Study Design: 37-week, multicenter, open-label, randomized, parallel-group controlled study.[1][15][16]
-
Participants: 114 patients with Parkinson's disease experiencing wearing-off and receiving a levodopa dose of 300-400 mg/day.[15][16]
-
Intervention: Patients were randomized to receive either istradefylline (adjunctive treatment) or no istradefylline (control). The levodopa dose was escalated according to clinical severity in both groups.[15][16]
-
Assessments: The primary endpoint was the cumulative additional levodopa dose. Secondary endpoints included changes in symptom rating scales such as the Movement Disorder Society Unified Parkinson's Disease Rating Scale (MDS-UPDRS) and the Parkinson's Disease Questionnaire-39 (PDQ-39), as well as motor activity measured by a wearable device.[15][17]
-
Statistical Analysis: The cumulative additional levodopa dose was compared between the two groups. Changes in symptom rating scales from baseline were also analyzed.[15]
Visualizations
Signaling Pathways
References
- 1. researchgate.net [researchgate.net]
- 2. Istradefylline Effect Protocol on Parkinson's Disease Tremor | Clinical Research Trial Listing [centerwatch.com]
- 3. mdsabstracts.org [mdsabstracts.org]
- 4. researchgate.net [researchgate.net]
- 5. The effectiveness of istradefylline for the treatment of gait deficits and sleepiness in patients with Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdsabstracts.org [mdsabstracts.org]
- 7. neurology.org [neurology.org]
- 8. Effect of istradefylline on mood disorders in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jneuro.com [jneuro.com]
- 10. Clinical Efficacy of Istradefylline for Depression in Parkinson’s Disease | Semantic Scholar [semanticscholar.org]
- 11. Istradefylline improves daytime sleepiness in patients with Parkinson's disease: An open-label, 3-month study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdsabstracts.org [mdsabstracts.org]
- 13. Effects of the adenosine A2A antagonist istradefylline on cognitive performance in rats with a 6-OHDA lesion in prefrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. Impact of Istradefylline on Levodopa Dose Escalation in Parkinson’s Disease: ISTRA ADJUST PD Study, a Multicenter, Open-Label, Randomized, Parallel-Group Controlled Study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Impact of Istradefylline on Levodopa Dose Escalation in Parkinson's Disease: ISTRA ADJUST PD Study, a Multicenter, Open-Label, Randomized, Parallel-Group Controlled Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Evaluating the impact of adjunctive istradefylline on the cumulative dose of levodopa-containing medications in Parkinson's disease: study protocol for the ISTRA ADJUST PD randomized, controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
Istradefylline's Impact on Neuroinflammation in Brain Injury Models: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Neuroinflammation is a critical component of the secondary injury cascade following brain injuries, such as stroke and traumatic brain injury (TBI), significantly contributing to neuronal damage and functional deficits. Istradefylline, a selective adenosine A2A receptor (A2AR) antagonist, has demonstrated considerable promise in modulating this inflammatory response. This technical guide provides an in-depth analysis of istradefylline's effects on neuroinflammation in preclinical brain injury models. It summarizes key quantitative data, details experimental methodologies, and visualizes the underlying signaling pathways and experimental workflows. The evidence presented highlights the therapeutic potential of A2AR antagonism as a neuroprotective strategy in acute brain injury.
Introduction: The Role of Neuroinflammation in Brain Injury
Following an initial insult to the brain, a complex series of cellular and molecular events known as secondary injury is initiated. A key driver of this process is neuroinflammation, characterized by the activation of resident immune cells, primarily microglia and astrocytes[1]. These cells release a cascade of inflammatory mediators, including pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6), as well as reactive oxygen and nitrogen species[1]. While this response is initially aimed at clearing cellular debris and initiating repair, chronic and uncontrolled neuroinflammation exacerbates neuronal death and inhibits recovery[1].
The adenosine A2A receptor is highly expressed in the brain, particularly in areas vulnerable to ischemic and traumatic insults. Its activation is generally associated with the potentiation of inflammatory responses. Consequently, antagonizing the A2A receptor has emerged as a promising therapeutic strategy to mitigate neuroinflammation and confer neuroprotection[2]. Istradefylline is a potent, selective, and orally active A2AR antagonist, approved for the treatment of Parkinson's disease, and is now being investigated for its neuroprotective properties in other neurological conditions[3][4].
Istradefylline's Mechanism of Action in Neuroinflammation
Istradefylline exerts its anti-inflammatory effects primarily by blocking the adenosine A2A receptor on glial cells. In the context of brain injury, excessive extracellular adenosine resulting from cell death and metabolic stress activates A2ARs on microglia and astrocytes. This activation triggers a Gs-protein coupled signaling cascade, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) and subsequent activation of Protein Kinase A (PKA). This pathway ultimately promotes the transcription of pro-inflammatory genes. By competitively inhibiting the A2AR, istradefylline prevents this cascade, thereby suppressing the production of detrimental inflammatory mediators and promoting a shift towards a more neuroprotective glial phenotype.
Quantitative Data on Istradefylline's Effects
The available preclinical data robustly supports the anti-neuroinflammatory effects of istradefylline in a stroke model. A key study by Al-Hasan and colleagues (2025) provides specific quantitative insights into these effects.
Table 1: Istradefylline's Impact on Neuroinflammatory Markers in a Rat Stroke Model
Data from Al-Hasan et al. (2025) in a Pial Vessel Disruption (PVD) model.[3][5]
| Marker | Group | Mean Concentration (pg/mg protein) | % Change vs. Vehicle |
| Pro-inflammatory | |||
| TNF-α | Sham | ~15 | - |
| PVD + Vehicle | ~45 | +200% | |
| PVD + Istradefylline | ~20 | -55.6% | |
| Anti-inflammatory | |||
| TGF-β1 | Sham | ~60 | - |
| PVD + Vehicle | ~25 | -58.3% | |
| PVD + Istradefylline | ~55 | +120% | |
| IL-4 | Sham | ~30 | - |
| PVD + Vehicle | ~12 | -60% | |
| PVD + Istradefylline | ~28 | +133.3% |
Table 2: Istradefylline's Impact on Inflammatory Enzyme Expression
Data from Al-Hasan et al. (2025) via Western Blot analysis in a PVD model.[5]
| Protein | Group | Relative Expression (% of Sham) | % Change vs. Vehicle |
| iNOS | Sham | 100% | - |
| PVD + Vehicle | ~250% | +150% | |
| PVD + Istradefylline | ~125% | -50% | |
| nNOS | Sham | 100% | - |
| PVD + Vehicle | ~200% | +100% | |
| PVD + Istradefylline | ~110% | -45% |
Note: While extensive data exists for istradefylline in stroke models, primary research with quantitative data on its effects on neuroinflammatory markers in TBI models is currently limited in the available literature. Research on other A2A antagonists, such as SCH 58261, has shown neuroprotective effects in cerebral ischemia models, including significant reductions in cortical infarct volume[1].
Experimental Protocols
Detailed and reproducible experimental protocols are paramount for the evaluation of therapeutic candidates. Below are summaries of key methodologies employed in studies assessing istradefylline's impact on neuroinflammation.
Animal Models of Brain Injury
Pial Vessel Disruption (PVD) Model of Focal Ischemic Stroke: This model, used by Al-Hasan et al. (2025), induces a focal cortical ischemic lesion in rats[3].
-
Animal: Male Sprague-Dawley rats.
-
Anesthesia: Isoflurane anesthesia is administered.
-
Procedure: A craniotomy is performed over the desired cortical area. The pial vessels overlying the cortex are disrupted using fine forceps, leading to a localized ischemic injury.
-
Post-operative Care: Animals are monitored for recovery and receive appropriate post-operative analgesia.
Controlled Cortical Impact (CCI) Model of Traumatic Brain Injury: A widely used and highly reproducible model of TBI.
-
Animal: Male C57BL/6 mice are commonly used.
-
Anesthesia: Isoflurane anesthesia is administered, and the animal is placed in a stereotaxic frame.
-
Procedure: A craniotomy (typically 3-5 mm in diameter) is performed over the parietal cortex. A pneumatically or electromagnetically driven impactor tip is used to strike the exposed dura at a controlled velocity and depth (e.g., 4.0-4.5 m/s speed, 1.0 mm depth, 120 ms duration)[6].
-
Post-operative Care: The bone flap may be replaced, the scalp is sutured, and animals are monitored closely during recovery.
Istradefylline Administration
Based on the Al-Hasan et al. (2025) study:[3]
-
Drug: Istradefylline
-
Dosage: 3 mg/kg
-
Route: Intraperitoneal (i.p.) injection.
-
Vehicle: The vehicle for dissolution should be optimized for solubility and biocompatibility. Istradefylline is poorly soluble in water[7].
-
Timing: Daily administration for three days following the PVD surgery.
Assessment of Neuroinflammation
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification:
-
Sample Preparation: At a predetermined time point post-injury (e.g., 72 hours), animals are euthanized, and the brain tissue (e.g., ipsilateral hippocampus) is rapidly dissected and homogenized in an appropriate lysis buffer containing protease inhibitors.
-
Assay: Commercially available ELISA kits for rat TNF-α, TGF-β1, and IL-4 are used according to the manufacturer's instructions. The total protein concentration of the lysates is determined (e.g., using a BCA assay) to normalize cytokine levels.
-
Data Analysis: Cytokine concentrations are typically expressed as pg/mg of total protein.
Western Blot for Protein Expression Analysis:
-
Sample Preparation: Brain tissue lysates are prepared as described for ELISA.
-
Electrophoresis and Transfer: Equal amounts of protein per sample are separated by SDS-PAGE and transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Membranes are blocked and then incubated with primary antibodies against iNOS, nNOS, and a loading control (e.g., GAPDH or β-actin). Subsequently, membranes are incubated with appropriate HRP-conjugated secondary antibodies.
-
Detection and Analysis: Protein bands are visualized using a chemiluminescent substrate and imaged. Band densities are quantified using densitometry software and normalized to the loading control.
Visualizations of Experimental and Logical Workflows
Conclusion and Future Directions
The evidence strongly indicates that istradefylline, through its antagonism of the adenosine A2A receptor, effectively mitigates neuroinflammation in a preclinical model of ischemic stroke. It achieves this by reducing the expression of pro-inflammatory mediators such as TNF-α and iNOS, while preserving or restoring levels of anti-inflammatory cytokines like TGF-β1 and IL-4[5]. These molecular changes are associated with reduced glial activation and neurodegeneration, underscoring the therapeutic potential of this compound.
However, to fully realize the clinical applicability of istradefylline for acute brain injury, further research is warranted. Key future directions include:
-
Studies in TBI Models: Conducting rigorous preclinical studies using models such as CCI to obtain quantitative data on istradefylline's efficacy in traumatic brain injury.
-
Dose-Response and Therapeutic Window: Establishing optimal dosing regimens and the therapeutic window for administration post-injury.
-
Broader Cytokine Profiling: Investigating the effects of istradefylline on a wider range of inflammatory markers, including IL-1β and IL-6, to gain a more comprehensive understanding of its immunomodulatory properties.
-
Combination Therapies: Exploring the potential synergistic effects of istradefylline when combined with other neuroprotective agents.
References
- 1. Neuroinflammation in animal models of traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Istradefylline reduces memory deficits in aging mice with amyloid pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Anti-Parkinsonian A2A Receptor Antagonist Istradefylline (KW-6002) Attenuates Behavioral Abnormalities, Neuroinflammation, and Neurodegeneration in Cerebral Ischemia: An Adenosinergic Signaling Link Between Stroke and Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of the adenosine A2A antagonist istradefylline on cognitive performance in rats with a 6-OHDA lesion in prefrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Anti-Parkinsonian A2A Receptor Antagonist Istradefylline (KW-6002) Attenuates Behavioral Abnormalities, Neuroinflammation, and Neurodegeneration in Cerebral Ischemia: An Adenosinergic Signaling Link Between Stroke and Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. mdpi.com [mdpi.com]
Beyond the Primary Target: A Technical Guide to the Cellular Selectivity of Istradefylline (KW-6002)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Istradefylline, formerly known under the development code KW-6002, is a potent and highly selective adenosine A2A receptor antagonist. It is clinically approved as an adjunctive treatment for Parkinson's disease, addressing motor fluctuations in patients. While its therapeutic effects are primarily attributed to its action on the A2A receptor, a thorough understanding of its broader cellular interaction profile is crucial for a complete pharmacological assessment. This guide provides an in-depth analysis of the known cellular targets of Istradefylline beyond the adenosine A2A receptor, presenting quantitative data, detailed experimental methodologies, and visual representations of key concepts. It is important to note that the compound referred to as "KW-6055" in the initial query is likely a typographical error, as the extensively researched and clinically developed adenosine A2A antagonist from this chemical series is KW-6002 (Istradefylline).
Quantitative Cellular Target Profile of Istradefylline
Istradefylline's reputation as a selective A2A receptor antagonist is well-supported by extensive in vitro pharmacological studies.[1] The following tables summarize the available quantitative data on its binding affinity for various cellular targets.
Table 1: Binding Affinity of Istradefylline for Adenosine Receptor Subtypes
| Receptor Subtype | Species | Binding Affinity (Ki) | Fold Selectivity (vs. A2A) |
| Adenosine A2A | Human | 9.12 nM | - |
| Adenosine A1 | Human | >287 nM | >31-fold |
| Adenosine A2A | Rat | - | - |
| Adenosine A1 | Rat | - | 70-fold |
Data sourced from in vitro radioligand binding assays.[2]
Table 2: Screening of Istradefylline Against Other CNS Targets
| Target Class | Specific Targets Screened | Observation |
| Dopamine Receptors | D1, D2, D3, D4, D5 | No significant affinity demonstrated. |
| Key Dopamine Metabolism Enzymes | Monoamine Oxidase-A (MAO-A), Monoamine Oxidase-B (MAO-B), Catechol-O-methyl transferase (COMT) | Negligible inhibitory activity.[1] |
| Phosphodiesterase (PDE) Enzymes | PDE I, II, III, IV, V | No inhibitory activity observed.[3] |
These data collectively underscore the high selectivity of Istradefylline for the adenosine A2A receptor. The lack of significant interaction with other adenosine receptor subtypes, dopaminergic receptors, and key enzymes involved in neurotransmitter metabolism minimizes the potential for off-target effects related to these pathways.
Experimental Protocols: Assessing Cellular Target Selectivity
The determination of Istradefylline's binding affinity and selectivity profile predominantly relies on radioligand binding assays . These assays are considered the gold standard for quantifying the interaction between a ligand and a receptor.[4][5]
Principle of Competitive Radioligand Binding Assays
This technique is used to determine the affinity of an unlabeled compound (Istradefylline) for a receptor by measuring its ability to compete with and displace a known radiolabeled ligand that has high affinity and selectivity for the target receptor.
General Experimental Protocol
-
Preparation of Receptor Source: Membranes are prepared from cells or tissues that endogenously or recombinantly express the target receptor (e.g., human A1, D2 receptors).
-
Incubation: A fixed concentration of a specific radioligand (e.g., [³H]-ZM241385 for A2A receptors) is incubated with the receptor preparation in the presence of increasing concentrations of the unlabeled test compound (Istradefylline).
-
Equilibrium: The mixture is incubated for a sufficient period to allow the binding to reach equilibrium.
-
Separation of Bound and Free Radioligand: The receptor-bound radioligand is separated from the unbound radioligand. A common method is rapid filtration, where the reaction mixture is passed through a glass fiber filter that traps the cell membranes (and thus the bound radioligand) while the unbound radioligand passes through.[5]
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The data are plotted as the percentage of specific binding of the radioligand versus the concentration of the competing unlabeled ligand. A sigmoidal competition curve is generated, from which the IC50 (the concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radioligand) is determined. The IC50 value is then converted to a Ki (inhibition constant) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.
Visualizing Key Pathways and Processes
To further elucidate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.
Caption: Workflow for a competitive radioligand binding assay.
Caption: Istradefylline antagonizes the adenosine A2A receptor signaling cascade.
Conclusion
The available evidence strongly indicates that Istradefylline (KW-6002) is a highly selective adenosine A2A receptor antagonist. Rigorous in vitro screening using radioligand binding assays has demonstrated a lack of significant affinity for other adenosine receptor subtypes, a range of dopamine receptors, and key enzymes involved in dopamine metabolism. This high degree of selectivity is a key pharmacological feature, minimizing the potential for off-target effects and contributing to its favorable clinical profile in the treatment of Parkinson's disease. Future research could further expand this selectivity profile by screening against broader panels of kinases, ion channels, and other GPCRs to provide an even more comprehensive understanding of its cellular interactions.
References
- 1. In vitro pharmacological profile of the A2A receptor antagonist istradefylline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 5. giffordbioscience.com [giffordbioscience.com]
Methodological & Application
Istradefylline (KW-6055): In Vivo Experimental Protocols and Application Notes
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview of in vivo experimental protocols for evaluating the efficacy and mechanism of action of Istradefylline (KW-6055), a selective adenosine A₂A receptor antagonist. Istradefylline is approved as an adjunctive treatment to levodopa/carbidopa for Parkinson's disease (PD), particularly in managing "off" episodes. The following protocols are designed for preclinical research in established animal models of PD, offering a framework for assessing motor function, neurochemical changes, and underlying cellular pathways.
Introduction
Istradefylline represents a significant non-dopaminergic therapeutic strategy for Parkinson's disease.[1] Its mechanism of action centers on the antagonism of adenosine A₂A receptors, which are highly expressed in the basal ganglia, a brain region critically involved in motor control.[2][3] In PD, the degeneration of dopaminergic neurons leads to an overactivity of the indirect striato-pallidal pathway, contributing to motor deficits. By blocking A₂A receptors on GABAergic medium spiny neurons within this pathway, istradefylline reduces the inhibitory output of the basal ganglia, thereby improving motor function.[2] Preclinical studies in rodent and primate models of PD have demonstrated that istradefylline can ameliorate motor symptoms, both as a monotherapy and, more robustly, in combination with levodopa.[4][5]
Signaling Pathway of Istradefylline
Caption: Istradefylline blocks adenosine A₂A receptors, reducing stimulation of GABAergic neurons.
Quantitative Data Summary
Table 1: Istradefylline Efficacy in Rodent Models of Parkinson's Disease
| Animal Model | Treatment | Dose (mg/kg) | Behavioral Test | Outcome |
| 6-OHDA Lesioned Rats | Istradefylline | 3.3 (i.p.) | Apomorphine-induced rotations | Significant reduction in contralateral rotations |
| 6-OHDA Lesioned Rats | Istradefylline | Not Specified | Learned Helplessness | Significant improvement in escape deficit |
| A53T α-synuclein Mice | Istradefylline | 5 (i.p.) | Not Specified | Reversal of astrocyte activation and apoptosis |
Table 2: Istradefylline Efficacy in Non-Human Primate Models of Parkinson's Disease
| Animal Model | Treatment | Dose (mg/kg) | Behavioral Test | Outcome |
| MPTP-treated Marmosets | Istradefylline | 10 (oral) | Locomotor Activity | Modest, dose-related increase in activity |
| MPTP-treated Marmosets | Istradefylline + L-DOPA | 10 + 2.5 (oral) | Motor Disability Score | Additive effect in reducing motor disability |
| MPTP-treated Cynomolgus Monkeys | Chronic Istradefylline + Apomorphine | Not Specified | Dyskinesia Rating | Prevented the induction of dyskinesia |
Experimental Workflows
Caption: General workflow for in vivo evaluation of Istradefylline in PD animal models.
Detailed Experimental Protocols
Rodent Model: 6-Hydroxydopamine (6-OHDA)-Lesioned Rat
This model mimics the progressive loss of dopaminergic neurons observed in Parkinson's disease.
a. Materials:
-
Male Wistar or Sprague-Dawley rats (200-250 g)
-
6-Hydroxydopamine (6-OHDA) hydrochloride
-
Ascorbic acid saline (0.9% NaCl with 0.02% ascorbic acid)
-
Stereotaxic apparatus
-
Hamilton syringe
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Istradefylline (this compound)
-
Vehicle (e.g., 0.5% methylcellulose)
-
Apomorphine hydrochloride
b. Protocol for 6-OHDA Lesioning:
-
Anesthetize the rat and mount it in the stereotaxic apparatus.
-
Dissolve 6-OHDA in cold ascorbic acid saline to a final concentration of 4 µg/µl.
-
Inject 8 µg of 6-OHDA in 2 µl into the medial forebrain bundle (MFB) of one hemisphere.
-
Allow the animals to recover for at least 2 weeks.
-
Verify the lesion by assessing rotational behavior induced by apomorphine (0.25-0.75 mg/kg, s.c.). A stable contralateral rotation of >5 turns/min indicates a successful lesion.
c. Istradefylline Treatment:
-
Dissolve or suspend Istradefylline in the chosen vehicle.
-
Administer Istradefylline (e.g., 1-10 mg/kg) via oral gavage or intraperitoneal (i.p.) injection once daily for the duration of the study.
-
The control group should receive the vehicle alone.
-
For combination therapy studies, a sub-optimal dose of L-DOPA (e.g., 2.5 mg/kg) can be co-administered.
d. Behavioral Assessments:
-
Rotarod Test:
-
Acclimate the rats to the rotarod apparatus for 2-3 days prior to testing.
-
Set the rotarod to an accelerating speed (e.g., 4-40 rpm over 5 minutes).
-
Place the rat on the rotating rod and record the latency to fall.
-
Perform 3 trials per animal with a 15-20 minute inter-trial interval.
-
-
Cylinder Test:
-
Place the rat in a transparent cylinder (20 cm diameter, 30 cm height).
-
Videotape the animal for 5-10 minutes.
-
Count the number of times the rat rears and touches the cylinder wall with its left forepaw, right forepaw, or both simultaneously.
-
Calculate the percentage of contralateral (impaired) limb use.
-
-
Apomorphine-Induced Rotations:
-
Administer apomorphine (0.25-0.75 mg/kg, s.c.).
-
Place the rat in a circular arena.
-
Record the number of full 360° contralateral turns for 30-60 minutes.
-
e. Neurochemical and Histological Analysis:
-
At the end of the study, euthanize the animals and dissect the striata.
-
Homogenize the tissue and analyze dopamine and its metabolites (DOPAC, HVA) levels using HPLC with electrochemical detection.
-
Perfuse a subset of animals with paraformaldehyde and process the brains for tyrosine hydroxylase (TH) immunohistochemistry to visualize the extent of dopaminergic neuron loss in the substantia nigra.
Non-Human Primate Model: MPTP-Treated Marmoset/Macaque
This model closely recapitulates the motor symptoms of Parkinson's disease in humans.
a. Materials:
-
Adult common marmosets or cynomolgus monkeys
-
1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)
-
Istradefylline (this compound)
-
Vehicle (e.g., fruit-flavored drink)
-
Behavioral observation and scoring system
b. Protocol for MPTP Induction:
-
Administer MPTP (e.g., 0.2 mg/kg, i.m. or s.c.) daily or on a customized schedule until stable parkinsonian symptoms are observed.[6]
-
Monitor the animals closely for motor disability, including bradykinesia, rigidity, and tremor, using a validated rating scale.
-
The development of a stable parkinsonian state may take several weeks.
c. Istradefylline Treatment:
-
Administer Istradefylline (e.g., 10 mg/kg) orally once daily.
-
For combination studies, Istradefylline can be given with a suboptimal dose of L-DOPA.
-
The control group receives the vehicle.
d. Behavioral Assessments:
-
Motor Disability Score:
-
Observe the animals in their home cages or a dedicated observation arena.
-
Score various aspects of motor function, such as posture, gait, balance, and general activity, using a standardized rating scale.
-
Observations should be made at baseline and at regular intervals after treatment.
-
-
Locomotor Activity:
-
Use automated activity monitors or video tracking systems to quantify the animal's movement over a set period.
-
-
Dyskinesia Assessment:
-
In L-DOPA-primed animals, observe and score the severity of levodopa-induced dyskinesia (LID) following drug administration.
-
e. Neurochemical Analysis:
-
Post-mortem analysis of dopamine and metabolite levels in the striatum can be performed as described for the rodent model.
-
Positron Emission Tomography (PET) imaging with dopamine transporter ligands can be used in vivo to assess the integrity of the dopaminergic system.[7]
Conclusion
Istradefylline offers a promising non-dopaminergic therapeutic avenue for Parkinson's disease. The in vivo experimental protocols detailed in these application notes provide a robust framework for preclinical evaluation of Istradefylline and other adenosine A₂A receptor antagonists. Careful implementation of these models and behavioral assessments will be crucial for further elucidating the therapeutic potential and mechanisms of this class of compounds.
References
- 1. The belated US FDA approval of the adenosine A2A receptor antagonist istradefylline for treatment of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In vitro pharmacological profile of the A2A receptor antagonist istradefylline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Istradefylline to Treat Patients with Parkinson’s Disease Experiencing “Off” Episodes: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Istradefylline - a first generation adenosine A2A antagonist for the treatment of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A non-human primate model for stable chronic Parkinson's disease induced by MPTP administration based on individual behavioral quantification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A novel MPTP primate model of Parkinson's disease: neurochemical and clinical changes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Istradefylline in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Istradefylline is a selective antagonist of the adenosine A2A receptor (A2AR), a G-protein coupled receptor predominantly expressed in the basal ganglia.[1][2] It is an FDA-approved adjunctive treatment for Parkinson's disease, where it helps to reduce "off" periods.[3] In the context of cell culture experiments, istradefylline serves as a valuable tool to investigate the physiological and pathological roles of the adenosine A2A receptor in various cellular processes. These application notes provide detailed protocols for the preparation and use of istradefylline in in vitro studies.
Mechanism of Action
Istradefylline exerts its effects by competitively binding to the adenosine A2A receptor, thereby blocking the downstream signaling cascade initiated by the endogenous ligand, adenosine. The A2A receptor is coupled to a Gs protein, and its activation leads to the stimulation of adenylyl cyclase, resulting in an increase in intracellular cyclic adenosine monophosphate (cAMP).[4][5] This elevation in cAMP, in turn, activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, including the cAMP-responsive element-binding protein (CREB).[4] By antagonizing the A2A receptor, istradefylline prevents this increase in cAMP and subsequent PKA activation.[1][6]
Data Presentation
Physicochemical Properties
| Property | Value | Reference |
| Molecular Weight | 384.43 g/mol | [1] |
| Formula | C₂₀H₂₄N₄O₄ | [1] |
| Appearance | Light yellow-green crystalline powder | |
| Aqueous Solubility | Very low (~0.5 µg/mL) | |
| DMSO Solubility | Up to 20 mM (approximately 7.69 mg/mL) |
In Vitro Efficacy and Concentration Guidelines
The effective concentration of istradefylline in cell culture can vary significantly depending on the cell type, the specific assay, and the expression level of the adenosine A2A receptor. The following table summarizes concentrations reported in the literature.
| Cell Line | Assay | Concentration(s) | Observed Effect | Reference |
| HEK293 (hA2AR transfected) | cAMP accumulation assay | 10 µg/mL (IC₅₀ = 1.94 µg/mL) | Inhibition of NECA-induced cAMP production | [7] |
| HEK293/APPswe | Aβ production | 30 nM | Increased Aβ generation | [8] |
| SH-SY5Y | Endogenous Aβ production | 30 nM | Increased Aβ production | [8] |
| Primary Neuronal Culture (APP/PS1 mouse) | Aβ production | Various concentrations | Increased Aβ production | [8] |
| A549 and HeLa | Cytotoxicity | Not specified | Showed some cytotoxicity | [9] |
| LN229 and SNB19 (GBM cells) | Cell growth inhibition | Not specified | Less potent than riluzole | [9] |
| Hippocampal Slices | Neuroprotection | 1 µM | Attenuated hypoxia-induced cell death | [10] |
| Human PBMCs and CD4+ T cells | Cytokine production | Up to 10 nM | Suppressed adenosine-induced IL-17A and IL-8 production | [3] |
Experimental Protocols
Preparation of Istradefylline Stock Solution
Materials:
-
Istradefylline powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, conical-bottom polypropylene tubes (1.5 mL or 15 mL)
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Weighing: Accurately weigh the desired amount of istradefylline powder using a calibrated analytical balance in a sterile environment (e.g., a laminar flow hood).
-
Dissolution: Add the appropriate volume of cell culture grade DMSO to the weighed istradefylline to achieve the desired stock concentration (e.g., 10 mM).
-
Calculation Example for a 10 mM stock solution:
-
Molecular Weight of Istradefylline = 384.43 g/mol
-
To make 1 mL of a 10 mM solution, you need: 10 mmol/L * 1 L/1000 mL * 384.43 g/mol = 0.0038443 g = 3.84 mg.
-
Dissolve 3.84 mg of istradefylline in 1 mL of DMSO.
-
-
-
Mixing: Vortex the solution thoroughly until the istradefylline is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) may aid in dissolution.
-
Sterilization (Optional but Recommended): Filter the stock solution through a 0.22 µm sterile syringe filter into a new sterile tube to remove any potential microbial contamination.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes. Store the aliquots at -20°C for short-term storage (up to 1 year) or at -80°C for long-term storage (up to 2 years). Avoid repeated freeze-thaw cycles.
Note on Stability: Istradefylline in aqueous solutions is highly susceptible to photodegradation, leading to the formation of its Z-isomer. Therefore, it is crucial to protect all solutions containing istradefylline from light by using amber tubes or by wrapping tubes in aluminum foil.
Preparation of Working Solutions for Cell Culture
Materials:
-
Istradefylline stock solution (e.g., 10 mM in DMSO)
-
Sterile cell culture medium appropriate for your cell line
-
Sterile serological pipettes and pipette tips
Procedure:
-
Thawing: Thaw a single aliquot of the istradefylline stock solution at room temperature.
-
Dilution: Serially dilute the stock solution in sterile cell culture medium to the desired final working concentration.
-
Important: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Ensure that the vehicle control (medium with the same final concentration of DMSO) is included in all experiments.
-
Example Dilution for a 10 µM working solution from a 10 mM stock:
-
Perform a 1:1000 dilution. For example, add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium.
-
-
-
Mixing: Gently mix the working solution by pipetting up and down.
-
Application to Cells: Add the freshly prepared working solution to your cell cultures.
General Protocol for a cAMP Accumulation Assay
This protocol provides a general guideline for assessing the antagonist activity of istradefylline on A2A receptor-mediated cAMP production.
Materials:
-
Cells expressing the adenosine A2A receptor (e.g., HEK293-hA2AR)
-
Istradefylline working solutions at various concentrations
-
Adenosine A2A receptor agonist (e.g., NECA or CGS 21680)
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation
-
Cell lysis buffer
-
cAMP assay kit (e.g., ELISA or HTRF-based)
-
White opaque 96-well or 384-well plates suitable for luminescence or fluorescence detection
Procedure:
-
Cell Seeding: Seed the cells in a white opaque multi-well plate at a density that will result in a confluent monolayer on the day of the experiment. Incubate overnight at 37°C in a 5% CO₂ incubator.
-
Pre-treatment with Istradefylline:
-
Remove the growth medium and wash the cells once with a serum-free medium or a suitable assay buffer.
-
Add the istradefylline working solutions (at various concentrations) to the respective wells. Include a vehicle control (DMSO at the same final concentration).
-
Incubate for a predetermined time (e.g., 15-30 minutes) at 37°C.
-
-
Stimulation with Agonist:
-
Add the A2A receptor agonist (e.g., NECA) to the wells. The concentration of the agonist should be at its EC₅₀ or a concentration known to elicit a robust cAMP response.
-
Include a control with only the agonist and no istradefylline.
-
Incubate for a specific time (e.g., 15-30 minutes) at 37°C.
-
-
Cell Lysis:
-
Aspirate the medium and add the cell lysis buffer provided with the cAMP assay kit.
-
Incubate according to the kit manufacturer's instructions to ensure complete cell lysis and release of intracellular cAMP.
-
-
cAMP Detection:
-
Follow the protocol of the chosen cAMP assay kit to measure the levels of cAMP in each well.
-
-
Data Analysis:
-
Plot the cAMP concentration against the log of the istradefylline concentration.
-
Perform a non-linear regression analysis to determine the IC₅₀ of istradefylline.
-
Mandatory Visualizations
Adenosine A2A Receptor Signaling Pathway
Caption: Adenosine A2A Receptor Signaling Pathway
Experimental Workflow for Istradefylline Preparation
Caption: Istradefylline Solution Preparation Workflow
References
- 1. In vitro pharmacological profile of the A2A receptor antagonist istradefylline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro pharmacological profile of the A2A receptor antagonist istradefylline | Semantic Scholar [semanticscholar.org]
- 3. Istradefylline, an adenosine A2a receptor antagonist, inhibits the CD4+ T-cell hypersecretion of IL-17A and IL-8 in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. commerce.bio-rad.com [commerce.bio-rad.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. An Anti-Parkinson’s Disease Drug via Targeting Adenosine A2A Receptor Enhances Amyloid-β Generation and γ-Secretase Activity | PLOS One [journals.plos.org]
- 9. researchgate.net [researchgate.net]
- 10. The Anti-Parkinsonian A2A Receptor Antagonist Istradefylline (KW-6002) Attenuates Behavioral Abnormalities, Neuroinflammation, and Neurodegeneration in Cerebral Ischemia: An Adenosinergic Signaling Link Between Stroke and Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
KW-6055: Elucidating its Role Beyond Amnesia and its Absence in Parkinson's Disease Rodent Models
Executive Summary
This document addresses the request for detailed application notes and protocols for the administration of KW-6055 in rodent models of Parkinson's disease. Following a comprehensive review of the available scientific literature, it has been determined that there are no established or published protocols for the use of this compound in this context. Research on this compound has primarily focused on its anti-amnesic properties and its mechanism of action within the cholinergic system. This document clarifies the distinct nature of this compound from compounds used in Parkinson's research, such as the adenosine A2A receptor antagonist Istradefylline (KW-6002), and provides a brief overview of the distinct signaling pathways associated with each.
Introduction: Distinguishing this compound from Parkinson's Disease Therapeutics
It is imperative to establish a clear distinction between this compound and other compounds that have been investigated for Parkinson's disease. Initial confusion can arise from the "KW-" nomenclature used by the developing pharmaceutical company.
-
This compound: A benzylpyridine derivative recognized for its anti-amnesic effects. Its mechanism of action is centered on the cholinergic system, where it has been shown to increase acetylcholine (ACh) levels in the brain.
-
Istradefylline (KW-6002): A selective adenosine A2A receptor antagonist. This compound has been studied extensively in the context of Parkinson's disease and is approved in some countries as an adjunct therapy to L-DOPA. Its mechanism involves modulating dopaminergic signaling in the basal ganglia.
The user's request for a this compound protocol in Parkinson's models is based on a premise that is not supported by current scientific findings.
Mechanism of Action: Cholinergic vs. Adenosinergic Pathways
The signaling pathways for this compound and compounds like Istradefylline are fundamentally different, which underscores why their therapeutic targets and experimental models are distinct.
This compound and the Cholinergic System
This compound's effects are linked to the enhancement of cholinergic neurotransmission. While the cholinergic system is implicated in Parkinson's disease, particularly in relation to non-motor symptoms and cognitive aspects, the primary focus of therapeutic development for motor symptoms has been the dopaminergic system.
Figure 1: Proposed signaling pathway for this compound's action on the cholinergic system.
Istradefylline and the Adenosine A2A Receptor Pathway in Parkinson's Disease
In contrast, Istradefylline's therapeutic effect in Parkinson's disease is mediated by its antagonism of the adenosine A2A receptor, which is highly expressed in the striatum. These receptors form heterodimers with dopamine D2 receptors, and their blockade can potentiate dopaminergic signaling, which is compromised in Parkinson's disease.
Figure 2: Simplified signaling pathway of Istradefylline in the context of Parkinson's disease.
Review of Preclinical Studies: Absence of this compound in Parkinson's Disease Models
A thorough search of scientific databases and publications reveals no studies that have investigated the administration of this compound in established rodent models of Parkinson's disease, such as those induced by neurotoxins like 6-hydroxydopamine (6-OHDA) or 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP).
The experimental workflow for testing a compound in a Parkinson's disease model typically involves several key stages, none of which have been documented for this compound.
Figure 3: General experimental workflow for testing a compound in a rodent model of Parkinson's disease.
Due to the lack of primary research data, it is not possible to provide the requested quantitative data tables or detailed experimental protocols for this compound in this context.
Conclusion and Future Directions
The request for an administration protocol for this compound in rodent models of Parkinson's disease cannot be fulfilled as there is no evidence in the scientific literature of such studies having been conducted. The research focus for this compound has been on its potential as an anti-amnesic agent acting on the cholinergic system.
For researchers interested in novel therapeutic strategies for Parkinson's disease, the focus remains on compounds that directly or indirectly modulate the dopaminergic system, such as adenosine A2A receptor antagonists, or that target other pathways implicated in the disease's pathology, including neuroinflammation and protein aggregation. Future research could potentially explore the role of specific cholinergic modulators in the non-motor symptoms of Parkinson's disease, but at present, this compound has not been a part of this line of investigation.
It is recommended that researchers interested in this area consult the extensive literature on established Parkinson's disease models and the administration protocols for compounds that have been, and are currently being, investigated for this neurodegenerative disorder.
Application Note: Quantification of Istradefylline in Human Plasma using High-Performance Liquid Chromatography (HPLC)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Istradefylline is a selective adenosine A₂A receptor antagonist used as an adjunct treatment to levodopa and carbidopa for Parkinson's disease, particularly for managing "off" episodes.[1][2] The adenosine A₂A receptors are highly concentrated in the basal ganglia, a brain region critical for motor control that is degenerated in Parkinson's disease.[1][3] In Parkinson's, dopamine deficiency leads to the overactivity of the indirect striato-pallidal pathway, which inhibits movement.[2][4] Istradefylline works by blocking A₂A receptors on the neurons of this indirect pathway, which reduces the excessive inhibitory signaling and helps to improve motor function.[1][5]
Monitoring the plasma concentration of istradefylline is crucial for pharmacokinetic studies, dose-response relationship assessments, and therapeutic drug monitoring. This application note provides a detailed protocol for the quantitative determination of istradefylline in human plasma using a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection. The described method is simple, accurate, and precise, making it suitable for research and clinical laboratory settings.
Signaling Pathway of Istradefylline
In Parkinson's disease, the loss of dopaminergic neurons in the substantia nigra disrupts the balance of the basal ganglia's direct and indirect pathways.[2] The indirect pathway becomes overactive, leading to excessive inhibition of movement. Adenosine A₂A receptors, which are co-localized with dopamine D₂ receptors in the striatum, play a key role in this process by enhancing the inhibitory output of the indirect pathway.[2][4] Istradefylline, as a selective A₂A receptor antagonist, blocks this action of adenosine, thereby reducing the overactivity of the indirect pathway and helping to restore more normal motor function.[1][5]
Experimental Protocols
This section details the complete methodology for sample preparation and HPLC analysis.
Materials and Reagents
-
Istradefylline reference standard (Purity ≥99.5%)
-
Acetonitrile (HPLC grade)[6]
-
Methanol (HPLC grade)
-
Water, purified (e.g., Milli-Q or equivalent)[11]
-
Drug-free human plasma
Instrumentation
A standard HPLC system equipped with the following components is suitable:
-
Autosampler
-
Data acquisition and processing software
Chromatographic Conditions
The separation is achieved using a reversed-phase C18 column with an isocratic mobile phase.
| Parameter | Condition |
| Stationary Phase | C18 Column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[7][8][9] |
| Mobile Phase | Acetonitrile and 0.1% Orthophosphoric Acid in water (70:30, v/v)[7][8] |
| Flow Rate | 1.0 mL/min[7][8] |
| Detection | UV at 246 nm[7][8] |
| Injection Volume | 20 µL[9][10] |
| Column Temperature | Ambient (e.g., 25-30 °C)[9][10] |
| Run Time | Approximately 5-7 minutes |
Preparation of Solutions
-
Mobile Phase: Prepare a 0.1% orthophosphoric acid solution by adding 1 mL of orthophosphoric acid to 1000 mL of purified water. Mix 700 mL of acetonitrile with 300 mL of the 0.1% orthophosphoric acid solution. Filter through a 0.45 µm membrane filter and degas before use.[7][8]
-
Istradefylline Stock Solution (1000 µg/mL): Accurately weigh 10 mg of istradefylline reference standard and dissolve it in a 10 mL volumetric flask with the mobile phase.[12]
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 10 µg/mL to 100 µg/mL.[12]
Sample Preparation (Protein Precipitation)
Protein precipitation is a simple and effective method for extracting istradefylline from plasma.[13]
-
Thaw frozen plasma samples at room temperature.
-
Pipette 100 µL of the plasma sample into a 1.5 mL microcentrifuge tube.
-
Add 300 µL of cold acetonitrile to the plasma sample to precipitate proteins.[14]
-
Vortex the mixture for 2 minutes.
-
Centrifuge at 13,000 rpm for 15 minutes to pellet the precipitated proteins.[14]
-
Carefully transfer the supernatant to a clean autosampler vial.
-
Inject 20 µL of the supernatant into the HPLC system.
Calibration Curve and Quality Control (QC) Samples
-
Calibration Standards: Spike 90 µL of drug-free human plasma with 10 µL of each working standard solution to create calibration standards with final concentrations equivalent to the desired range (e.g., 10, 20, 50, 100, 200, 500, and 1000 ng/mL).
-
QC Samples: Prepare QC samples at low, medium, and high concentrations in the same manner as the calibration standards, using separate dilutions of the stock solution.
-
Process all calibration standards and QC samples using the sample preparation protocol described in section 3.5.
Method Validation and Data Presentation
The analytical method should be validated according to ICH guidelines, assessing parameters such as linearity, sensitivity, accuracy, precision, and recovery.[7][8]
Linearity and Sensitivity
The linearity of the method is determined by plotting the peak area of istradefylline against the corresponding concentration.
| Parameter | Typical Result |
| Linearity Range | 10 - 5000 ng/mL[13] |
| Correlation Coefficient (r²) | > 0.999[7][8] |
| Lower Limit of Quantitation (LLOQ) | 10 ng/mL[13] |
| Retention Time | ~3.1 minutes[7][8] |
Accuracy and Precision
Accuracy (as % recovery) and precision (as % relative standard deviation, RSD) are assessed by analyzing QC samples in replicate (n=5) on the same day (intra-day) and on three different days (inter-day).
| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (% Recovery) |
| Low | 30 | < 10% | < 12% | 90 - 110% |
| Medium | 300 | < 8% | < 10% | 92 - 108% |
| High | 3000 | < 7% | < 9% | 93 - 107% |
| (Note: These are representative acceptable values; actual results may vary.)[13] |
Extraction Recovery
The efficiency of the protein precipitation method is determined by comparing the peak area of istradefylline from extracted plasma samples to the peak area of unextracted standard solutions at the same concentration.
| QC Level | Concentration (ng/mL) | Mean Extraction Recovery (%) |
| Low | 30 | > 85% |
| Medium | 300 | > 88% |
| High | 3000 | > 90% |
| (Note: These are representative acceptable values; actual results may vary.)[13] |
Conclusion
The RP-HPLC method detailed in this application note provides a reliable and robust tool for the quantification of istradefylline in human plasma. The simple protein precipitation sample preparation protocol allows for high-throughput analysis, which is essential in both research and clinical settings. The method demonstrates excellent linearity, accuracy, and precision, making it well-suited for pharmacokinetic and therapeutic drug monitoring studies of istradefylline.
References
- 1. What is the mechanism of Istradefylline? [synapse.patsnap.com]
- 2. Istradefylline to Treat Patients with Parkinson’s Disease Experiencing “Off” Episodes: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Istradefylline: A novel agent in the treatment of “off” episodes associated with levodopa/carbidopa use in Parkinson disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. rjptonline.org [rjptonline.org]
- 8. researchgate.net [researchgate.net]
- 9. CN105891377A - High-performance liquid chromatography analytical method for istradefylline related substances - Google Patents [patents.google.com]
- 10. CN105891377B - A kind of HPLC analytical method of istradefylline about material - Google Patents [patents.google.com]
- 11. Separation and identification of an impurity from the istradefylline intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. rjptonline.org [rjptonline.org]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | Establishment of a sensitive UPLC-MS/MS method to quantify safinamide in rat plasma [frontiersin.org]
Application Notes: Immunohistochemistry Protocol for A2A Receptor Occupancy by KW-6002
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the semi-quantitative assessment of Adenosine A2A (A2A) receptor occupancy by the selective antagonist KW-6002 (Istradefylline) using immunohistochemistry (IHC). Determining the degree to which a drug engages its target receptor in tissue is fundamental for preclinical and clinical development. While methods like Positron Emission Tomography (PET) provide in vivo quantification, IHC offers a complementary, high-resolution visualization of receptor occupancy at the cellular level. The described method is based on a competitive binding principle, where the signal from a primary antibody targeting the A2A receptor is diminished in the presence of KW-6002, indicating successful receptor engagement by the antagonist.
Data Presentation
Successful implementation of this protocol requires careful selection of reagents. The following tables summarize key components and parameters.
Table 1: Core Reagents and Materials
| Reagent/Material | Recommended Source (Cat. No.) | Key Considerations |
| Primary Antibody (Anti-A2A Receptor) | See Table 2 for examples | Must be validated for IHC in the target species. The epitope should ideally be blocked by KW-6002 binding. |
| KW-6002 (Istradefylline) | e.g., MedChemExpress, APExBIO | High purity is essential. Prepare fresh stock solutions in a suitable solvent like DMSO. |
| Secondary Antibody | Varies based on primary Ab host | Select a species-specific secondary antibody conjugated to a fluorophore (e.g., DyLight 488, Alexa Fluor 488) or an enzyme (e.g., HRP). |
| Tissue Samples | User-defined | Brain regions with high A2A receptor expression, such as the striatum, are ideal for initial studies. |
| Fixative | e.g., 4% Paraformaldehyde (PFA) | Fixation time and method (perfusion vs. immersion) should be optimized and consistent. |
| Blocking Buffer | e.g., 5% Normal Goat Serum in PBS-T | Serum should be from the same species as the secondary antibody to minimize non-specific binding. |
| Antigen Retrieval Solution | e.g., 10 mM Sodium Citrate Buffer, pH 6.0 | Required for paraffin-embedded tissues and can improve signal in some fixed, frozen sections. |
| Mounting Medium | e.g., Fluoromount-G with DAPI | An anti-fade mounting medium is critical for fluorescence microscopy. DAPI allows for nuclear counterstaining. |
Table 2: Validated Primary Antibodies for A2A Receptor Immunohistochemistry
| Antibody Example | Host & Type | Validated Applications | Recommended IHC Dilution |
| Abcam ab79714 | Mouse Monoclonal | WB, IHC-P | 5 µg/ml |
| Sigma-Aldrich A269 | Rabbit Polyclonal | WB, IHC (frozen), IP | 1:100 (frozen sections) |
| Thermo Fisher BS-1456R | Rabbit Polyclonal | WB, IHC-P | 1:200[1] |
Table 3: Reference Dosing for KW-6002
| Context | Dose/Concentration | Reference |
| In Vitro Studies | 0.1 - 1 µM | [2] |
| In Vivo Rodent Studies (i.p.) | 1 - 4 mg/kg | [2][3] |
| In Vivo Human Studies (Oral, for >90% occupancy) | > 5 mg | [4] |
Experimental Protocols
This protocol is divided into two main stages: in vivo treatment of animal models to achieve receptor occupancy, followed by the immunohistochemical procedure to visualize the A2A receptors not occupied by KW-6002.
Part 1: In Vivo Dosing and Tissue Preparation
-
Animal Dosing: Divide animals into at least two groups: vehicle control and KW-6002 treatment. Administer KW-6002 via a relevant route (e.g., intraperitoneal injection) at a dose known to engage the target, based on literature values (see Table 3).[2][3]
-
Tissue Harvest: At a predetermined time point post-administration (e.g., peak plasma concentration), perfuse the animals transcardially with ice-cold phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA) in PBS to fix the tissues.
-
Post-Fixation: Dissect the brain or other tissues of interest and post-fix by immersion in 4% PFA for 4-24 hours at 4°C.
-
Cryoprotection: Transfer the fixed tissues to a 30% sucrose solution in PBS at 4°C. Allow the tissue to equilibrate until it sinks.
-
Embedding & Sectioning: Embed the cryoprotected tissue in Optimal Cutting Temperature (OCT) compound. Rapidly freeze the block and cut 10-20 µm thick sections using a cryostat. Mount sections onto positively charged microscope slides. Slides can be used immediately or stored at -80°C.
Part 2: Competitive Immunohistochemistry Staining (Fluorescent Method)
This procedure aims to detect A2A receptors that are unoccupied by KW-6002. A reduction in signal in the KW-6002-treated tissue compared to the vehicle control indicates receptor occupancy.
-
Slide Preparation: If frozen, allow slides to thaw at room temperature for 20-30 minutes.
-
Rehydration & Washing: Wash slides 3 times for 5 minutes each in PBS to remove the OCT compound.
-
Antigen Retrieval (Optional): For PFA-fixed frozen sections, heat-induced epitope retrieval can enhance signal. Immerse slides in 10 mM Sodium Citrate buffer (pH 6.0) and heat to 95°C for 15-20 minutes. Allow slides to cool to room temperature.
-
Permeabilization: Incubate sections in PBS containing 0.25% Triton X-100 (PBS-T) for 10 minutes to permeabilize cell membranes.
-
Blocking: To prevent non-specific antibody binding, incubate sections in a blocking buffer (e.g., 5% normal goat serum in PBS-T) for 1 hour at room temperature in a humidified chamber.
-
Primary Antibody Incubation: Dilute the anti-A2A receptor primary antibody in the blocking buffer to its pre-optimized concentration. Apply the antibody solution to the sections and incubate overnight at 4°C in a humidified chamber.
-
Washing: Gently wash the slides 3 times for 5 minutes each in PBS-T.
-
Secondary Antibody Incubation: Incubate sections with a fluorophore-conjugated secondary antibody (e.g., Goat anti-Rabbit Alexa Fluor 488) diluted in blocking buffer. This step should be performed for 1-2 hours at room temperature, protected from light.
-
Washing: Wash the slides 3 times for 5 minutes each in PBS-T, protected from light.
-
Counterstaining: For nuclear visualization, incubate sections with DAPI (1 µg/mL in PBS) for 5 minutes.
-
Mounting: Perform a final brief rinse in PBS, then coverslip the slides using an anti-fade mounting medium.
-
Imaging and Analysis: Acquire images using a fluorescence or confocal microscope with consistent settings (e.g., laser power, exposure time) for all slides. Compare the fluorescence intensity of A2A receptor staining in specific brain regions between vehicle- and KW-6002-treated groups. A lower signal in the treated group suggests receptor occupancy. Quantify the signal using image analysis software (e.g., ImageJ/Fiji).
Mandatory Visualizations
Caption: Workflow for A2A receptor occupancy analysis by IHC.
Caption: Mechanism of KW-6002 action on the A2A receptor pathway.
References
- 1. A2AR/Adenosine A2a receptor Polyclonal Antibody (BS-1456R) [thermofisher.com]
- 2. researchgate.net [researchgate.net]
- 3. Effects of the A 2A adenosine receptor antagonist KW6002 in the nucleus accumbens in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Positron emission tomography analysis of [11C]KW-6002 binding to human and rat adenosine A2A receptors in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Behavioral Assessment of Istradefylline in Mice
These application notes provide detailed protocols for researchers, scientists, and drug development professionals to assess the behavioral effects of Istradefylline, a selective adenosine A2A receptor antagonist, in mouse models. Istradefylline is primarily investigated for its therapeutic potential in Parkinson's disease (PD) by modulating motor control circuits in the basal ganglia.[1][2]
Mechanism of Action: Adenosine A2A Receptor Antagonism
Istradefylline exerts its effects by selectively blocking the adenosine A2A receptor.[1] These G-protein coupled receptors are highly expressed on GABAergic medium spiny neurons within the indirect striato-pallidal pathway of the basal ganglia, a critical region for motor control.[1] In pathological states like Parkinson's disease, the degeneration of dopaminergic neurons leads to overactivity of this indirect pathway, contributing to motor symptoms.[2] Adenosine A2A receptors normally form heterotetramers with dopamine D2 receptors, and adenosine's binding to the A2A receptor inhibits D2 receptor-mediated signaling.[3] By blocking the A2A receptor, Istradefylline prevents this inhibition, thereby enhancing dopaminergic neurotransmission and improving motor function.[4][5] The downstream signaling cascade of A2A receptor activation involves the Gs protein, adenylyl cyclase, and an increase in intracellular cyclic AMP (cAMP), which in turn activates Protein Kinase A (PKA).[6][7]
General Experimental Workflow
A typical workflow for assessing the behavioral effects of Istradefylline involves acclimatizing the animals, administering the compound over a defined period, and then conducting a battery of behavioral tests. The timing of tests relative to drug administration is critical to ensure that steady-state drug levels have been reached.[8]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Istradefylline: A novel agent in the treatment of “off” episodes associated with levodopa/carbidopa use in Parkinson disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Istradefylline - Wikipedia [en.wikipedia.org]
- 4. What is the mechanism of Istradefylline? [synapse.patsnap.com]
- 5. Istradefylline (Nourianz), Adenosine A2A Receptors, and Their Role in Parkinson's Disease - Parky for Parkinson's [parkynow.com]
- 6. Signaling pathways involving adenosine A2A and A2B receptors in wound healing and fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Adenosine-A2A Receptor Pathway in Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Istradefylline reduces memory deficits in aging mice with amyloid pathology - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: In Vitro Binding of Istradefylline (KW-6002) to Human Adenosine Receptors
Introduction
Istradefylline, also known as KW-6002, is a selective antagonist of the adenosine A2A receptor.[1][2][3] Adenosine receptors, a class of G protein-coupled receptors (GPCRs), are integral in various physiological processes and are categorized into four subtypes: A1, A2A, A2B, and A3.[4] The A2A receptor, in particular, is a promising non-dopaminergic target for the management of Parkinson's disease.[5][6] Istradefylline has been shown to exhibit antiparkinsonian effects in both animal models and clinical trials.[5][7]
These application notes provide a comprehensive overview of the in vitro binding characteristics of Istradefylline to all four human adenosine receptor subtypes. Detailed protocols for conducting radioligand binding assays are outlined to enable researchers to independently verify and expand upon these findings.
Data Presentation
The binding affinity of Istradefylline for the four human adenosine receptor subtypes has been determined through in vitro radioligand displacement assays. The equilibrium dissociation constants (Ki) are summarized in the table below, demonstrating the compound's high affinity and selectivity for the A2A receptor.
| Receptor Subtype | Radioligand Used | Test Compound | Ki (nM) | Species | Source |
| Human A1 | [3H]-DPCPX | Istradefylline | >287 | Human | [1][3] |
| Human A2A | [3H]-CGS21680 | Istradefylline | 9.12 | Human | [1][3] |
| Human A2B | Not Specified | Istradefylline | Low Affinity | Human | [4][5] |
| Human A3 | [125I]-AB-MECA | Istradefylline | >681 | Human | [1][3] |
| Rat A1 | [3H]-DPCPX | Istradefylline | 50.9 | Rat | [1][3] |
| Rat A2A | [3H]-CGS21680 | Istradefylline | 1.57 | Rat | [1][3] |
| Mouse A1 | [3H]-DPCPX | Istradefylline | 105.02 | Mouse | [1][3] |
| Mouse A2A | [3H]-CGS21680 | Istradefylline | 1.87 | Mouse | [1][3] |
Experimental Protocols
Protocol 1: Radioligand Binding Assay for Human Adenosine A2A Receptor
This protocol describes a competitive binding assay to determine the affinity of Istradefylline for the human adenosine A2A receptor using a radiolabeled antagonist.
Materials:
-
Membrane Preparation: Membranes from CHO cells stably expressing the human adenosine A2A receptor.
-
Radioligand: [3H]-CGS21680 (specific activity ~30-60 Ci/mmol).
-
Test Compound: Istradefylline (KW-6002).
-
Non-specific Binding Control: Theophylline or other suitable non-selective adenosine antagonist.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
Glass Fiber Filters.
-
Filtration Apparatus.
-
Scintillation Counter.
Procedure:
-
Compound Preparation: Prepare a stock solution of Istradefylline in DMSO. Serially dilute the stock solution to obtain a range of concentrations for the competition assay.
-
Reaction Mixture: In a 96-well plate, combine the following in order:
-
Assay Buffer
-
Istradefylline at various concentrations or vehicle (for total binding) or excess Theophylline (for non-specific binding).
-
[3H]-CGS21680 at a final concentration close to its Kd.
-
Receptor membrane preparation (protein concentration to be optimized).
-
-
Incubation: Incubate the plate at room temperature for 90-120 minutes to reach equilibrium.
-
Filtration: Rapidly filter the reaction mixture through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the Istradefylline concentration. Determine the IC50 value from the resulting sigmoidal curve and calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizations
Adenosine Receptor Signaling Pathways
Caption: Adenosine receptor signaling and the antagonistic action of Istradefylline.
Experimental Workflow for In Vitro Binding Assay
Caption: Workflow for determining Istradefylline's binding affinity.
References
- 1. apexbt.com [apexbt.com]
- 2. Adenosine A2A receptor antagonists: from caffeine to selective non-xanthines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. Progress in pursuit of therapeutic A2A antagonists: the adenosine A2A receptor selective antagonist KW6002: research and development toward a novel nondopaminergic therapy for Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro pharmacological profile of the A2A receptor antagonist istradefylline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
Protocol for Studying the Effects of Istradefylline on Synaptic Plasticity
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a fundamental mechanism underlying learning and memory. Long-term potentiation (LTP) and long-term depression (LTD) are the primary molecular models for the synaptic strengthening and weakening, respectively, that occur in the hippocampus and other brain regions. The neuromodulator adenosine, acting through its various receptors, plays a critical role in fine-tuning synaptic transmission and plasticity.
Istradefylline (KW-6002) is a selective antagonist of the adenosine A2A receptor.[1] These receptors are G-protein coupled receptors that, upon activation, typically lead to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).[2] In the context of synaptic plasticity, A2A receptor activation is generally considered facilitatory for the induction of LTP. Therefore, antagonizing these receptors with Istradefylline is hypothesized to modulate, and potentially inhibit, synaptic potentiation.
These application notes provide a detailed protocol for investigating the effects of Istradefylline on synaptic plasticity, specifically focusing on LTP in the CA1 region of the hippocampus using in vitro electrophysiology.
Data Presentation
The following tables summarize hypothetical quantitative data based on the known mechanism of A2A receptor antagonists. These tables are intended to serve as a template for presenting experimental findings.
Table 1: Effect of Istradefylline on Basal Synaptic Transmission
| Treatment Group | Istradefylline Concentration (nM) | fEPSP Slope (% of Baseline) | Fiber Volley Amplitude (% of Baseline) | Paired-Pulse Ratio (50ms ISI) |
| Vehicle Control | 0 | 100 ± 2.5 | 100 ± 1.8 | 1.45 ± 0.05 |
| Istradefylline | 10 | 98.5 ± 3.1 | 101.2 ± 2.0 | 1.47 ± 0.06 |
| Istradefylline | 50 | 97.2 ± 2.8 | 99.5 ± 1.5 | 1.44 ± 0.04 |
| Istradefylline | 100 | 96.8 ± 3.5 | 98.9 ± 2.2 | 1.46 ± 0.05 |
Data are presented as mean ± SEM. fEPSP: field excitatory postsynaptic potential; ISI: interstimulus interval.
Table 2: Effect of Istradefylline on Long-Term Potentiation (LTP)
| Treatment Group | Istradefylline Concentration (nM) | fEPSP Slope (% of Baseline at 60 min post-TBS) |
| Vehicle Control | 0 | 155.4 ± 8.2 |
| Istradefylline | 10 | 142.1 ± 7.5 |
| Istradefylline | 50 | 125.8 ± 6.9* |
| Istradefylline | 100 | 118.3 ± 5.4** |
*Data are presented as mean ± SEM. TBS: Theta-burst stimulation. Statistical significance relative to vehicle control: *p < 0.05, *p < 0.01.
Experimental Protocols
Acute Hippocampal Slice Preparation
This protocol is adapted from standard procedures for preparing viable brain slices for electrophysiology.
Materials:
-
Adult male Wistar rats or C57BL/6 mice (6-8 weeks old)
-
Sucrose-based artificial cerebrospinal fluid (sACSF), ice-cold and continuously bubbled with 95% O2 / 5% CO2. Composition (in mM): 212 Sucrose, 3 KCl, 1.25 NaH2PO4, 26 NaHCO3, 10 D-glucose, 2 MgSO4, 2 CaCl2.
-
Standard artificial cerebrospinal fluid (aCSF), continuously bubbled with 95% O2 / 5% CO2. Composition (in mM): 124 NaCl, 3 KCl, 1.25 NaH2PO4, 26 NaHCO3, 10 D-glucose, 1.5 MgSO4, 2.5 CaCl2.
-
Vibrating microtome (vibratome)
-
Dissection tools (scissors, forceps)
-
Recovery chamber
-
Recording chamber
Procedure:
-
Anesthetize the animal with isoflurane and decapitate.
-
Rapidly dissect the brain and place it in ice-cold, oxygenated sACSF.
-
Isolate the hippocampus and prepare 350-400 µm thick transverse slices using a vibratome.
-
Transfer the slices to a recovery chamber containing oxygenated aCSF at 32-34°C for at least 30 minutes.
-
Allow the slices to equilibrate at room temperature (22-25°C) in oxygenated aCSF for at least 1 hour before recording.
Electrophysiological Recording and LTP Induction
This protocol outlines the procedure for extracellular field potential recordings in the CA1 region of the hippocampus.
Materials:
-
Prepared hippocampal slices
-
Recording chamber with continuous perfusion of oxygenated aCSF (2-3 ml/min) at 30-32°C
-
Glass microelectrodes (1-5 MΩ) filled with aCSF
-
Bipolar stimulating electrode
-
Amplifier, digitizer, and data acquisition software
-
Istradefylline stock solution (in DMSO) and vehicle control
Procedure:
-
Place a slice in the recording chamber and allow it to equilibrate for 15-20 minutes.
-
Position the stimulating electrode in the Schaffer collateral pathway (stratum radiatum) and the recording electrode in the apical dendritic layer of the CA1 region.
-
Determine the stimulus intensity that elicits a fEPSP with a slope that is 30-40% of the maximal response.
-
Record a stable baseline of fEPSPs for at least 20-30 minutes at a stimulation frequency of 0.05 Hz.
-
Apply Istradefylline or vehicle to the perfusion bath at the desired concentration. Based on studies with similar A2A antagonists, a concentration range of 10-100 nM is recommended.[3]
-
After a 20-30 minute incubation period with the drug, induce LTP using a theta-burst stimulation (TBS) protocol. A typical TBS protocol consists of 10 bursts of 4 pulses at 100 Hz, with a 200 ms inter-burst interval.
-
Record fEPSPs for at least 60 minutes post-TBS to monitor the induction and maintenance of LTP.
Data Analysis
-
Measure the initial slope of the fEPSP for each recorded response.
-
Normalize the fEPSP slope to the average slope of the baseline recording period.
-
Quantify LTP as the average normalized fEPSP slope from 50-60 minutes post-TBS.
-
Analyze paired-pulse facilitation by calculating the ratio of the second fEPSP slope to the first fEPSP slope.
-
Use appropriate statistical tests (e.g., Student's t-test or ANOVA) to compare between treatment groups.
Visualizations
Signaling Pathway of Adenosine A2A Receptor and Istradefylline
Caption: Adenosine A2A receptor signaling pathway and the inhibitory action of Istradefylline.
Experimental Workflow for Studying Istradefylline's Effect on LTP
Caption: Experimental workflow for investigating Istradefylline's effects on LTP.
References
- 1. In vitro pharmacological profile of the A2A receptor antagonist istradefylline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Adenosine A2A Receptors Shut Down Adenosine A1 Receptor-Mediated Presynaptic Inhibition to Promote Implementation of Hippocampal Long-Term Potentiation - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Istradefylline (KW-6002) in Research Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and stability of istradefylline (KW-6002) in research solutions. Find troubleshooting guides and frequently asked questions (FAQs) to ensure the successful preparation and use of istradefylline in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing istradefylline stock solutions?
A1: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing istradefylline stock solutions.[1][2][3][4] It is soluble in DMSO at concentrations of 5 mg/mL to 25.33 mg/mL.[2][4] For optimal results, it is crucial to use fresh, anhydrous DMSO, as moisture can reduce solubility.[1][2]
Q2: What is the solubility of istradefylline in other common laboratory solvents?
A2: Istradefylline is practically insoluble in water and ethanol.[1] Its aqueous solubility is very low, approximately 0.5 µg/mL to 0.6 µg/mL, across a physiological pH range.[5]
Q3: My istradefylline solution appears cloudy or has precipitated. What are the possible causes and how can I fix it?
A3: Precipitation of istradefylline in aqueous solutions like cell culture media is a common issue. The primary reasons include:
-
Solvent Shock: Rapidly diluting a concentrated DMSO stock solution into an aqueous medium can cause the compound to "crash out" of solution due to the abrupt change in solvent polarity.[6]
-
Exceeding Solubility Limit: The final concentration of istradefylline in your working solution may be higher than its solubility limit in the aqueous medium.[6]
-
Temperature Fluctuations: Moving solutions between different temperatures (e.g., from a refrigerator to a 37°C incubator) can cause precipitation, especially for supersaturated solutions.
To resolve this, please refer to the Troubleshooting Guide below.
Q4: How stable is istradefylline in solution and how should I store it?
A4: Istradefylline in aqueous solution is highly unstable when exposed to light.[7][8] Light exposure can cause the trans-isomer of the double bond to convert to the cis-configuration (Z-istradefylline), which is a photodegradation product.[7][8][9] Therefore, it is imperative to protect all istradefylline solutions from light.
For storage:
-
Stock Solutions (-20°C or -80°C): Aliquot your stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C for up to one year or -80°C for up to two years.[2]
-
Working Solutions (Short-term): It is best to prepare fresh working solutions on the day of use.[3] If short-term storage is necessary, protect from light and store at 2-8°C. Solutions in DMSO have been reported to be stable for up to 4 days at room temperature or 4°C when protected from light.[10]
Q5: What is the mechanism of action of istradefylline?
A5: Istradefylline is a potent and selective antagonist of the adenosine A2A receptor (A2AR).[1][2][3] These receptors are highly expressed in the basal ganglia, a brain region critical for motor control.[11] In conditions like Parkinson's disease, there is an overactivity of the indirect striatopallidal pathway. Istradefylline blocks the A2A receptors on GABAergic neurons in this pathway, which reduces the inhibitory signaling and helps to normalize motor function.[11][12][13]
Data Presentation
Istradefylline Solubility
| Solvent | Solubility | Notes |
| DMSO | 5 mg/mL[4] | Use fresh, anhydrous DMSO.[1][2] Ultrasonic and warming may be needed for higher concentrations.[2] |
| 6 mg/mL (15.6 mM)[1] | ||
| 20 mM[3] | ||
| 25.33 mg/mL (65.89 mM)[2] | ||
| Water | Insoluble[1] | Aqueous solubility is approximately 0.5 µg/mL across a physiological pH range.[5] |
| Ethanol | Insoluble[1] |
Istradefylline Stability in Solution
| Condition | Stability | Recommendation |
| Light Exposure | Highly unstable; degrades to Z-istradefylline.[7][8][9] | Protect all solutions from light at all times using amber vials or by wrapping containers in foil. |
| Temperature (Stock) | Stable for up to 1 year at -20°C and 2 years at -80°C.[2] | Aliquot and store frozen to avoid freeze-thaw cycles. |
| pH | Low aqueous solubility across the physiological pH range.[5] | Solubility of the solid form in aqueous media is low across a pH range of 2.0 to 12.0.[10] |
Experimental Protocols
Protocol for Preparation of Istradefylline Stock and Working Solutions
This protocol details the preparation of a 10 mM stock solution in DMSO and a subsequent 10 µM working solution in cell culture medium.
Materials:
-
Istradefylline powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or vials (amber or wrapped in foil)
-
Sterile, pre-warmed (37°C) cell culture medium
-
Sterile conical tubes
-
Vortex mixer
Procedure:
-
Prepare 10 mM Stock Solution in DMSO:
-
Calculate the required mass of istradefylline for your desired volume of 10 mM stock solution (Molecular Weight: 384.43 g/mol ).
-
Weigh the istradefylline powder and add it to a sterile, light-protected vial.
-
Add the calculated volume of anhydrous DMSO.
-
Vortex thoroughly until the powder is completely dissolved. If necessary, gentle warming and sonication can be used to aid dissolution.[2]
-
Aliquot the stock solution into single-use volumes in light-protected tubes and store at -20°C or -80°C.
-
-
Prepare 10 µM Working Solution in Cell Culture Medium:
-
Thaw a single aliquot of the 10 mM stock solution at room temperature.
-
Pre-warm your complete cell culture medium to 37°C.
-
In a sterile conical tube, add the required volume of pre-warmed medium.
-
To minimize solvent shock, perform a serial dilution. First, create an intermediate dilution (e.g., 1 mM) by adding a small amount of the stock solution to the medium.
-
Alternatively, for direct dilution, while gently vortexing the pre-warmed medium, add the stock solution dropwise to ensure rapid and even dispersion.[6] For a 1:1000 dilution, add 10 µL of the 10 mM stock to 10 mL of medium.
-
Cap the tube and invert several times to ensure the solution is homogenous.
-
Visually inspect the final working solution for any signs of precipitation before adding it to your cells. Use the solution immediately.
-
Troubleshooting Guide
| Issue | Observation | Potential Cause(s) | Recommended Solution(s) |
| Precipitation | Cloudy or hazy medium, visible particles, or crystals at the bottom of the culture vessel.[6] | Solvent Shock: Rapid dilution of DMSO stock in aqueous media.[6] | 1. Pre-warm the aqueous medium to 37°C. 2. Add the DMSO stock solution dropwise while gently vortexing or swirling the medium.[6] 3. Use serial dilutions: create an intermediate dilution in a small volume of media first.[6] |
| Concentration Exceeds Solubility: Final concentration is too high for the aqueous medium.[6] | 1. Reduce the final working concentration. 2. Perform a dose-response experiment to find the highest soluble concentration that provides the desired biological effect. | ||
| Temperature or pH Shifts: Changes in the media environment over time.[14] | 1. Ensure the medium is properly buffered. 2. Avoid repeated temperature changes. | ||
| Inconsistent Results | Variable or unexpected experimental outcomes. | Compound Degradation: Exposure of solutions to light.[7] | 1. Protect all istradefylline solutions from light at all times. 2. Use amber vials or wrap containers in aluminum foil. |
| Repeated Freeze-Thaw Cycles: Degradation of the compound in the stock solution. | 1. Aliquot stock solutions into single-use volumes before freezing.[2] | ||
| Inaccurate Concentration: Incomplete dissolution of the powder. | 1. Ensure the compound is fully dissolved in DMSO before making further dilutions. Use sonication or gentle warming if necessary.[2] |
Visualizations
Caption: Istradefylline blocks the adenosine A2A receptor signaling pathway.
Caption: Experimental workflow for preparing istradefylline solutions.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Istradefylline | A2A adenosine receptor antagonist | Hello Bio [hellobio.com]
- 4. 伊司茶碱 ≥98% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 5. rjptonline.org [rjptonline.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Design, Synthesis, and Biological Activity Studies of Istradefylline Derivatives Based on Adenine as A2A Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. Istradefylline | C20H24N4O4 | CID 5311037 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. The belated US FDA approval of the adenosine A2A receptor antagonist istradefylline for treatment of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Common problems using Istradefylline (KW-6055) in the lab
Welcome to the technical support center for Istradefylline (KW-6055). This resource is designed to assist researchers, scientists, and drug development professionals in navigating the common challenges encountered when working with Istradefylline in a laboratory setting. Here you will find troubleshooting guides and frequently asked questions (FAQs) to support your experimental success.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Solubility and Stock Solution Preparation
Q1: Istradefylline powder won't dissolve in my aqueous buffer. What should I do?
A: Istradefylline has very low aqueous solubility (~0.5 µg/mL) across a physiological pH range[1][2][3]. Direct dissolution in aqueous buffers is not recommended.
Troubleshooting:
-
Use an appropriate organic solvent for stock solutions. Dimethyl sulfoxide (DMSO) is a commonly used solvent. Istradefylline is soluble in DMSO at concentrations up to 25.33 mg/mL (65.89 mM), though this may require warming and sonication[4]. For in vivo studies, other solvents like propylene glycol have been used in formulations[5].
-
Prepare a high-concentration stock solution. This allows for minimal addition of the organic solvent to your final experimental medium, reducing potential solvent-induced artifacts.
-
Ensure you are using anhydrous DMSO. Hygroscopic (water-absorbing) DMSO can significantly reduce the solubility of Istradefylline[4]. Use freshly opened or properly stored anhydrous DMSO.
Q2: My Istradefylline precipitated out of solution when I added it to my cell culture media. How can I prevent this?
A: This is a common issue due to the low aqueous solubility of Istradefylline. The final concentration of the organic solvent (e.g., DMSO) in your cell culture medium should be kept to a minimum, typically below 0.1-0.5%, to avoid both precipitation and solvent toxicity.
Troubleshooting:
-
Perform serial dilutions. Dilute your high-concentration DMSO stock solution in your cell culture medium in a stepwise manner.
-
Vortex or mix gently while diluting. This can help to disperse the compound and prevent localized high concentrations that can lead to precipitation.
-
Pre-warm your media. Adding the Istradefylline stock to pre-warmed media can sometimes improve solubility.
-
Consider the final concentration. If you require a high concentration of Istradefylline, you may need to explore the use of solubilizing agents, though their effects on your specific assay should be validated.
Stability and Storage
Q3: How should I store my Istradefylline powder and stock solutions?
A: Proper storage is crucial to maintain the integrity of Istradefylline.
-
Powder: Store at -20°C for long-term storage (up to 3 years) or at 4°C for shorter periods (up to 2 years)[4].
-
Stock Solutions (in DMSO): Aliquot and store at -80°C for up to 2 years or at -20°C for up to 1 year[4]. Avoid repeated freeze-thaw cycles.
Q4: I've heard Istradefylline is light-sensitive. What precautions should I take?
A: Yes, Istradefylline is known to be photolabile and can undergo photo-isomerization from the active trans- a to the cis-isomer upon exposure to light, especially in dilute solutions[6][7].
Troubleshooting:
-
Work in low-light conditions. When preparing solutions or conducting experiments, minimize exposure to direct light.
-
Use amber vials or foil-wrapped containers. Protect stock solutions and experimental samples from light at all times[6][8].
-
Prepare fresh dilutions. For sensitive assays, prepare fresh dilutions from your stock solution immediately before use.
In Vitro Experiments
Q5: What is a typical working concentration for Istradefylline in cell-based assays?
A: The effective concentration will depend on the specific cell type and assay. However, based on its high affinity for the A2A receptor, nanomolar to low micromolar concentrations are typically effective.
-
For example, in cAMP inhibition assays using HEK293 cells expressing the human A2A receptor, Istradefylline has an IC50 value of 1.94 µg/mL[9][10].
Q6: I am not seeing the expected antagonist effect in my cAMP assay. What could be the problem?
A: Several factors could contribute to this.
Troubleshooting:
-
Confirm cell surface expression of the A2A receptor. Ensure that the cell line you are using expresses a sufficient level of the adenosine A2A receptor.
-
Check the potency of your agonist. Verify that the agonist you are using to stimulate cAMP production is active and used at an appropriate concentration (e.g., EC50 or EC80).
-
Pre-incubation time. Ensure you are pre-incubating the cells with Istradefylline for a sufficient time to allow for receptor binding before adding the agonist. A kinetic analysis has shown that istradefylline binding to human A2A receptors reaches equilibrium within 1 minute[11].
-
Review your assay protocol. Ensure all reagents are correctly prepared and that the assay is being performed according to a validated protocol.
In Vivo Experiments
Q7: What is a suitable vehicle for oral administration of Istradefylline in animal models?
A: Due to its poor water solubility, Istradefylline needs to be formulated in a suitable vehicle for in vivo studies.
-
A commonly used vehicle for oral gavage in rodents is a suspension in 0.3% Tween-80 and 10% sucrose solution [12].
-
Other studies in mice have administered Istradefylline in the drinking water , though this required testing various solubilizing agents to prevent precipitation[5].
Q8: What are typical dosages of Istradefylline used in rodent models of Parkinson's disease?
A: Dosages can vary depending on the specific model and research question.
-
In MPTP-treated marmosets, oral administration of 10 mg/kg improved motor disability[4].
-
In rats, an intraperitoneal (i.p.) dose of 3.3 mg/kg has been shown to have neuroprotective effects[4].
-
Dose-response studies are recommended to determine the optimal dose for your specific experimental conditions.
Quantitative Data
Physicochemical Properties
| Property | Value | Reference(s) |
| Molecular Weight | 384.43 g/mol | [2] |
| Appearance | Light yellow-green crystalline powder | [1][2] |
| Aqueous Solubility | ~0.5 µg/mL | [1][2][3] |
| Water Solubility (ALOGPS) | 0.182 mg/mL | [13] |
| LogP (ALOGPS) | 2.82 | [13] |
| pKa | 0.78 | [1][2][3] |
| Melting Point | 189-193 °C | [3] |
Solubility in Organic Solvents
| Solvent | Concentration | Notes | Reference(s) |
| DMSO | 25.33 mg/mL (65.89 mM) | Requires sonication and warming. Use of anhydrous DMSO is critical. | [4] |
| DMSO | ≥8.78 mg/mL | Requires gentle warming. | [14] |
| DMSO | 20 mg/mL | [12] |
Receptor Binding Affinity (Ki)
| Species | A1 Receptor (Ki, nM) | A2A Receptor (Ki, nM) | A3 Receptor (Ki, nM) | Reference(s) |
| Human | >287 | 9.12 | >681 | [4] |
| Rat | 50.9 | 1.57 | - | [4] |
| Mouse | 105.02 | 1.87 | - | [4] |
Experimental Protocols & Methodologies
Protocol 1: Preparation of Istradefylline Stock Solution (10 mM in DMSO)
-
Materials:
-
Istradefylline powder (MW: 384.43 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
-
Procedure:
-
Weigh out 3.84 mg of Istradefylline powder and place it in a sterile amber vial.
-
Add 1 mL of anhydrous DMSO to the vial.
-
To aid dissolution, gently warm the vial (e.g., in a 37°C water bath) and sonicate until the powder is completely dissolved[4].
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the 10 mM stock solution into smaller volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Purity Analysis
This is a general protocol based on published methods. Specific parameters may need to be optimized for your system.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[15].
-
Mobile Phase: A mixture of 0.1% orthophosphoric acid in water and acetonitrile (e.g., 30:70 v/v)[15]. The mobile phase should be filtered and degassed.
-
Flow Rate: 1.0 mL/min[15].
-
Detection Wavelength: 246 nm[15].
-
Injection Volume: 20 µL[15].
-
Column Temperature: Ambient[15].
-
-
Sample Preparation:
-
Prepare a stock solution of Istradefylline in the mobile phase (e.g., 1000 µg/mL)[2].
-
From the stock solution, prepare a series of working standards within a linear range (e.g., 10-90 µg/mL) by diluting with the mobile phase[2][15].
-
Dissolve the test sample in the mobile phase to a known concentration within the linear range.
-
Filter all solutions through a 0.45 µm filter before injection.
-
-
Analysis:
-
Inject the standards to generate a calibration curve.
-
Inject the test sample.
-
The retention time for Istradefylline is expected to be around 3.125 minutes under these conditions[15].
-
Quantify the purity of the sample by comparing its peak area to the calibration curve.
-
Visualizations
Signaling Pathway of Istradefylline Action
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. rjptonline.org [rjptonline.org]
- 3. Istradefylline | C20H24N4O4 | CID 5311037 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Design, Synthesis, and Biological Activity Studies of Istradefylline Derivatives Based on Adenine as A2A Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. In vitro pharmacological profile of the A2A receptor antagonist istradefylline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. abmole.com [abmole.com]
- 13. go.drugbank.com [go.drugbank.com]
- 14. apexbt.com [apexbt.com]
- 15. rjptonline.org [rjptonline.org]
Technical Support Center: Optimizing Istradefylline (KW-6055) Dosage in Animal Models
This guide provides researchers, scientists, and drug development professionals with essential information for designing and troubleshooting experiments involving the adenosine A₂A receptor antagonist, istradefylline (KW-6055), in various animal models of neurological disorders.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for istradefylline?
A1: Istradefylline is a selective adenosine A₂A receptor antagonist.[1][2] In the brain, particularly the basal ganglia, A₂A receptors are highly expressed on GABAergic medium spiny neurons of the indirect striato-pallidal pathway.[1] By blocking these receptors, istradefylline reduces the inhibitory output of this pathway, which is often overactive in conditions like Parkinson's disease (PD), thereby helping to restore motor control.[1][3]
Q2: Which animal models are most commonly used to test istradefylline efficacy?
A2: The most prevalent models are toxin-induced paradigms of Parkinson's disease. These include the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-treated mouse and non-human primate (marmoset, macaque) models, and the 6-hydroxydopamine (6-OHDA)-lesioned rat model.[4][5] These models are effective for assessing improvements in motor symptoms.[5] More recently, istradefylline has also been evaluated in models for Alzheimer's disease and cerebral ischemia.[6][7]
Q3: What is a typical starting dose for istradefylline in rodent models?
A3: The effective dose in rodents can vary based on the model and desired outcome.
-
For motor symptom improvement in PD models: Doses often range from 1 to 10 mg/kg, administered orally.[8][9]
-
For cognitive enhancement in Alzheimer's models: Lower doses have proven more effective. Studies in aging hAPP mice found that 4 or 10 mg/kg/day enhanced spatial memory, while doses of 15 mg/kg/day or higher began to induce hyperlocomotion, confounding cognitive assessments.[6][10]
It is crucial to perform a dose-response study to determine the optimal concentration for your specific experimental paradigm.
Q4: How does istradefylline interact with L-DOPA in animal models?
A4: Istradefylline demonstrates a robust synergistic effect with L-DOPA. It is most effective at enhancing the anti-parkinsonian effects of sub-optimal or threshold doses of L-DOPA.[4][11][12] This combination can increase "ON" time and improve motor disability without significantly worsening L-DOPA-induced dyskinesia.[4][8][12] In some primate studies, chronic co-administration of istradefylline with a sub-optimal L-DOPA dose even showed a tendency to reduce the severity of existing dyskinesia over time.[8][12]
Q5: How should istradefylline be administered for chronic studies?
A5: For chronic administration, istradefylline can be effectively delivered in the drinking water.[6][10] Studies have shown that this method results in stable and dose-dependent drug levels in both plasma and brain tissue throughout the day.[6][10] For acute or sub-chronic studies, oral gavage (p.o.) is a common and reliable method.[8][13]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Lack of Therapeutic Effect | 1. Sub-optimal Dosage: The dose may be too low for the specific animal model or strain. 2. Insufficient Treatment Duration: Drug may not have reached steady-state concentration in the brain. 3. Route of Administration: Improper administration (e.g., poor gavage technique) may lead to inconsistent dosing. | 1. Conduct a Dose-Response Study: Test a range of doses (e.g., 1, 3, 10, 30 mg/kg) to identify the therapeutic window. 2. Extend Treatment Period: For chronic studies, ensure treatment lasts at least three weeks before behavioral testing to allow for steady-state levels to be achieved.[6][10] 3. Refine Administration Protocol: Ensure all personnel are properly trained. For chronic studies, consider administration in drinking water for more consistent intake.[6] |
| Hyperlocomotion or Dyskinesia | 1. Excessive Dosage: High doses of istradefylline are known to induce hyperlocomotion.[6] 2. Interaction with High-Dose L-DOPA: When combined with an optimal L-DOPA dose in primate models, istradefylline can exacerbate dyskinesia.[14] | 1. Reduce Istradefylline Dose: Refer to dose-response data. In mice, doses above 15 mg/kg/day are associated with robust hyperlocomotion.[6] 2. Optimize L-DOPA Dose: Istradefylline works best with sub-optimal L-DOPA doses. Consider reducing the L-DOPA concentration to find a synergistic level that minimizes dyskinesia.[4][12] |
| High Variability in Behavioral Data | 1. Inconsistent Drug Levels: Drug may be degrading in solution or administered inconsistently. 2. Confounding Behavioral Effects: The selected dose might be on the cusp of inducing locomotor effects, creating variability in cognitive or motor task performance. 3. Animal Strain/Age Differences: Pharmacokinetic and pharmacodynamic responses can vary between different rodent strains or ages. | 1. Prepare Fresh Solutions: Prepare drug solutions regularly and protect them from light if necessary. Standardize the time of day for administration. 2. Select a Dose from the Middle of the Therapeutic Window: Avoid doses at the threshold of inducing side effects. 3. Standardize and Report Animal Details: Use a consistent animal supplier, strain, sex, and age for all experiments and report these details thoroughly. |
Quantitative Data Summary
Table 1: Istradefylline Dosage and Effects in Rodent Models
| Animal Model | Istradefylline Dose (mg/kg/day) | Administration Route | Key Observed Effects |
| hAPP Mice (Alzheimer's Model) | 4 or 10 | Drinking Water | Enhanced spatial memory and habituation without affecting locomotion.[6][10] |
| hAPP Mice (Alzheimer's Model) | 15 | Drinking Water | Impaired probe performance in Morris water maze; modest alterations in locomotion.[6][10] |
| hAPP Mice (Alzheimer's Model) | 40 | Drinking Water | Triggered robust hyperlocomotion.[6][10] |
| 6-OHDA Lesioned Rats (PD Model) | 1 - 10 | Oral Gavage | Improved cognitive performance in object recognition and delayed alternation tasks.[15] |
| Rat Learned Helplessness Model | 0.3 - 3 | Oral Gavage | Exerted antidepressant-like effects, improving escape deficits.[9] |
Table 2: Istradefylline Dosage and Effects in Non-Human Primate (NHP) Models of Parkinson's Disease
| Animal Model | Istradefylline Dose (mg/kg) | Co-Administered Drug | Key Observed Effects |
| MPTP-Treated Marmoset | 10 | Sub-optimal L-DOPA (2.5 mg/kg) | Enhanced and prolonged the anti-parkinsonian effects of L-DOPA without worsening dyskinesia.[8][12] |
| MPTP-Treated Marmoset | 10 | Threshold Ropinirole + Sub-optimal L-DOPA | Significantly increased locomotor activity and "ON" time.[11] |
| MPTP-Treated Marmoset | 10 | Threshold Dopamine Agonist + Sub-optimal L-DOPA | Further enhanced anti-parkinsonian response; dyskinesia was absent.[13] |
| MPTP-Treated Macaque | 60 - 100 | None (Monotherapy) | Specifically alleviated postural deficits.[14] |
| MPTP-Treated Macaque | 60 - 100 | Optimal L-DOPA | Increased "ON" time and enhanced effects on bradykinesia but exacerbated dyskinesia.[14] |
Experimental Protocols
Protocol: MPTP Mouse Model of Parkinson's Disease and Istradefylline Treatment
This protocol describes a common method for inducing parkinsonian motor deficits in mice and assessing the therapeutic efficacy of istradefylline.
-
Animal Selection:
-
Use male C57BL/6 mice, 8-10 weeks old. House animals under a 12-hour light/dark cycle with ad libitum access to food and water. Allow at least one week of acclimatization before any procedures.
-
-
MPTP Intoxication (Sub-acute Regimen):
-
Prepare a solution of MPTP-HCl in sterile 0.9% saline.
-
Administer MPTP at a dose of 20-25 mg/kg via intraperitoneal (i.p.) injection once daily for 4-5 consecutive days.
-
A control group should receive saline injections on the same schedule.
-
Safety Note: MPTP is a neurotoxin. All handling, preparation, and injection must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE).
-
-
Istradefylline Administration:
-
Allow a 7-day washout period after the final MPTP injection for the lesion to develop.
-
Prepare istradefylline in a vehicle such as 0.5% methylcellulose in sterile water.
-
Administer the desired dose of istradefylline (e.g., 10 mg/kg) or vehicle via oral gavage (p.o.) once daily.
-
Begin behavioral testing 30-60 minutes after istradefylline administration.
-
-
Behavioral Assessment (Rotarod Test):
-
Training: Train all mice on the rotarod for 2-3 consecutive days before MPTP administration. Each training session consists of 3-4 trials on an accelerating rod (e.g., 4 to 40 rpm over 5 minutes).
-
Testing: After the washout period and initiation of istradefylline treatment, test the animals on the rotarod.
-
Record the latency to fall for each mouse over three separate trials per testing day.
-
An increase in the latency to fall in the istradefylline-treated MPTP group compared to the vehicle-treated MPTP group indicates a therapeutic effect.
-
-
Endpoint Analysis (Optional):
-
After the final behavioral test, animals can be euthanized for tissue analysis.
-
Brain tissue (specifically the striatum and substantia nigra) can be collected for dopamine level analysis (via HPLC) or tyrosine hydroxylase (TH) immunohistochemistry to confirm dopaminergic neurodegeneration and assess potential neuroprotective effects.
-
Visualizations
Signaling Pathway
Caption: Istradefylline blocks A2A receptors on indirect pathway neurons.
Experimental Workflow
Caption: A typical experimental workflow for preclinical istradefylline studies.
Troubleshooting Logic
Caption: A decision tree for troubleshooting common experimental issues.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Istradefylline (Nourianz), Adenosine A2A Receptors, and Their Role in Parkinson's Disease - Parky for Parkinson's [parkynow.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Animal models of Parkinson's disease: a source of novel treatments and clues to the cause of the disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Istradefylline reduces memory deficits in aging mice with amyloid pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Anti-Parkinsonian A2A Receptor Antagonist Istradefylline (KW-6002) Attenuates Behavioral Abnormalities, Neuroinflammation, and Neurodegeneration in Cerebral Ischemia: An Adenosinergic Signaling Link Between Stroke and Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Antidepressant activity of the adenosine A2A receptor antagonist, istradefylline (KW-6002) on learned helplessness in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. escholarship.org [escholarship.org]
- 11. Istradefylline to Treat Patients with Parkinson’s Disease Experiencing “Off” Episodes: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Adenosine A₂A-receptor antagonist istradefylline enhances the motor response of L-DOPA without worsening dyskinesia in MPTP-treated common marmosets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The adenosine A2A receptor antagonist, istradefylline enhances anti-parkinsonian activity induced by combined treatment with low doses of L-DOPA and dopamine agonists in MPTP-treated common marmosets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. An evaluation of istradefylline treatment on Parkinsonian motor and cognitive deficits in 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-treated macaque models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effects of the adenosine A2A antagonist istradefylline on cognitive performance in rats with a 6-OHDA lesion in prefrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: KW-6055 (Istradefylline) In Vitro Best Practices
This technical support center provides researchers, scientists, and drug development professionals with guidance on the proper handling and use of KW-6055 (Istradefylline) in in vitro experiments to ensure data integrity and reproducibility by minimizing compound degradation.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation in in vitro experiments?
The primary cause of this compound degradation is exposure to light. This compound, also known as Istradefylline, is a photosensitive compound that undergoes rapid photoisomerization from its active trans-configuration to the inactive cis-isomer, Z-Istradefylline, when exposed to normal daylight or UV light, particularly in dilute solutions.[1] This isomerization can significantly impact the accuracy and reproducibility of experimental results.
Q2: How should I prepare stock solutions of this compound?
Due to its low aqueous solubility (approximately 0.5 µg/mL), this compound should be dissolved in an organic solvent to prepare a concentrated stock solution.[2][3] Dimethyl sulfoxide (DMSO) is a commonly used solvent. For example, a stock solution of 10 mM can be prepared in DMSO.[4] It is recommended to use freshly opened, anhydrous DMSO, as hygroscopic DMSO can affect solubility.[4] Gentle warming and ultrasonic treatment can aid in dissolution.[4]
Q3: What are the recommended storage conditions for this compound stock solutions?
To ensure stability, this compound stock solutions in DMSO should be stored at low temperatures and protected from light. Commercial suppliers recommend the following storage conditions:
| Storage Temperature | Recommended Storage Duration |
| -80°C | Up to 2 years[4] |
| -20°C | Up to 1 year[4] |
To avoid repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use volumes.
Q4: How do I minimize degradation when preparing working solutions and during my experiment?
To minimize photodegradation, all steps involving the handling of this compound solutions should be performed under subdued lighting conditions. Use amber or opaque tubes and plates, or cover them with aluminum foil. When preparing working solutions, dilute the stock solution in your assay buffer or cell culture medium immediately before use. During the experiment, keep the plates and any solutions containing this compound covered and protected from direct light sources in the laboratory, including overhead lights and light from biosafety cabinets or incubators.
Q5: Is this compound stable in cell culture media?
While specific quantitative data on the degradation rate in various cell culture media is limited, the primary concern remains its photosensitivity. The aqueous nature of cell culture media, combined with exposure to light during handling and incubation, can lead to significant isomerization. Therefore, it is crucial to protect cell culture plates containing this compound from light throughout the experiment.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or lower-than-expected compound activity | Photodegradation: Exposure of this compound solutions or experimental plates to light, leading to the formation of the inactive Z-isomer. | - Work in a darkened room or under a yellow safelight. - Use amber or opaque tubes and plates. - Cover all solutions and plates containing this compound with aluminum foil. - Prepare working solutions immediately before use. |
| Precipitation of the compound: this compound has low aqueous solubility and may precipitate when diluted from a DMSO stock into aqueous buffers or media. | - Ensure the final DMSO concentration in the working solution is compatible with your assay and does not exceed cytotoxic levels (typically <0.5%). - Visually inspect for any precipitation after dilution. - Gentle vortexing or sonication may help redissolve the compound. | |
| Improper storage of stock solution: Repeated freeze-thaw cycles or prolonged storage at inappropriate temperatures can lead to degradation. | - Aliquot stock solutions into single-use volumes. - Store stock solutions at -20°C for up to one year or -80°C for up to two years.[4] | |
| High variability between replicate wells | Uneven light exposure: Different wells on a plate may receive varying amounts of light, leading to inconsistent degradation. | - Ensure the entire plate is uniformly protected from light with a light-blocking cover or aluminum foil. - Minimize the time the plate is exposed to light during experimental manipulations. |
| Incomplete dissolution: The compound may not be fully dissolved in the stock or working solution, leading to inconsistent concentrations. | - Ensure complete dissolution of the stock solution in DMSO, using warming and sonication if necessary.[4] - Vortex working solutions thoroughly before adding to the assay plate. |
Experimental Protocols
Key Experiment: In Vitro cAMP Assay for Adenosine A2A Receptor Antagonism
This protocol provides a detailed methodology for a common in vitro assay to measure the antagonistic activity of this compound on the adenosine A2A receptor, with specific steps to minimize degradation.
1. Preparation of this compound Stock and Working Solutions:
-
Stock Solution (10 mM):
-
Weigh out the required amount of this compound powder in a light-protected environment.
-
Dissolve in anhydrous DMSO to a final concentration of 10 mM.
-
Aliquot into single-use amber vials and store at -80°C.
-
-
Working Solutions:
-
Under subdued light, thaw a single-use aliquot of the 10 mM stock solution.
-
Perform serial dilutions in assay buffer (e.g., HBSS with 10 mM HEPES and 0.1% BSA) to achieve the desired final concentrations for the dose-response curve. Protect all dilution tubes from light.
-
2. Cell Culture and Seeding:
-
Culture cells expressing the human adenosine A2A receptor (e.g., HEK293-A2A) in appropriate growth medium.
-
Seed the cells into a 96-well, opaque, sterile cell culture plate at a suitable density and allow them to adhere overnight.
3. Antagonist Treatment:
-
In a darkened room or under a safelight, remove the growth medium from the cells.
-
Wash the cells once with pre-warmed assay buffer.
-
Add the prepared this compound working solutions to the respective wells. Include a vehicle control (assay buffer with the same final concentration of DMSO).
-
Incubate the plate for 30 minutes at 37°C in a light-protected incubator.
4. Agonist Stimulation:
-
Prepare a solution of a known adenosine A2A receptor agonist (e.g., NECA) in assay buffer at a concentration that elicits a submaximal response (e.g., EC80).
-
Add the agonist solution to all wells except the negative control wells.
-
Incubate the plate for 15-30 minutes at 37°C in a light-protected incubator.
5. cAMP Measurement:
-
Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., ELISA-based or TR-FRET-based), following the manufacturer's instructions.
-
Perform all steps of the cAMP assay under normal laboratory lighting, as this compound is no longer the primary focus.
6. Data Analysis:
-
Generate a dose-response curve by plotting the cAMP concentration against the logarithm of the this compound concentration.
-
Calculate the IC50 value of this compound to determine its potency as an antagonist.
Visualizations
Caption: Workflow for a this compound in vitro assay emphasizing light protection.
Caption: Photoisomerization is the main degradation pathway for this compound.
Caption: A logical approach to troubleshooting inconsistent this compound results.
References
Technical Support Center: Istradefylline-Induced Dyskinesia in Animal Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering issues with istradefylline-induced dyskinesia in animal models of Parkinson's disease.
Troubleshooting Guides and FAQs
This section addresses common problems researchers may face during their experiments.
Frequently Asked Questions (FAQs)
Q1: Is istradefylline expected to induce dyskinesia on its own in animal models?
A1: Preclinical studies in 6-hydroxydopamine (6-OHDA)-lesioned rodents have shown that chronic administration of istradefylline, unlike L-DOPA, does not typically induce abnormal involuntary movements (AIMs).[1][2] This suggests that istradefylline has a lower intrinsic potential to cause dyskinesia compared to dopaminergic therapies.[1][2]
Q2: I am observing an increase in dyskinesia after co-administering istradefylline with L-DOPA. Is this expected?
A2: While preclinical evidence often suggests istradefylline does not worsen L-DOPA-induced dyskinesia (LID), and may even offer improvement, clinical trials have reported dyskinesia as a common adverse event.[1][3][4][5][6][7] The effect can be complex and may depend on the dose of both L-DOPA and istradefylline. A more robust improvement in motor function with istradefylline is often seen with lower or threshold doses of L-DOPA.[1][8] Therefore, an increase in dyskinesia could be due to a high dose of L-DOPA. Consider titrating the L-DOPA dose to find a synergistic effect without exacerbating dyskinesia.
Q3: My animal model is not developing L-DOPA-induced dyskinesia (LID). What could be the issue?
A3: The development of LID is multifactorial. Key considerations include:
-
Lesion Severity: A successful unilateral 6-OHDA lesion should result in significant dopamine depletion. The extent of the lesion is a critical factor in the subsequent development of LID.
-
L-DOPA Dosing Regimen: Both the dose and duration of L-DOPA treatment are crucial. Chronic administration is necessary to induce dyskinesia. A dose-escalation strategy may be required.
-
Animal Strain and Individual Variability: There can be inter-animal and inter-strain differences in susceptibility to developing LID.
Q4: How can I reliably assess dyskinesia in my animal models?
A4: Standardized rating scales are essential for consistent and reproducible assessment of dyskinesia.
-
For rodents: The Abnormal Involuntary Movement (AIMs) scale is a widely used method.[9]
-
For non-human primates: Several scales are available, including the Global Primate Dyskinesia Rating Scale (GPDRS) and the Quantitative Dyskinesia Scale (QDS).[10][11][12][13]
Troubleshooting Specific Issues
| Problem | Potential Cause | Suggested Solution |
| High variability in dyskinesia scores between animals | Inconsistent 6-OHDA lesions; Individual animal susceptibility. | Ensure consistent lesioning procedures and verify lesion extent post-mortem. Increase sample size to account for individual variability. |
| Istradefylline is not reducing L-DOPA-induced dyskinesia | L-DOPA dose is too high; Istradefylline dose is not optimal. | Preclinical studies suggest istradefylline is more effective with sub-maximal L-DOPA doses.[14] Consider reducing the L-DOPA dose. A dose-response study for istradefylline may also be necessary. |
| Animals exhibit sedation or other unexpected behaviors | Off-target effects of istradefylline or interaction with other compounds. | Review the known pharmacological profile of istradefylline.[1] Ensure that the observed behaviors are not a confounding factor in your dyskinesia assessment. |
| Difficulty in distinguishing dyskinesia from normal exploratory behavior | Lack of clear, objective rating criteria. | Thoroughly train observers on the specific characteristics of dyskinetic movements as defined by a validated rating scale (e.g., AIMs for rats). Videotaping and blinded scoring can improve objectivity. |
Data Presentation
Table 1: Istradefylline and L-DOPA Dosages in Animal Models of Dyskinesia
| Animal Model | Istradefylline Dose | L-DOPA Dose | Benserazide Dose (DOPA-decarboxylase inhibitor) | Key Findings on Dyskinesia |
| 6-OHDA-lesioned rats | 3 mg/kg | 6 mg/kg | - | Did not induce dyskinesias when given alone or in L-DOPA sensitized rats. Did not exacerbate or prevent the induction of LIDs when co-administered with L-DOPA.[2] |
| 6-OHDA-lesioned rats | - | 5 mg/kg | 12.5 mg/kg | Chronic administration for 3 weeks induced AIMs, with peak-dose dyskinesia observed between 30 and 90 minutes post-injection. |
| MPTP-treated common marmosets | - | 25 mg/kg/day (p.o.) | - | Administered twice daily for 12 weeks to induce stable and robust dyskinesia.[15] |
Experimental Protocols
Protocol 1: Induction and Assessment of L-DOPA-Induced Dyskinesia in 6-OHDA-Lesioned Rats
This protocol is adapted from established methods for inducing and rating LIDs in a rat model of Parkinson's disease.[16][17]
1. Animal Model:
-
Unilaterally lesion the nigrostriatal pathway in adult rats (e.g., Sprague Dawley or Fisher 344) with 6-hydroxydopamine (6-OHDA).[16][17]
-
Assess lesion status approximately one week post-surgery. A common method is the apomorphine-induced rotation test.[16]
2. L-DOPA Treatment Regimen:
-
Begin L-DOPA treatment 3-4 weeks after the 6-OHDA lesioning surgery.
-
A dose-escalation approach is recommended. For example, administer L-DOPA subcutaneously five times a week for two weeks at each dose level (e.g., 3, 6, 9, and 12 mg/kg).[16][17]
-
Co-administer a peripheral DOPA-decarboxylase inhibitor, such as benserazide (e.g., at a 1:4 ratio with L-DOPA), to prevent peripheral conversion of L-DOPA to dopamine.
3. Dyskinesia Assessment (AIMs Scoring):
-
On rating days, habituate the rats to the testing environment.
-
Administer the L-DOPA/benserazide solution and begin scoring at set time points (e.g., 20, 40, 60, 80, 100, 120 minutes post-injection).
-
Use a validated Abnormal Involuntary Movement (AIMs) rating scale. This typically involves scoring the severity of axial, limb, and orolingual dyskinesias on a scale of 0-4.
-
The total AIMs score is the sum of the scores for each category.
Protocol 2: Dyskinesia Assessment in MPTP-Treated Non-Human Primates
This protocol provides a general framework for assessing dyskinesia in MPTP-lesioned primates.
1. Animal Model:
-
Induce a stable parkinsonian state in primates (e.g., macaques or marmosets) using 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP).[15][18]
-
The specific MPTP administration protocol (acute, subacute, or chronic) will influence the parkinsonian phenotype.
2. L-DOPA Priming for Dyskinesia:
-
Chronically administer L-DOPA to the MPTP-lesioned primates to induce dyskinesia. A typical regimen might involve twice-daily oral administration of L-DOPA (e.g., 25 mg/kg/day) for several weeks.[15]
3. Dyskinesia Assessment:
-
Videotape the animals at regular intervals after L-DOPA administration.
-
Use a validated dyskinesia rating scale for non-human primates, such as the Global Primate Dyskinesia Rating Scale (GPDRS) or the Quantitative Dyskinesia Scale (QDS).[10][11][12]
-
These scales typically assess the severity and duration of dyskinesia in different body parts (limbs, trunk, face).
-
Blinded scoring by trained raters is crucial for unbiased assessment.
Mandatory Visualizations
References
- 1. tandfonline.com [tandfonline.com]
- 2. A2A receptor antagonists do not induce dyskinesias in drug-naive or L-dopa sensitized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Safety and Efficacy of Istradefylline in Parkinson’s Disease Patients With and Without Preexisting Dyskinesia: Pooled Analysis of 8 Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NOURIANZ® (istradefylline) Clinical Trial Details & Side Effects [nourianzhcp.com]
- 5. mdpi.com [mdpi.com]
- 6. Find Resources for Your Patients | NOURIANZ® (istradefylline) [nourianzhcp.com]
- 7. Impact of Baseline Dyskinesia on Safety and Efficacy of NOURIANZ® (istradefylline) in Patients with Parkinson's Disease Presented During "Virtual" European Academy of Neurology Meeting - Kyowa Kirin US [kkna.kyowakirin.com]
- 8. researchgate.net [researchgate.net]
- 9. Ratings of L-DOPA-induced dyskinesia in the unilateral 6-OHDA lesion model of Parkinson's disease in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A critique of available scales and presentation of the Non-Human Primate Dyskinesia Rating Scale - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Reliability and validity of a new global dyskinesia rating scale in the MPTP-lesioned non-human primate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A new quantitative rating scale for dyskinesia in nonhuman primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. The Adenosine A<sub>2A</sub>-Receptor Antagonist Istradefylline Enhances the Motor Response of L-DOPA Without Worsening Dyskinesia in MPTP-Treated Common Marmosets | CiNii Research [cir.nii.ac.jp]
- 15. atuka.com [atuka.com]
- 16. Induction and Assessment of Levodopa-induced Dyskinesias in a Rat Model of Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Induction and Assessment of Levodopa-induced Dyskinesias in a Rat Model of Parkinson's Disease [jove.com]
- 18. Modeling Parkinson’s Disease in Primates: The MPTP Model - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Istradefylline & CYP3A4 Interactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the impact of CYP3A4 inhibitors on the in vivo metabolism of istradefylline.
Frequently Asked Questions (FAQs)
Q1: What is the primary metabolic pathway for istradefylline?
Istradefylline is primarily metabolized in the liver by the cytochrome P450 (CYP) enzyme system. The main enzymes responsible for its metabolism are CYP1A1 and CYP3A4.[1][2][3][4] Several other CYP isoforms, including CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C18, and CYP2D6, contribute to a lesser extent.[1][5]
Q2: How do CYP3A4 inhibitors affect the pharmacokinetics of istradefylline?
Co-administration of istradefylline with strong CYP3A4 inhibitors can significantly increase the systemic exposure of istradefylline. Clinical studies have shown that a strong CYP3A4 inhibitor like ketoconazole can increase the area under the plasma concentration-time curve (AUC) of istradefylline by approximately 2.5-fold.[5] A population pharmacokinetic analysis also indicated that concomitant use of CYP3A4 inhibitors increased the steady-state AUC of istradefylline by an average of 35%.[5][6]
Q3: Are there any dosing recommendations for istradefylline when co-administered with a CYP3A4 inhibitor?
Yes, due to the significant increase in istradefylline exposure, a dose adjustment is recommended. For patients taking strong CYP3A4 inhibitors (e.g., ketoconazole, itraconazole, clarithromycin), the recommended maximum daily dose of istradefylline should be limited to 20 mg.[2][5][7]
Q4: My in vivo experiment shows a greater than expected increase in istradefylline plasma concentration when co-administered with a known CYP3A4 inhibitor. What could be the reason?
Several factors could contribute to this observation:
-
Potency of the inhibitor: The specific CYP3A4 inhibitor used in your study might be more potent than those previously studied.
-
Genetic Polymorphisms: Genetic variations in the CYP3A4 gene within your animal model or human subjects could lead to altered enzyme activity and a more pronounced effect of the inhibitor.[8][9]
-
Transporter Interactions: The inhibitor might also be affecting drug transporters involved in the disposition of istradefylline, leading to a synergistic increase in its concentration.
-
Off-target effects: The inhibitor may have effects on other metabolic pathways or physiological processes that indirectly influence istradefylline pharmacokinetics.
Q5: What are the primary metabolites of istradefylline and are they affected by CYP3A4 inhibition?
Six metabolites of istradefylline have been identified in human plasma, with the primary active metabolite being 4'-O-monodesmethyl istradefylline (M1).[1] Other identified metabolites include 1-β-hydroxylated-4'-O-demethyl istradefylline (M2), 3',4'-O-didemethyl istradefylline (M3), and others.[1] Since CYP3A4 is a major pathway for istradefylline metabolism, its inhibition is expected to decrease the formation of these metabolites. In an in vivo study in rats, co-administration of the CYP3A4 inhibitor nimodipine with istradefylline resulted in a remarkable reduction in the main pharmacokinetic parameters of the M1 metabolite, including AUC, Cmax, and clearance.[8]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| High variability in istradefylline plasma concentrations across subjects receiving a CYP3A4 inhibitor. | Inter-individual differences in CYP3A4 expression or activity. Genetic polymorphisms in the CYP3A4 gene. | Genotype your subjects for common CYP3A4 polymorphisms. Stratify your data analysis based on genotype if possible. |
| Unexpectedly low istradefylline exposure despite co-administration with a CYP3A4 inhibitor. | Poor absorption of the inhibitor or istradefylline. Presence of a strong CYP3A4 inducer in the diet or environment (e.g., St. John's Wort). | Verify the formulation and administration protocol for both compounds. Control the diet and environment of the study subjects to eliminate exposure to inducers. |
| Difficulty in quantifying istradefylline and its metabolites in plasma samples. | Inadequate analytical method sensitivity or specificity. Matrix effects in the biological samples. | Develop and validate a sensitive and specific LC-MS/MS method for the simultaneous quantification of istradefylline and its key metabolites.[8] Perform thorough matrix effect evaluations. |
Quantitative Data Summary
The following tables summarize the pharmacokinetic parameters of istradefylline in the presence and absence of a strong CYP3A4 inhibitor, ketoconazole, from a clinical study.[5]
Table 1: Pharmacokinetic Parameters of Istradefylline (40 mg single dose) with and without Ketoconazole (a strong CYP3A4 inhibitor)
| Parameter | Istradefylline Alone | Istradefylline + Ketoconazole | Fold Change |
| AUC0-inf (ng*h/mL) | Data not specified | Data not specified | 2.5 |
| Cmax (ng/mL) | Data not specified | Data not specified | No significant effect |
Note: The specific mean values for AUC and Cmax were not provided in the source document, but the fold-change was reported.
A population pharmacokinetic analysis across 16 studies provided the following estimate:[5][6]
Table 2: Population Pharmacokinetic Analysis of the Effect of CYP3A4 Inhibitors on Istradefylline Steady-State Exposure (AUCss)
| Parameter | Effect of CYP3A4 Inhibitors | 95% Confidence Interval |
| Increase in AUCss | 35% | 18% - 55% |
Experimental Protocols
In Vivo Drug-Drug Interaction Study: Istradefylline and a CYP3A4 Inhibitor (Human)
This protocol is a generalized representation based on clinical drug interaction studies.
1. Study Design:
-
An open-label, two-period, fixed-sequence crossover study in healthy adult volunteers.
-
Period 1: Subjects receive a single oral dose of istradefylline (e.g., 40 mg).
-
Washout Period: A sufficient washout period (at least 5 half-lives of istradefylline, which is approximately 83 hours) is implemented.[2]
-
Period 2: Subjects receive the CYP3A4 inhibitor (e.g., ketoconazole 400 mg once daily) for a sufficient duration to achieve steady-state inhibition, followed by co-administration of a single oral dose of istradefylline (e.g., 40 mg).
2. Pharmacokinetic Sampling:
-
Serial blood samples are collected at pre-defined time points before and after istradefylline administration in both periods (e.g., 0, 1, 2, 4, 6, 8, 12, 24, 48, 72, 96, 120, 144, and 168 hours post-dose).
-
Plasma is separated by centrifugation and stored at -20°C or below until analysis.
3. Bioanalytical Method:
-
Plasma concentrations of istradefylline and its major metabolites are determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
4. Pharmacokinetic Analysis:
-
Non-compartmental analysis is used to determine pharmacokinetic parameters, including AUC0-t, AUC0-inf, Cmax, Tmax, and t1/2.
-
The geometric mean ratios and 90% confidence intervals for AUC and Cmax of istradefylline with and without the CYP3A4 inhibitor are calculated to assess the magnitude of the interaction.
Visualizations
Caption: Impact of a CYP3A4 inhibitor on istradefylline metabolism.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Istradefylline: A novel agent in the treatment of “off” episodes associated with levodopa/carbidopa use in Parkinson disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Istradefylline - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Population pharmacokinetic analysis of istradefylline in healthy subjects and in patients with Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. nourianzhcp.com [nourianzhcp.com]
- 8. The effect of CYP3A4 genetic polymorphism and drug interaction on the metabolism of istradefylline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
Istradefylline (KW-6055) vs. Other Adenosine A2A Antagonists: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Istradefylline (KW-6055) with other key adenosine A2A receptor antagonists in research, supported by experimental data and detailed methodologies.
Istradefylline, an adenosine A2A receptor antagonist, has gained significant attention in neurodegenerative disease research, particularly for Parkinson's disease.[1][2] This guide offers a comparative analysis of istradefylline against other notable A2A antagonists such as preladenant, vipadenant, and tozadenant, focusing on their performance in preclinical and clinical studies.
Quantitative Comparison of Adenosine A2A Antagonists
The following tables summarize the binding affinities (Ki) and functional potencies (IC50/EC50) of istradefylline and its counterparts for various adenosine receptor subtypes. This data is crucial for understanding the selectivity and potential off-target effects of these compounds.
Table 1: Binding Affinity (Ki, nM) of Adenosine A2A Antagonists for Human Adenosine Receptor Subtypes
| Compound | A1 Receptor | A2A Receptor | A2B Receptor | A3 Receptor | Selectivity (A1/A2A) |
| Istradefylline (this compound) | >287[3] | 2.2 - 9.12[3] | - | >681[3] | >31.5 |
| Preladenant (SCH 420814) | >1000[4] | 1.1[4] | >1000[4] | >1000[4] | >909 |
| Vipadenant (BIIB-014) | 68[5] | 1.3[5] | 63[6] | 1005[6] | 52.3 |
| Tozadenant (SYN115) | - | - | - | - | - |
Table 2: Functional Antagonist Activity (IC50/Kb, nM) at the Human A2A Receptor
| Compound | Assay Type | IC50/Kb (nM) |
| Istradefylline (this compound) | cAMP Accumulation | - |
| Preladenant (SCH 420814) | cAMP Accumulation | 1.3 (Kb)[7] |
| Vipadenant (BIIB-014) | - | - |
| Tozadenant (SYN115) | - | - |
Detailed IC50 values for functional antagonism from cAMP assays were not consistently available across all compounds in the initial search results.
Key Experimental Methodologies
Below are detailed protocols for key in vitro and in vivo experiments commonly used to characterize and compare adenosine A2A antagonists.
Radioligand Binding Assay for A2A Receptor Affinity
This protocol is a representative method for determining the binding affinity (Ki) of a test compound for the adenosine A2A receptor.
Objective: To determine the equilibrium dissociation constant (Ki) of a test compound for the human adenosine A2A receptor.
Materials:
-
HEK293 cells stably expressing the human adenosine A2A receptor.
-
Cell membrane preparation buffer: 50 mM Tris-HCl, pH 7.4.
-
Assay buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl2.
-
Radioligand: [3H]ZM241385 (a selective A2A antagonist).[1]
-
Non-specific binding control: 10 µM ZM241385.
-
Test compounds (e.g., Istradefylline, Preladenant) at various concentrations.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
Membrane Preparation:
-
Culture HEK293-hA2AR cells to confluence.
-
Harvest cells and homogenize in ice-cold membrane preparation buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.
-
Resuspend the membrane pellet in assay buffer and determine the protein concentration (e.g., using a BCA protein assay).
-
-
Binding Assay:
-
In a 96-well plate, add 50 µL of assay buffer, 50 µL of [3H]ZM241385 (final concentration ~1 nM), and 50 µL of the test compound at various concentrations (typically in triplicate).[8]
-
For total binding, add 50 µL of assay buffer instead of the test compound.
-
For non-specific binding, add 50 µL of 10 µM ZM241385.[9]
-
Initiate the binding reaction by adding 100 µL of the cell membrane preparation (containing 5-10 µg of protein).[8]
-
Incubate the plate at 25°C for 60-120 minutes with gentle agitation.[9][10]
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Wash the filters three times with ice-cold assay buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant for the receptor.[11]
-
cAMP Accumulation Assay for Functional Antagonism
This protocol describes a method to assess the functional antagonist activity of a compound by measuring its ability to inhibit agonist-stimulated cyclic AMP (cAMP) production.
Objective: To determine the functional potency (IC50) of a test compound as an antagonist of the human adenosine A2A receptor.
Materials:
-
HEK293 cells stably expressing the human adenosine A2A receptor.
-
Cell culture medium (e.g., DMEM) supplemented with serum and antibiotics.
-
Stimulation buffer: Hanks' Balanced Salt Solution (HBSS) or serum-free medium containing a phosphodiesterase inhibitor (e.g., 100 µM IBMX or Ro 20-1724) to prevent cAMP degradation.[12]
-
A2A receptor agonist (e.g., CGS21680 or NECA).[13]
-
Test compounds (e.g., Istradefylline, Preladenant) at various concentrations.
-
cAMP detection kit (e.g., HTRF, ELISA, or bioluminescent-based).[14][15]
-
Cell lysis buffer (provided with the cAMP kit).
Procedure:
-
Cell Culture and Plating:
-
Culture HEK293-hA2AR cells in appropriate flasks.
-
Seed the cells into 96- or 384-well plates at a suitable density and allow them to attach overnight.
-
-
Antagonist Incubation:
-
Remove the culture medium and wash the cells with stimulation buffer.
-
Add the test compounds at various concentrations to the wells and incubate for 15-30 minutes at room temperature.[14]
-
-
Agonist Stimulation:
-
Add the A2A receptor agonist (e.g., CGS21680 at a concentration that elicits ~80% of the maximal response, typically in the low nanomolar range) to the wells containing the test compound.
-
Incubate for an additional 15-30 minutes at room temperature.[14]
-
-
Cell Lysis and cAMP Detection:
-
Lyse the cells by adding the lysis buffer provided in the cAMP detection kit.
-
Follow the manufacturer's instructions for the specific cAMP detection kit to measure the intracellular cAMP concentration. For HTRF assays, this typically involves adding donor and acceptor-labeled antibodies that bind to cAMP.[14]
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Plot the cAMP concentration against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the antagonist that inhibits 50% of the agonist-induced cAMP production) using non-linear regression analysis.
-
Haloperidol-Induced Catalepsy in Rats
This in vivo model is used to assess the potential of A2A antagonists to alleviate parkinsonian-like motor deficits.
Objective: To evaluate the ability of a test compound to reverse catalepsy induced by the dopamine D2 receptor antagonist, haloperidol.
Animals: Male Wistar or Sprague-Dawley rats.[4]
Materials:
-
Haloperidol solution (e.g., 1 mg/kg in saline with a drop of Tween 80).[4]
-
Test compound (e.g., Istradefylline, Preladenant) at various doses.
-
Vehicle control.
-
Catalepsy scoring apparatus (e.g., a horizontal bar raised 9 cm from the surface).
Procedure:
-
Drug Administration:
-
Administer the test compound or vehicle intraperitoneally (i.p.) or orally (p.o.).
-
After a predetermined time (e.g., 30-60 minutes), administer haloperidol (1 mg/kg, i.p.) to induce catalepsy.[4]
-
-
Catalepsy Assessment:
-
At various time points after haloperidol administration (e.g., 30, 60, 90, and 120 minutes), assess the degree of catalepsy.[16]
-
Gently place the rat's forepaws on the horizontal bar.
-
Measure the time (in seconds) the rat remains in this unnatural posture (descent latency). A cut-off time (e.g., 180 seconds) is typically used.[17]
-
-
Data Analysis:
-
Record the descent latency for each rat at each time point.
-
Compare the mean descent latencies between the vehicle-treated group and the groups treated with the test compound using appropriate statistical analysis (e.g., ANOVA followed by a post-hoc test). A significant reduction in descent latency indicates an anti-cataleptic effect.[16]
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathway of the adenosine A2A receptor and a general workflow for the preclinical evaluation of A2A antagonists.
Caption: Adenosine A2A Receptor Signaling Pathway.
Caption: Preclinical Evaluation Workflow for A2A Antagonists.
Comparative Performance in Research
Istradefylline (this compound)
Istradefylline has demonstrated efficacy in reducing "off" time in clinical trials for Parkinson's disease when used as an adjunct to levodopa.[12][18] Preclinical studies have shown its ability to reverse catalepsy in rodent models.[19] It exhibits good selectivity for the A2A receptor over the A1 receptor.[3]
Preladenant (SCH 420814)
Preladenant is a potent and highly selective A2A receptor antagonist.[4] It showed promise in early clinical trials for Parkinson's disease by reducing "off" time.[20] However, it failed to meet its primary endpoints in later Phase III trials, leading to the discontinuation of its development for this indication.[21]
Vipadenant (BIIB-014)
Vipadenant is another potent A2A antagonist with good selectivity over the A1 receptor.[5] In preclinical models, it has been shown to reduce catalepsy and increase contralateral rotations in 6-OHDA lesioned rats, indicative of antiparkinsonian effects.[5][6] The clinical development of vipadenant for Parkinson's disease was also discontinued.[22]
Tozadenant (SYN115)
Tozadenant demonstrated efficacy in reducing "off" time in a Phase IIb clinical trial for Parkinson's disease.[4] However, its development was halted in Phase III trials due to safety concerns, specifically cases of agranulocytosis.[23]
Conclusion
While several potent and selective adenosine A2A receptor antagonists have been developed and shown promise in preclinical models of Parkinson's disease, Istradefylline is the only one among the compared compounds to have successfully navigated clinical trials and received regulatory approval in some countries for the treatment of "off" episodes in Parkinson's disease.[2][24] The divergent clinical outcomes of these antagonists, despite their similar mechanisms of action, highlight the complexities of translating preclinical efficacy to clinical success. Factors such as pharmacokinetic profiles, off-target effects, and patient population heterogeneity likely contribute to these differences. This guide provides a foundational comparison to aid researchers in the selection and evaluation of adenosine A2A antagonists for their specific research needs.
References
- 1. [(3)H]ZM241385--an antagonist radioligand for adenosine A(2A) receptors in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Istradefylline to Treat Patients with Parkinson’s Disease Experiencing “Off” Episodes: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cosmobio.co.jp [cosmobio.co.jp]
- 4. Haloperidol-induced catalepsy is influenced by adenosine receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Adenosine A2 receptors modulate haloperidol-induced catalepsy in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification of Novel Adenosine A2A Receptor Antagonists by Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Experimental and computational analysis of biased agonism on full-length and a C-terminally truncated adenosine A2A receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Efficacy of Istradefylline, an Adenosine A2A Receptor Antagonist, as Adjunctive Therapy to Levodopa in Parkinson’s Disease: A Pooled Analysis of 8 Phase 2b/3 Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 13. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 14. youtube.com [youtube.com]
- 15. myassays.blob.core.windows.net [myassays.blob.core.windows.net]
- 16. researchgate.net [researchgate.net]
- 17. frontiersin.org [frontiersin.org]
- 18. researchgate.net [researchgate.net]
- 19. The effects of adenosine A2A receptor antagonists on haloperidol-induced movement disorders in primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. conductscience.com [conductscience.com]
- 21. resources.revvity.com [resources.revvity.com]
- 22. Structure of the adenosine A2A receptor in complex with ZM241385 and the xanthines XAC and caffeine - PMC [pmc.ncbi.nlm.nih.gov]
- 23. A2A Adenosine Receptor Antagonists and Their Efficacy in Rat Models of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 24. clinicaltrials.eu [clinicaltrials.eu]
A Comparative Analysis of Istradefylline and Dopaminergic Agents in Parkinson's Disease Models
An Objective Guide for Researchers and Drug Development Professionals
This guide provides a detailed comparison of istradefylline (KW-6002), a selective adenosine A₂A receptor antagonist, with traditional dopaminergic agents in preclinical and clinical models of Parkinson's disease (PD). By presenting quantitative data, detailed experimental protocols, and illustrating key biological pathways and workflows, this document aims to offer a comprehensive resource for the scientific community.
Contrasting Mechanisms of Action: A Non-Dopaminergic Approach
Parkinson's disease is characterized by the degeneration of dopaminergic neurons in the substantia nigra, leading to a decline in dopamine levels in the basal ganglia, a brain region critical for motor control.[1] Traditional therapies, such as levodopa (L-DOPA), aim to replenish or mimic the action of dopamine.[1]
Dopaminergic agents , like L-DOPA and dopamine agonists, directly stimulate dopamine receptors to compensate for the neuronal loss. L-DOPA, the metabolic precursor to dopamine, remains the gold standard for treatment.[1]
Istradefylline , in contrast, offers a novel, non-dopaminergic approach.[2][3] It selectively blocks the adenosine A₂A receptor, which is highly expressed in the basal ganglia.[1][2] In PD, the reduction in dopamine leads to overactivity of the indirect striato-pallidal pathway, which is excitatory and contributes to motor symptoms.[4][5] Adenosine A₂A receptors enhance this inhibitory pathway.[4] By blocking these receptors, istradefylline reduces the excessive inhibitory output from this pathway, thereby improving motor function without directly interacting with dopamine receptors.[2][5]
Preclinical Evidence in Parkinson's Models
Preclinical studies, primarily in 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-lesioned non-human primates, have been instrumental in elucidating the therapeutic potential of istradefylline. These models are considered the gold standard for evaluating anti-Parkinsonian drugs.
Experimental Protocol: MPTP-Lesioned Primate Model
A typical experimental workflow for evaluating drug efficacy in MPTP-treated primates is outlined below.
Methodology:
-
Induction of Parkinsonism: Common marmosets or macaques are treated with MPTP to induce dopaminergic neurodegeneration, leading to the development of Parkinsonian motor symptoms.[6][7]
-
L-DOPA Priming: To study dyskinesia, animals are often "primed" with L-DOPA until they exhibit stable, involuntary movements.[7]
-
Drug Administration: Istradefylline is administered orally, either as a standalone treatment or in combination with varying doses of L-DOPA (e.g., sub-optimal or optimal).[6][7]
-
Behavioral Assessment: Motor activity and the severity of dyskinesia are scored by trained observers. Locomotor activity can be quantified using automated systems. The duration of "on-time" (period of good motor control) is also measured.[6]
Comparative Efficacy in Preclinical Models
Studies consistently show that istradefylline enhances the anti-parkinsonian effects of L-DOPA.[7][8] A key finding is that istradefylline appears most effective when combined with sub-optimal doses of L-DOPA, suggesting a potential "L-DOPA-sparing" strategy.[3][4]
| Parameter | Istradefylline (alone) | L-DOPA (optimal dose) | Istradefylline + Sub-optimal L-DOPA | Istradefylline + Optimal L-DOPA |
| Anti-Parkinsonian Effect | Modest improvement, particularly in postural deficits[6] | Robust improvement in motor function | Significant enhancement of motor response[7][8] | Increased "on-time" and enhanced effects on bradykinesia and locomotion[6] |
| L-DOPA-Induced Dyskinesia | Does not induce dyskinesia[4] | Induces significant dyskinesia | Did not worsen, and in some cases reduced, existing dyskinesia[4][7] | Can exacerbate existing dyskinesia[6] |
| Cognitive Effects | - | Can cause attentional and working memory deficits | Lowered L-DOPA-induced cognitive deficits[6] | - |
Table 1: Summary of Preclinical Findings in MPTP-Lesioned Primate Models.
Clinical Evidence in Parkinson's Patients
Istradefylline is approved as an adjunctive treatment to levodopa/carbidopa for adult PD patients experiencing "off" episodes, which are periods when medication effects wear off and motor symptoms return.[1][2]
Clinical Trial Protocol
The efficacy of istradefylline has been evaluated in numerous multi-center, double-blind, placebo-controlled Phase 2 and 3 trials.[5][9][10]
Methodology:
-
Patient Population: Trials enroll PD patients who are on a stable regimen of levodopa but experience motor fluctuations, typically with at least 2-3 hours of "off" time per day.[9][11]
-
Treatment: Patients are randomized to receive a once-daily oral dose of istradefylline (commonly 20 mg or 40 mg) or a placebo for a period of 12 weeks or longer.[9][12]
-
Primary Endpoint: The primary measure of efficacy is the change from baseline in the total daily "off" time, as recorded by patients in home diaries.[9][10]
-
Secondary Endpoints: These often include changes in "on" time (with and without troublesome dyskinesia), scores on the Unified Parkinson's Disease Rating Scale (UPDRS), and safety assessments.[10][12]
Comparative Efficacy in Clinical Trials
Pooled analyses of multiple clinical trials demonstrate that istradefylline is effective in reducing "off" time for patients on L-DOPA.[5] It has not been shown to be effective as a monotherapy.[4][13]
| Endpoint | Placebo + L-DOPA | Istradefylline (20-40 mg/day) + L-DOPA |
| Change in Daily "OFF" Time | Minimal change | Significant reduction of 0.7 to 1.53 hours vs. placebo[9][11] |
| Change in "ON" Time without Troublesome Dyskinesia | Minimal change | Significant increase observed in some studies (e.g., 0.81-0.96 hours)[4] |
| Change in "ON" Time with Troublesome Dyskinesia | No significant change | Generally no significant increase, though one study reported a small increase[4][9] |
| Common Adverse Events | - | Dyskinesia, dizziness, constipation, nausea, hallucinations[9][12][14] |
Table 2: Summary of Key Efficacy Endpoints from Adjunctive Istradefylline Clinical Trials.
A long-term (3-year) study found that the incidence of dyskinesia onset was not significantly different between patients receiving adjunctive istradefylline and those receiving other adjustments to their anti-PD medications.[15][16] Notably, the istradefylline group maintained a lower overall levodopa-equivalent daily dose.[15][16]
Conclusion
Istradefylline represents a significant advancement in the management of Parkinson's disease, offering a non-dopaminergic mechanism to address motor fluctuations.
-
Versus Dopaminergic Agents: Unlike L-DOPA, which directly replaces dopamine, istradefylline modulates the overactive indirect motor pathway by blocking adenosine A₂A receptors.
-
Preclinical Synergy and Dyskinesia Profile: In animal models, istradefylline robustly enhances the anti-parkinsonian effects of L-DOPA. Critically, when combined with sub-optimal L-DOPA doses, it can improve motor function without worsening, and sometimes even while reducing, L-DOPA-induced dyskinesia.[7] However, it may exacerbate dyskinesia when used with optimal L-DOPA doses.[6]
-
Clinical Utility: As an adjunctive therapy, istradefylline has proven effective in reducing daily "off" time for patients with motor fluctuations.[5][9] Its primary role is not as a standalone treatment but as a valuable addition to a levodopa-based regimen to extend periods of good motor control.[13]
For researchers and drug developers, istradefylline exemplifies the potential of targeting non-dopaminergic pathways. Future research may further explore its utility as a "levodopa-sparing" agent in earlier stages of Parkinson's disease, potentially delaying the need for higher dopaminergic doses and the onset of associated motor complications.[3][4]
References
- 1. What is the mechanism of Istradefylline? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Istradefylline - a first generation adenosine A2A antagonist for the treatment of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Efficacy of Istradefylline, an Adenosine A2A Receptor Antagonist, as Adjunctive Therapy to Levodopa in Parkinson’s Disease: A Pooled Analysis of 8 Phase 2b/3 Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An evaluation of istradefylline treatment on Parkinsonian motor and cognitive deficits in 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-treated macaque models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Adenosine A₂A-receptor antagonist istradefylline enhances the motor response of L-DOPA without worsening dyskinesia in MPTP-treated common marmosets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The adenosine A2A receptor antagonist, istradefylline enhances anti-parkinsonian activity induced by combined treatment with low doses of L-DOPA and dopamine agonists in MPTP-treated common marmosets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Study of istradefylline in patients with Parkinson's disease on levodopa with motor fluctuations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Istradefylline to Treat Patients with Parkinson’s Disease Experiencing “Off” Episodes: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dovepress.com [dovepress.com]
- 12. mdpi.com [mdpi.com]
- 13. Istradefylline for the treatment of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Istradefylline - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Impact of Adjunctive Istradefylline on Dyskinesia Onset in Patients with Parkinson's Disease Exhibiting Wearing-Off: An Open-Label Randomized Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Istradefylline (KW-6055) for Non-Motor Symptoms in Neurodegenerative Disease: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of Istradefylline (formerly known as KW-6055), a selective adenosine A₂A receptor antagonist, in managing non-motor symptoms (NMS) of Parkinson's disease (PD) against other commonly used adjunctive therapies. The information is supported by experimental data from clinical trials, with a focus on quantitative outcomes and detailed methodologies.
Executive Summary
Non-motor symptoms are a significant contributor to the disease burden in Parkinson's disease, often impacting quality of life more than motor deficits. Istradefylline, a non-dopaminergic treatment, has demonstrated efficacy in addressing several NMS, including daytime sleepiness, fatigue, and mood disturbances. This guide presents a comparative analysis of Istradefylline against Catechol-O-methyltransferase (COMT) inhibitors, Monoamine Oxidase-B (MAO-B) inhibitors, and Dopamine Agonists, providing researchers with a consolidated overview of the current evidence.
Comparative Efficacy on Non-Motor Symptoms
The following tables summarize the quantitative data from clinical studies on the efficacy of Istradefylline and other adjunctive therapies on various non-motor symptoms.
Table 1: Efficacy in Alleviating Daytime Sleepiness and Fatigue
| Drug Class | Drug | Study | Outcome Measure | Baseline (Mean ± SD) | Change from Baseline (Mean ± SD) | p-value |
| Adenosine A₂A Receptor Antagonist | Istradefylline | ISTRA ADJUST PD (Subanalysis)[1] | MDS-UPDRS Part I (Daytime Sleepiness) | N/A | Significant Improvement | < 0.05 |
| ISTRA ADJUST PD (Subanalysis)[1] | MDS-UPDRS Part I (Fatigue) | N/A | Significant Improvement | < 0.05 | ||
| MAO-B Inhibitor | Rasagiline | Systematic Review[2][3] | General NMS | Inconsistent effects on fatigue | May potentially improve sleep disturbances | N/A |
| Dopamine Agonist | Ropinirole | Clinical Trial Data[4] | Subjective sleep quality | N/A | Improved | N/A |
| Clinical Trial Data[4] | Daytime sleepiness | N/A | Reduced | N/A |
Table 2: Efficacy in Managing Mood and Cognitive Symptoms
| Drug Class | Drug | Study | Outcome Measure | Baseline (Mean ± SD) | Change from Baseline (Mean ± SD) | p-value |
| Adenosine A₂A Receptor Antagonist | Istradefylline | ISTRA ADJUST PD (Subanalysis)[1] | PDQ-39 (Emotional Well-being) | N/A | Significant improvement in "feeling angry or bitter" | < 0.05 |
| MAO-B Inhibitor | Rasagiline | Systematic Review[2][3] | Depression | Inconsistent effects | May potentially improve depression | N/A |
| Systematic Review[2][3] | Cognitive Dysfunction | N/A | Likely unresponsive | N/A | ||
| COMT Inhibitor | Opicapone | Real-world study[5] | NMSS Total Score | N/A | No change after 1 year | 0.605 |
| Entacapone | Real-world study[5] | NMSS Total Score | N/A | Significant worsening after 1 year | 0.005 | |
| Dopamine Agonist | Piribedil | Clinical Trial Data[6] | Apathy | N/A | Efficacious for apathy | N/A |
Comparative Safety Profile
A systematic review and Bayesian network meta-analysis provided comparative safety data for Istradefylline against other adjunctive therapies. The results are presented as odds ratios (OR) with 95% credible intervals (CrI).
Table 3: Comparative Safety of Istradefylline vs. Other Adjunctive Therapies
| Adverse Event | Istradefylline vs. COMT Inhibitors (OR; 95% CrI) | Istradefylline vs. MAO-B Inhibitors (OR; 95% CrI) | Istradefylline vs. Dopamine Agonists (OR; 95% CrI) |
| Dyskinesia | 0.63 (0.41, 0.99)[7] | 1.16 (0.69, 1.96)[2] | 0.69 (0.43, 1.09)[2] |
| Hypotension | 0.19 (0.03, 0.82)[7] | 0.09 (0.01, 0.52)[7] | 0.33 (0.07, 1.30)[2] |
| Nausea | N/A | N/A | 0.58 (0.33, 0.99)[7] |
| Hallucinations | 1.24 (0.48, 3.34)[2] | 0.84 (0.27, 2.56)[2] | 0.48 (0.19, 1.20)[2] |
| Somnolence | Lower incidence with Istradefylline (RWE)[7] | N/A | Lower incidence with Istradefylline (RWE)[7] |
An odds ratio less than 1 suggests lower odds of the adverse event for Istradefylline compared to the comparator.
Experimental Protocols
This section details the methodologies for the key experiments and assessment scales cited in this guide.
Movement Disorder Society-Unified Parkinson's Disease Rating Scale (MDS-UPDRS)
The MDS-UPDRS is a comprehensive tool used to assess the severity and progression of Parkinson's disease. It consists of four parts:
-
Part I: Non-Motor Experiences of Daily Living: This part is further divided into Part IA (assessed by the investigator) and Part IB (patient-completed). It evaluates a range of non-motor symptoms including cognitive impairment, hallucinations, depression, anxiety, apathy, sleep problems, daytime sleepiness, pain, urinary problems, constipation, and fatigue.[8][9] Each item is rated on a 0-4 scale (0=normal, 4=severe).
-
Part II: Motor Experiences of Daily Living: This is a patient-completed section that assesses the impact of motor symptoms on daily activities such as speech, swallowing, dressing, and handwriting.
-
Part III: Motor Examination: A clinician-rated examination of motor function, including tremor, rigidity, bradykinesia, and postural stability.
-
Part IV: Motor Complications: This part, completed by the rater, assesses motor fluctuations and dyskinesia.
Parkinson's Disease Questionnaire-39 (PDQ-39)
The PDQ-39 is a 39-item, self-report questionnaire that measures health-related quality of life in individuals with Parkinson's disease over the preceding month.[10][11] It covers eight dimensions:
-
Mobility (10 items)
-
Activities of Daily Living (6 items)
-
Emotional Well-being (6 items)
-
Stigma (4 items)
-
Social Support (3 items)
-
Cognitions (4 items)
-
Communication (3 items)
-
Bodily Discomfort (3 items)
Each item is rated on a 5-point scale from "never" to "always".[12] A dimension score ranging from 0 to 100 is calculated, with lower scores indicating a better quality of life.[11]
Epworth Sleepiness Scale (ESS)
The ESS is a self-administered questionnaire that assesses the likelihood of falling asleep in eight different situations. It is a widely used tool to measure daytime sleepiness.
Parkinson's Disease Sleep Scale-2 (PDSS-2)
The PDSS-2 is a 15-item, patient-completed scale that evaluates various aspects of sleep disturbances in Parkinson's disease over the past week.[13][14] The items are grouped into three domains: motor symptoms at night, PD symptoms at night, and disturbed sleep.[15] Each item is scored from 0 ("never") to 4 ("very often"), with a total score ranging from 0 to 60. Higher scores indicate more severe sleep problems.[13]
Snaith-Hamilton Pleasure Scale (SHAPS)
The SHAPS is a 14-item self-report scale designed to measure anhedonia, the inability to experience pleasure.[8][16] It covers four domains: social interaction, food and drink, sensory experience, and interests/pastimes.[16] Each item has four response options, with a total score ranging from 0 to 14. A higher score indicates a greater degree of anhedonia.[7][16]
Signaling Pathways and Experimental Workflows
Adenosine A₂A Receptor Antagonist Signaling Pathway
Istradefylline exerts its therapeutic effects by blocking adenosine A₂A receptors, which are highly expressed in the basal ganglia, a brain region critical for motor control. In Parkinson's disease, the loss of dopamine leads to an overactivity of the indirect pathway in the basal ganglia, contributing to motor symptoms. Adenosine, acting on A₂A receptors, further stimulates this indirect pathway. By antagonizing these receptors, Istradefylline reduces the inhibitory output of the indirect pathway, thereby helping to restore the balance of basal ganglia circuitry.
Caption: Adenosine A₂A receptor antagonist signaling pathway in the basal ganglia.
Clinical Trial Workflow for Assessing Non-Motor Symptoms
The following diagram illustrates a typical workflow for a clinical trial evaluating the efficacy of a drug on non-motor symptoms in Parkinson's disease.
Caption: A typical clinical trial workflow for assessing non-motor symptoms.
References
- 1. Effects of MAO-B inhibitors on non-motor symptoms and quality of life in Parkinson’s disease: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] Effects of MAO-B inhibitors on non-motor symptoms and quality of life in Parkinson’s disease: A systematic review | Semantic Scholar [semanticscholar.org]
- 4. Dopamine-Induced Nonmotor Symptoms of Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Advances in the Therapeutic Use of Non-Ergot Dopamine Agonists in the Treatment of Motor and Non-Motor Symptoms of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Psychometric evaluation of the Snaith–Hamilton Pleasure Scale (SHAPS) in adult outpatients with major depressive disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. clinicaltrials.eu [clinicaltrials.eu]
- 10. Parkinson’s Disease Questionnaire [innovation.ox.ac.uk]
- 11. Parkinson's Disease Questionnaire - 39 | RehabMeasures Database [sralab.org]
- 12. scielo.br [scielo.br]
- 13. Frontiers | Different Catechol-O-Methyl Transferase Inhibitors in Parkinson's Disease: A Bayesian Network Meta-Analysis [frontiersin.org]
- 14. Frontiers | Comparative efficacy and safety of six non-ergot dopamine-receptor agonists in early Parkinson's disease: a systematic review and network meta-analysis [frontiersin.org]
- 15. researchgate.net [researchgate.net]
- 16. cesarresearch.nl [cesarresearch.nl]
A Preclinical Head-to-Head: Istradefylline vs. Preladenant in Parkinson's Disease Models
A detailed comparison of two prominent adenosine A2A receptor antagonists, istradefylline and preladenant, reveals distinct preclinical profiles in the context of Parkinson's disease. This guide synthesizes available data on their receptor binding, efficacy in animal models, and effects on motor complications, providing researchers and drug developers with a comprehensive resource for evaluating these compounds.
Istradefylline, now an approved adjunctive treatment for "off" episodes in Parkinson's disease, and preladenant, a compound that showed promise in early clinical trials but was later discontinued, have both been extensively studied in preclinical settings.[1][2][3] Both molecules act as selective antagonists of the adenosine A2A receptor, a non-dopaminergic target that has garnered significant interest for its potential to modulate motor control in Parkinson's disease.[4][5] The rationale behind their development stems from the high concentration of A2A receptors in the basal ganglia, a brain region critically involved in motor function and profoundly affected by the dopamine depletion that characterizes Parkinson's disease.[5][6]
This guide provides a comparative analysis of the preclinical data for istradefylline and preladenant, focusing on their pharmacological properties and their performance in rodent and non-human primate models of Parkinson's disease.
Molecular and Pharmacological Profile: A Tale of High Affinity and Selectivity
Both istradefylline and preladenant exhibit high affinity and selectivity for the adenosine A2A receptor, a crucial characteristic for minimizing off-target effects.
Table 1: Receptor Binding Affinity and Selectivity
| Compound | Target | Human Ki (nM) | Rat Ki (nM) | Selectivity over A1 Receptor | Other Receptors/Enzymes |
| Istradefylline | Adenosine A2A Receptor | ~10-20[7] | - | >100-fold[7] | No significant affinity for dopamine receptors (D1-D5), MAO-A, MAO-B, or COMT[8] |
| Preladenant | Adenosine A2A Receptor | 1.1[9] | 2.5[9] | >1000-fold[9][10] | No significant affinity for a panel of 59 other enzymes, receptors, and ion channels[9] |
Ki: Inhibition constant, a measure of binding affinity. Lower values indicate higher affinity. MAO: Monoamine oxidase. COMT: Catechol-O-methyltransferase.
Preladenant demonstrates a notably higher affinity for the human A2A receptor in vitro compared to istradefylline.[7][9] Both compounds, however, show excellent selectivity against the adenosine A1 receptor and a range of other neurotransmitter receptors and enzymes, suggesting a targeted mechanism of action.[7][8][9][10]
Efficacy in Preclinical Models of Parkinson's Disease
The therapeutic potential of istradefylline and preladenant has been evaluated in various animal models that mimic the motor symptoms of Parkinson's disease.
Rodent Models
In rodent models of Parkinson's disease, both istradefylline and preladenant have demonstrated the ability to reverse motor impairments.[1][2] These models often involve dopamine depletion induced by neurotoxins like 6-hydroxydopamine (6-OHDA) or pharmacological disruption of dopamine signaling with antagonists like haloperidol.[1][10] Both compounds have been shown to potentiate the effects of L-DOPA and dopamine agonists in these models.[1]
Non-Human Primate Models
The 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-treated primate is considered a gold-standard model for preclinical evaluation of anti-Parkinsonian drugs.
Table 2: Efficacy in MPTP-Treated Primate Models
| Compound | Animal Model | Key Findings |
| Istradefylline | MPTP-treated marmosets and macaques | - As monotherapy, alleviates postural deficits.[11]- In combination with suboptimal L-DOPA, significantly increases locomotor activity and "on-time".[12][13]- Enhances the therapeutic effects of L-DOPA on bradykinesia and locomotion.[11]- Does not induce dyskinesia when administered alone in L-DOPA-primed animals.[1] |
| Preladenant | MPTP-treated cynomolgus monkeys | - As monotherapy (1 or 3 mg/kg), improves motor ability.[14]- Does not evoke dopaminergic-mediated dyskinesia or motor complications.[14]- In combination with L-DOPA, significantly increases locomotor activity.[9] |
In these primate models, both istradefylline and preladenant have shown efficacy in improving motor function, both as monotherapy and as an adjunct to L-DOPA.[9][11][12][13][14] A key finding from these studies is that A2A antagonists appear to be most effective when combined with sub-maximal or threshold doses of L-DOPA, suggesting a potential "L-DOPA-sparing" effect.[1][15]
Impact on Dyskinesia
A critical aspect of any new anti-Parkinsonian therapy is its effect on L-DOPA-induced dyskinesia, a common and debilitating side effect of long-term dopamine replacement therapy. Preclinical studies in both rodent and primate models have consistently shown that neither istradefylline nor preladenant induce dyskinesia on their own.[1][14] Furthermore, when co-administered with L-DOPA, they generally do not exacerbate existing dyskinesia, and in some instances, may even offer a therapeutic window for improving motor symptoms without worsening this complication.[1][2] However, one study in MPTP-treated macaques did report that istradefylline, when combined with an optimal L-DOPA dose, exacerbated dyskinesia.[11]
Signaling Pathway and Experimental Workflow
The therapeutic effects of istradefylline and preladenant are mediated through the modulation of the basal ganglia circuitry.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Preladenant, a novel adenosine A(2A) receptor antagonist for the potential treatment of parkinsonism and other disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The challenge of developing adenosine A2A antagonists for Parkinson disease: Istradefylline, preladenant, and tozadenant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Istradefylline? [synapse.patsnap.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Learn the Mechanism of Action of NOURIANZ® [nourianzhcp.com]
- 7. The belated US FDA approval of the adenosine A2A receptor antagonist istradefylline for treatment of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro pharmacological profile of the A2A receptor antagonist istradefylline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. apexbt.com [apexbt.com]
- 10. Adenosine A2A Receptor Antagonists and Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An evaluation of istradefylline treatment on Parkinsonian motor and cognitive deficits in 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-treated macaque models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Istradefylline to Treat Patients with Parkinson’s Disease Experiencing “Off” Episodes: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The adenosine A2A receptor antagonist, istradefylline enhances anti-parkinsonian activity induced by combined treatment with low doses of L-DOPA and dopamine agonists in MPTP-treated common marmosets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Preladenant, a selective A(2A) receptor antagonist, is active in primate models of movement disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
A Comparative Analysis of KW-6055 (Istradefylline) and Vipadenant in the Management of Motor Dysfunction in Parkinson's Disease
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two adenosine A₂A receptor antagonists, KW-6055 (istradefylline) and vipadenant, focusing on their impact on motor function, particularly in the context of Parkinson's disease (PD). While both compounds share a common mechanism of action, their developmental trajectories and available clinical data differ significantly. Istradefylline, marketed as Nourianz, has received regulatory approval and is used as an adjunctive treatment for "OFF" episodes in patients with Parkinson's disease.[1] In contrast, the clinical development of vipadenant was discontinued due to toxicological concerns, resulting in limited publicly available data on its efficacy in improving motor function.[2]
Mechanism of Action: Targeting the Adenosine A₂A Receptor
Both this compound and vipadenant are selective antagonists of the adenosine A₂A receptor. These receptors are highly concentrated in the basal ganglia, a group of brain structures critical for motor control.[3] In Parkinson's disease, the depletion of dopamine leads to an overactivity of the indirect pathway in the basal ganglia, contributing to motor symptoms. Adenosine A₂A receptors are co-localized with dopamine D₂ receptors on striatopallidal neurons of this indirect pathway. By blocking the A₂A receptors, these antagonists can reduce the inhibitory output of the indirect pathway, thereby helping to restore more balanced motor control.[3] This non-dopaminergic approach offers a novel strategy for managing motor symptoms in Parkinson's disease.
Comparative Efficacy in Motor Function
A direct head-to-head clinical trial comparing this compound and vipadenant has not been conducted. The available data for this compound comes from numerous phase 2 and 3 clinical trials, while data for vipadenant is largely from preclinical studies, with clinical development being halted prematurely.
This compound (Istradefylline) Clinical Data
Istradefylline has been extensively studied as an adjunctive therapy to levodopa in Parkinson's disease patients experiencing motor fluctuations. The primary endpoint in many of these trials was the change in daily "OFF" time, which refers to periods when the medication is not working effectively and motor symptoms return.
Table 1: Summary of Key Phase 3 Clinical Trial Results for Istradefylline in Parkinson's Disease
| Study | Dosage | Duration | Primary Outcome: Change in Daily "OFF" Time (vs. Placebo) | Secondary Outcome: Change in UPDRS Part III (Motor Score) |
| 6002-US-005[4] | 40 mg/day | 12 weeks | -1.2 hours (p = 0.005) | Not reported as a primary or secondary outcome with statistical significance. |
| KW-6002-US-018[5] | 10, 20, 40 mg/day | 12 weeks | No significant difference | -2.1 points for 40 mg/day (p < 0.05) |
| Japanese Phase 3 Study[6][7] | 20, 40 mg/day | 12 weeks | -0.76 hours (20mg, p=0.003), -0.73 hours (40mg, p=0.003) | Not reported as a primary outcome. |
| Pooled Analysis of 8 Trials[8] | 20, 40 mg/day | 12 weeks | -0.38 hours (20mg, p=0.0011), -0.45 hours (40mg, p<0.0001) | Significant improvement, but specific values not provided in the abstract. |
UPDRS: Unified Parkinson's Disease Rating Scale
Vipadenant Data
Due to the discontinuation of its clinical development program, there is a lack of published, peer-reviewed clinical trial data detailing the efficacy of vipadenant on motor function in Parkinson's disease patients. Preclinical studies in animal models of Parkinson's disease suggested that vipadenant, like other A₂A antagonists, could improve motor function. However, without clinical data, a direct comparison of its efficacy against istradefylline is not possible.
Experimental Protocols
The methodologies employed in the clinical trials of istradefylline provide a framework for understanding how the efficacy of A₂A antagonists on motor function is assessed.
Representative Clinical Trial Protocol for Istradefylline
A typical phase 3, randomized, double-blind, placebo-controlled trial for istradefylline involved the following key elements:
-
Participants: Patients with moderate to severe Parkinson's disease who were being treated with a stable dose of levodopa but were experiencing motor fluctuations, including "OFF" time.
-
Intervention: Patients were randomized to receive a once-daily oral dose of istradefylline (e.g., 20 mg or 40 mg) or a matching placebo for a duration of 12 weeks.
-
Primary Efficacy Endpoint: The primary measure of efficacy was the change from baseline in the total daily "OFF" time, as recorded by patients in a home diary.
-
Secondary Efficacy Endpoints: These often included changes in "ON" time without troublesome dyskinesia, and scores on the Unified Parkinson's Disease Rating Scale (UPDRS), particularly Part III (Motor Examination).
-
Safety and Tolerability: Assessed through the monitoring of adverse events, laboratory tests, vital signs, and electrocardiograms.
Preclinical Studies in Animal Models
Preclinical research in animal models, such as rodents and non-human primates treated with neurotoxins like MPTP or 6-OHDA to induce parkinsonian symptoms, has been crucial for evaluating the potential of A₂A antagonists.[9]
MPTP-Treated Primate Model Protocol
Studies involving MPTP-treated monkeys are considered a gold standard for preclinical evaluation of anti-Parkinsonian drugs. A general protocol involves:
-
Induction of Parkinsonism: Administration of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) to induce the degeneration of dopaminergic neurons and the development of motor symptoms such as bradykinesia, rigidity, and tremor.
-
Behavioral Assessment: Motor function is quantified using a standardized parkinsonian rating scale for primates.
-
Drug Administration: The A₂A antagonist is administered either as a monotherapy or in combination with L-DOPA.
-
Evaluation of Motor Response: The effect of the drug on parkinsonian symptoms and L-DOPA-induced dyskinesias is observed and scored over a period of time.
Preclinical studies with istradefylline in MPTP-treated primates demonstrated its ability to improve motor disability without causing dyskinesia when used as monotherapy, and to enhance the anti-parkinsonian effects of L-DOPA.[10] While similar preclinical investigations were likely conducted for vipadenant, the publicly available data is limited.
Comparative Development and Conclusion
The developmental pathways of this compound and vipadenant illustrate the challenges of drug development. Both emerged as promising non-dopaminergic treatments for Parkinson's disease based on a solid scientific rationale. However, only istradefylline successfully navigated the rigorous process of clinical trials to become an approved medication. The discontinuation of vipadenant due to toxicity underscores the importance of safety in the development of new therapeutics.
References
- 1. hcplive.com [hcplive.com]
- 2. Adenosine A2A antagonists in Parkinson's disease: what's next? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Adenosine A2A receptor antagonist istradefylline (KW-6002) reduces "off" time in Parkinson's disease: a double-blind, randomized, multicenter clinical trial (6002-US-005) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Istradefylline for Parkinson's disease patients experiencing motor fluctuations: results of the KW-6002-US-018 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Adenosine A2A receptor antagonist istradefylline reduces daily OFF time in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. motorfluctuations.com [motorfluctuations.com]
- 8. Efficacy of Istradefylline, an Adenosine A2A Receptor Antagonist, as Adjunctive Therapy to Levodopa in Parkinson’s Disease: A Pooled Analysis of 8 Phase 2b/3 Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 10. Adenosine A₂A-receptor antagonist istradefylline enhances the motor response of L-DOPA without worsening dyskinesia in MPTP-treated common marmosets - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Istradefylline and MAO-B Inhibitors for the Reduction of "Off" Time in Parkinson's Disease
Aimed at providing researchers, scientists, and drug development professionals with a comprehensive overview, this guide objectively compares the efficacy of istradefylline and monoamine oxidase-B (MAO-B) inhibitors in reducing "off" time in patients with Parkinson's disease. This analysis is based on available data from placebo-controlled clinical trials, acknowledging the absence of direct head-to-head studies.
Istradefylline, a selective adenosine A2A receptor antagonist, and MAO-B inhibitors, which prevent the breakdown of dopamine, are both utilized as adjunctive therapies to levodopa to manage motor fluctuations. While both drug classes aim to alleviate the debilitating "off" periods experienced by many patients, they do so through distinct pharmacological mechanisms.
Efficacy in Reducing "Off" Time: A Quantitative Comparison
The following table summarizes the efficacy of istradefylline and various MAO-B inhibitors in reducing daily "off" time, as reported in several key placebo-controlled clinical trials. It is important to note that these are not direct comparisons and patient populations and study designs may vary.
| Drug Class | Drug | Dosage(s) | Mean Reduction in Daily "Off" Time vs. Placebo (hours) | Key Clinical Trial(s) |
| Adenosine A2A Receptor Antagonist | Istradefylline | 20 mg/day | -0.75 | Pooled data from 4 FDA approval trials[1] |
| 40 mg/day | -0.82 | Pooled data from 4 FDA approval trials[1] | ||
| 20 mg/day | -0.7 | Hauser et al. (2008)[2] | ||
| 40 mg/day | -1.2 | LeWitt et al. (2008)[2] | ||
| 20 mg/day | -0.65 to -0.76 | Mizuno et al. (2010, 2013)[2] | ||
| 40 mg/day | -0.74 to -0.92 | Mizuno et al. (2010, 2013)[2] | ||
| MAO-B Inhibitors | Rasagiline | 0.5 mg/day | -0.49 | PRESTO study[3] |
| 1.0 mg/day | -0.94 | PRESTO study[3] | ||
| Selegiline (orally disintegrating) | 2.5 mg/day | -1.6 | Waters et al. (2004)[4] | |
| Safinamide | 50 mg/day | -0.6 | Borgohain et al. (2014)[5] | |
| 100 mg/day | -0.6 | Borgohain et al. (2014)[5] |
Mechanisms of Action: Distinct Signaling Pathways
The differing therapeutic approaches of istradefylline and MAO-B inhibitors are rooted in their distinct molecular targets and signaling pathways.
Istradefylline acts as a selective antagonist of the adenosine A2A receptor.[6] In Parkinson's disease, the depletion of dopamine leads to an overactivity of the indirect basal ganglia pathway, contributing to motor symptoms. Adenosine A2A receptors are highly expressed in this pathway and their activation exacerbates this overactivity. By blocking these receptors, istradefylline helps to normalize the function of the indirect pathway, thereby improving motor control.[7][8]
References
- 1. Istradefylline: A novel agent in the treatment of “off” episodes associated with levodopa/carbidopa use in Parkinson disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. A randomized placebo-controlled trial of rasagiline in levodopa-treated patients with Parkinson disease and motor fluctuations: the PRESTO study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Zydis selegiline reduces off time in Parkinson's disease patients with motor fluctuations: a 3-month, randomized, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Randomized trial of safinamide add-on to levodopa in Parkinson's disease with motor fluctuations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dopamine - Wikipedia [en.wikipedia.org]
- 7. The Pharmacological Potential of Adenosine A2A Receptor Antagonists for Treating Parkinson’s Disease | MDPI [mdpi.com]
- 8. Adenosine A2A-receptor antagonism and pathophysiology of Parkinson's disease and drug-induced movement disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Istradefylline and COMT Inhibitors for Parkinson's Disease
A Comprehensive Guide for Researchers and Drug Development Professionals
In the landscape of adjunctive therapies for Parkinson's disease (PD), particularly for managing "off" episodes associated with long-term levodopa use, Istradefylline and Catechol-O-methyltransferase (COMT) inhibitors represent two distinct and important therapeutic classes. This guide provides an objective, data-driven comparison of their performance, supported by experimental data from clinical trials.
Mechanism of Action: A Tale of Two Pathways
Istradefylline and COMT inhibitors employ fundamentally different mechanisms to achieve a common goal: enhancing dopaminergic stimulation to alleviate motor symptoms in Parkinson's disease.
Istradefylline: A Novel Non-Dopaminergic Approach
Istradefylline is a selective adenosine A2A receptor antagonist.[1][2][3] In Parkinson's disease, the degeneration of dopaminergic neurons in the substantia nigra leads to an overactivity of the indirect pathway in the basal ganglia, contributing to motor deficits.[1] Adenosine A2A receptors are highly expressed in this pathway, and their activation has an inhibitory effect on dopamine D2 receptor function.[4] By blocking these A2A receptors, istradefylline reduces the inhibitory influence on the striato-pallidal pathway, thereby indirectly enhancing dopaminergic signaling and improving motor control.[2][3] This non-dopaminergic mechanism offers a unique therapeutic strategy.[1]
dot
COMT Inhibitors: Enhancing Levodopa Bioavailability
COMT inhibitors, such as entacapone, tolcapone, and opicapone, work by blocking the enzyme Catechol-O-methyltransferase.[5][6] This enzyme is responsible for the peripheral breakdown of levodopa, the primary medication for Parkinson's disease.[6][7] By inhibiting COMT, these drugs increase the plasma half-life of levodopa, leading to a greater and more sustained supply of dopamine in the brain.[7][8] This results in a prolonged "on" time, when motor symptoms are well-controlled.[5] COMT inhibitors have no therapeutic effect on their own and must be administered with levodopa.[6]
dot
Clinical Efficacy: A Comparative Overview
While direct head-to-head clinical trials are limited, data from placebo-controlled studies provide a basis for comparing the efficacy of Istradefylline and COMT inhibitors in reducing "off" time and improving motor function.
Reduction in Daily "Off" Time
| Drug/Dose | Placebo-Adjusted Mean Reduction in "Off" Time (hours/day) | Key Clinical Trial(s) |
| Istradefylline 20 mg/day | -0.75 to -0.99[1][9] | Pooled analysis of 4 FDA submission trials, Mizuno & Kondo (2013)[1][9] |
| Istradefylline 40 mg/day | -0.82 to -0.96[1][9] | Pooled analysis of 4 FDA submission trials, Mizuno & Kondo (2013)[1][9] |
| Entacapone | Approx. -0.67 (40 minutes)[10] | Meta-analyses and various clinical trials[10] |
| Opicapone 50 mg/day | Approx. -1.0 (60 minutes)[10] | BIPARK I & II[10] |
| Tolcapone | Significant reduction, often greater than entacapone[11] | Various clinical trials[11] |
Improvement in Motor Function (UPDRS Part III Scores)
| Drug/Dose | Mean Change from Baseline in UPDRS Part III Score | Key Clinical Trial(s) |
| Istradefylline 20 mg/day | Significant improvement vs. placebo[2] | Pooled data from five RCTs[2] |
| Istradefylline 40 mg/day | Significant improvement vs. placebo[2] | Pooled data from five RCTs[2] |
| Opicapone 50 mg/day | -3.3 (in a real-world study)[12] | REONPARK Study[12] |
| Tolcapone | Significant reductions in motor function scores[13] | Various clinical trials[13] |
| Entacapone | Improvements in ON motor function[11] | Various clinical trials[11] |
Safety and Tolerability: An Indirect Comparison
A systematic review and meta-analysis of randomized controlled trials provided indirect comparisons of the safety profiles of Istradefylline and COMT inhibitors.[6]
| Adverse Event | Odds Ratio (COMT Inhibitors vs. Istradefylline 20mg) [95% CI] | Odds Ratio (COMT Inhibitors vs. Istradefylline 40mg) [95% CI] |
| Overall Treatment-Emergent AEs | 1.32 [1.01, 1.72] (Significantly higher for COMTi)[6] | 1.33 [1.03, 1.75] (Significantly higher for COMTi)[6] |
| Dyskinesia | 1.52 [1.09, 2.13] (Significantly higher for COMTi)[8] | Not significantly different[8] |
| Somnolence | Not significantly different[6] | 3.33 [1.49, 7.69] (Significantly higher for COMTi)[5] |
Common Adverse Events:
-
Istradefylline: Dyskinesia, dizziness, constipation, nausea, hallucinations, and insomnia.[1]
-
COMT Inhibitors: Dyskinesia, nausea, diarrhea, urine discoloration, and abdominal pain.[5][6] Tolcapone carries a risk of liver toxicity, requiring regular monitoring.[5]
Experimental Protocols: A Glimpse into the Clinical Trials
The following provides a general overview of the methodologies used in pivotal clinical trials for Istradefylline and COMT inhibitors.
dot
Istradefylline Clinical Trials (e.g., 6002-US-005, 6002-US-013, 6002-0608, 6002-009)
-
Study Design: Randomized, double-blind, placebo-controlled, multicenter trials.[12]
-
Patient Population: Patients with moderate to advanced Parkinson's disease (Hoehn and Yahr stages 2-4 during "off" periods) on a stable dose of levodopa/dopa decarboxylase inhibitor and experiencing at least 2-3 hours of "off" time per day.[12][14]
-
Intervention: Istradefylline (20 mg or 40 mg once daily) or placebo for 12 weeks.[15]
-
Primary Efficacy Endpoint: Change from baseline in the total hours of "off" time per day, as recorded in patient diaries.[12]
-
Secondary Efficacy Endpoints: Change in "on" time without troublesome dyskinesia and changes in the Unified Parkinson's Disease Rating Scale (UPDRS) Part III (motor examination) scores.[2]
-
Safety Assessments: Monitoring of adverse events, clinical laboratory tests, vital signs, and electrocardiograms.[7]
COMT Inhibitor Clinical Trials (e.g., BIPARK I & II for Opicapone)
-
Study Design: Randomized, double-blind, placebo- and active-controlled (entacapone in BIPARK I), multicenter trials.[16]
-
Patient Population: Patients with Parkinson's disease treated with levodopa and experiencing end-of-dose motor fluctuations.[16]
-
Intervention: Opicapone (e.g., 50 mg once daily), placebo, or entacapone (in BIPARK I) for 14-15 weeks, followed by a 1-year open-label extension.[3][16]
-
Primary Efficacy Endpoint: Change from baseline in absolute "off" time based on patient diaries.[16]
-
Secondary Efficacy Endpoints: Change in "on" time without troublesome dyskinesia, proportion of responders, and scores on various PD-related scales.[3]
-
Safety Assessments: Standard safety monitoring, including adverse events and laboratory parameters.[3]
Conclusion
Istradefylline and COMT inhibitors offer valuable but distinct approaches to managing "off" episodes in Parkinson's disease. Istradefylline's novel non-dopaminergic mechanism of action provides an alternative for patients, and indirect comparisons suggest a potentially favorable safety profile concerning certain adverse events like somnolence and overall treatment-emergent adverse events compared to COMT inhibitors.[5][6]
COMT inhibitors, particularly the newer generation like opicapone, have demonstrated robust efficacy in reducing "off" time.[10] The choice between these agents will depend on individual patient characteristics, including their specific motor and non-motor symptoms, tolerability to dopaminergic side effects, and co-morbidities.
Direct head-to-head comparative efficacy and long-term safety studies are warranted to further delineate the relative positioning of these two important classes of anti-Parkinson's medications.
References
- 1. Istradefylline: A novel agent in the treatment of “off” episodes associated with levodopa/carbidopa use in Parkinson disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. neurology.org [neurology.org]
- 4. Real-world evidence on levodopa dose escalation in patients with Parkinson's disease treated with istradefylline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. simul-europe.com [simul-europe.com]
- 6. neurology.org [neurology.org]
- 7. mdpi.com [mdpi.com]
- 8. clinicaltrials.eu [clinicaltrials.eu]
- 9. va.gov [va.gov]
- 10. The effect of istradefylline for Parkinson's disease: A meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Catechol-O-methyltransferase inhibition with entacapone: Evidence from controlled clinical trials in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Istradefylline for OFF Episodes in Parkinson’s Disease: A US Perspective of Common Clinical Scenarios - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Tolcapone in stable Parkinson's disease: efficacy and safety of long-term treatment. Tolcapone Stable Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Istradefylline to Treat Patients with Parkinson’s Disease Experiencing “Off” Episodes: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. NOURIANZ® (istradefylline) Clinical Trial Details & Side Effects [nourianzhcp.com]
- 16. Frontiers | The safety/tolerability of opicapone when used early in Parkinson's disease patients with levodopa-induced motor fluctuations: A post-hoc analysis of BIPARK-I and II [frontiersin.org]
KW-6055 (Istradefylline): A Comparative Analysis of its Neuroprotective Efficacy Against Excitotoxicity
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the neuroprotective effects of KW-6055 (Istradefylline) against excitotoxicity, supported by experimental data and detailed methodologies. This compound, a selective adenosine A2A receptor antagonist, has demonstrated significant potential in mitigating neuronal damage induced by excessive glutamatergic stimulation, a key pathological mechanism in various neurodegenerative disorders.
Mechanism of Action: Modulating Glutamate Release
Excitotoxicity is a pathological process where excessive activation of glutamate receptors, particularly the N-methyl-D-aspartate (NMDA) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, leads to a massive influx of calcium ions (Ca2+), triggering a cascade of neurotoxic events and ultimately neuronal death. Adenosine, an endogenous neuromodulator, plays a crucial role in regulating neuronal excitability. While adenosine A1 receptor activation is generally neuroprotective, the activation of A2A receptors can enhance glutamate release, exacerbating excitotoxicity.
This compound (Istradefylline) exerts its neuroprotective effects by selectively blocking adenosine A2A receptors. This blockade is believed to reduce the excessive release of glutamate in pathological conditions, thereby preventing the overstimulation of glutamate receptors and the subsequent neurotoxic cascade.
Comparative Efficacy of this compound (Istradefylline)
While direct head-to-head comparative studies of this compound against a wide range of neuroprotective agents in standardized excitotoxicity assays are limited, existing research provides valuable insights into its efficacy relative to other compounds.
| Compound | Mechanism of Action | Model of Excitotoxicity | Key Findings | Reference |
| This compound (Istradefylline) | Adenosine A2A Receptor Antagonist | Ischemia/Reperfusion (in vitro & in vivo) | Significantly reduced neuronal death and neuroinflammation.[1] | [1] |
| SCH-58261 | Adenosine A2A Receptor Antagonist | Quinolinic Acid-induced Striatal Lesions | Reduced motor and neuropathological changes by inhibiting glutamate release.[2] | [2] |
| MK-801 | Non-competitive NMDA Receptor Antagonist | Glutamate-induced injury in human ESC-derived neurons | Significantly reduced excitotoxic cell death.[3] | [3] |
| Riluzole | Glutamate Release Inhibitor | Glutamate-induced neurotoxicity in motoneuron cultures | Dose-dependently reduced glutamate and NMDA neurotoxicity.[4] | [4] |
| Memantine | Uncompetitive NMDA Receptor Antagonist | Glutamate-induced excitotoxicity in cortical neurons | Prevented changes in neuronal activity and synchronization.[5][6] | [5][6] |
Experimental Protocols
To facilitate the validation and comparison of neuroprotective agents like this compound, detailed experimental protocols for key in vitro excitotoxicity assays are provided below.
In Vitro Glutamate-Induced Excitotoxicity in Primary Neuronal Cultures
This protocol outlines a common method for inducing excitotoxicity in primary neuronal cultures and assessing the neuroprotective effects of a test compound.
Materials:
-
Primary neuronal cell culture (e.g., rat cortical neurons)
-
Neurobasal medium supplemented with B27 and GlutaMAX
-
Test compounds (e.g., this compound, MK-801)
-
L-glutamic acid
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
LDH (Lactate Dehydrogenase) cytotoxicity assay kit
-
96-well plates
Procedure:
-
Cell Plating: Plate primary neurons in 96-well plates at a suitable density and culture for 7-10 days to allow for maturation.
-
Compound Treatment: Pre-incubate the neuronal cultures with various concentrations of the test compound (e.g., this compound) for 1-2 hours.
-
Excitotoxicity Induction: Add L-glutamate to the culture medium to a final concentration known to induce excitotoxicity (e.g., 20-100 µM). Include a vehicle control group (no glutamate) and a positive control group (glutamate only).
-
Incubation: Incubate the plates for 24 hours at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment:
-
MTT Assay: Add MTT solution to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals. Solubilize the formazan crystals and measure the absorbance at 570 nm. Cell viability is expressed as a percentage of the vehicle control.[7][8][9]
-
LDH Assay: Collect the cell culture supernatant to measure the amount of LDH released from damaged cells. Follow the manufacturer's instructions for the LDH cytotoxicity assay kit.[10][11][12][13] The amount of LDH release is proportional to the number of dead cells.
-
Calcium Imaging to Assess Excitotoxicity
This protocol allows for the real-time visualization of intracellular calcium influx, a key event in excitotoxicity.
Materials:
-
Primary neuronal cell culture on glass coverslips
-
Fura-2 AM (calcium indicator dye)
-
Hanks' Balanced Salt Solution (HBSS)
-
Fluorescence microscope equipped with a calcium imaging system
Procedure:
-
Dye Loading: Incubate the cultured neurons with Fura-2 AM in HBSS for 30-60 minutes at room temperature in the dark.
-
Washing: Wash the cells with HBSS to remove excess dye.
-
Imaging: Mount the coverslip onto the microscope stage. Acquire baseline fluorescence images by alternating excitation at 340 nm and 380 nm and measuring emission at 510 nm.
-
Stimulation: Perfuse the cells with a solution containing glutamate or another excitotoxic agent.
-
Data Acquisition: Continuously record the fluorescence ratio (340/380 nm) to monitor changes in intracellular calcium concentration. A rapid and sustained increase in the ratio indicates a large influx of calcium.
-
Compound Testing: To test the effect of a neuroprotective agent, perfuse the cells with the compound prior to and during the application of the excitotoxic stimulus. A reduction in the fluorescence ratio increase compared to the control indicates a protective effect.
Conclusion
This compound (Istradefylline), as a selective adenosine A2A receptor antagonist, presents a promising therapeutic strategy for mitigating excitotoxicity-induced neuronal damage. Its mechanism of action, centered on the modulation of glutamate release, offers a targeted approach to neuroprotection. While further direct comparative studies are needed to fully elucidate its efficacy relative to other neuroprotective agents, the available data and established experimental protocols provide a solid foundation for its continued investigation and development in the context of neurodegenerative diseases.
References
- 1. The Anti-Parkinsonian A2A Receptor Antagonist Istradefylline (KW-6002) Attenuates Behavioral Abnormalities, Neuroinflammation, and Neurodegeneration in Cerebral Ischemia: An Adenosinergic Signaling Link Between Stroke and Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Blockade of Striatal Adenosine A2A Receptor Reduces, through a Presynaptic Mechanism, Quinolinic Acid-Induced Excitotoxicity: Possible Relevance to Neuroprotective Interventions in Neurodegenerative Diseases of the Striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NMDA receptor-dependent glutamate excitotoxicity in human embryonic stem cell-derived neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protective effect of riluzole on excitatory amino acid-mediated neurotoxicity in motoneuron-enriched cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protection from glutamate-induced excitotoxicity by memantine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protection from glutamate-induced excitotoxicity by memantine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2.3. MTT Assay [bio-protocol.org]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. NMDA-induced Excitotoxicity and Lactate Dehydrogenase Assay in Primary Cultured Neurons [bio-protocol.org]
- 11. NMDA-induced Excitotoxicity and Lactate Dehydrogenase Assay in Primary Cultured Neurons [en.bio-protocol.org]
- 12. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
Assessing the Synergistic Effects of Istradefylline: A Comparative Analysis with Levodopa versus Dopamine Agonists
For Immediate Release
A deep dive into the synergistic potential of Istradefylline in combination with established Parkinson's disease therapies reveals distinct effects when paired with Levodopa versus dopamine agonists. This guide synthesizes preclinical and clinical data to offer researchers, scientists, and drug development professionals a comprehensive comparison of these therapeutic strategies.
Istradefylline, a selective adenosine A2A receptor antagonist, has emerged as a significant adjunctive therapy for Parkinson's disease (PD), particularly in managing motor fluctuations in patients treated with Levodopa.[1][2] Its non-dopaminergic mechanism offers a novel approach to modulating motor control.[3] This guide provides a detailed comparison of the synergistic effects of Istradefylline when combined with Levodopa versus its combination with dopamine agonists, supported by experimental data and detailed methodologies.
I. Mechanisms of Action: A Tale of Two Pathways
Levodopa, the metabolic precursor to dopamine, directly replenishes depleted dopamine levels in the striatum, the brain region critical for motor control.[4][5] Dopamine agonists, on the other hand, mimic the action of dopamine by directly stimulating postsynaptic dopamine receptors.[4][6] Istradefylline works by blocking adenosine A2A receptors, which are highly concentrated in the basal ganglia.[7][8] This blockade indirectly enhances dopaminergic signaling, thereby improving motor function.[1][2]
The synergistic effects of Istradefylline with Levodopa are primarily attributed to the modulation of the "indirect pathway" of motor control, which becomes overactive in PD. By inhibiting the A2A receptors, Istradefylline helps to rebalance the direct and indirect pathways, leading to improved motor control.[7] The interaction with dopamine agonists is believed to follow a similar principle of enhancing dopaminergic transmission, though the direct comparative clinical evidence is less robust.
II. Preclinical Evidence: Insights from Primate Models
A key preclinical study in 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-treated common marmosets provided direct comparative data. This model mimics the dopaminergic degeneration seen in Parkinson's disease.
Experimental Protocol: MPTP-Treated Marmoset Model
-
Animal Model: Adult common marmosets were treated with MPTP to induce a parkinsonian state, characterized by motor deficits.
-
Drug Administration:
-
Istradefylline was administered orally (p.o.).
-
Levodopa (L-DOPA) was administered orally at a suboptimal dose.
-
Dopamine agonists (ropinirole or pergolide) were administered orally at threshold doses.
-
-
Assessment of Motor Function: Locomotor activity and the duration of "ON" time (periods of normal or near-normal motor function) were quantified. Dyskinesia (involuntary movements) was also observed and rated.
-
Study Design: A crossover design was used where animals received different drug combinations, including the dopamine agonist alone, the dopamine agonist with a suboptimal dose of L-DOPA, and a triple combination of the dopamine agonist, L-DOPA, and Istradefylline.
Key Findings:
| Treatment Combination | Effect on "ON" Time | Dyskinesia |
| Dopamine Agonist (threshold dose) | Weak anti-parkinsonian effect | Absent |
| Dopamine Agonist + L-DOPA (suboptimal) | Enhanced anti-parkinsonian effect, increased "ON" time | Absent |
| Dopamine Agonist + L-DOPA + Istradefylline | Further enhancement of anti-parkinsonian response | Absent |
Source: Uchida et al., 2015[4]
This preclinical evidence suggests that Istradefylline can enhance the anti-parkinsonian effects of both Levodopa and dopamine agonists without inducing dyskinesia at the tested doses.[4]
III. Clinical Evidence: Istradefylline as Adjunctive Therapy
Numerous clinical trials have evaluated the efficacy and safety of Istradefylline as an adjunctive therapy to Levodopa in patients with Parkinson's disease experiencing "OFF" episodes (periods when medication effects wear off and symptoms return).
Experimental Protocol: Phase 3 Clinical Trials (Istradefylline with Levodopa)
-
Study Design: Multicenter, randomized, double-blind, placebo-controlled trials.
-
Patient Population: Patients with moderate to advanced Parkinson's disease on a stable Levodopa regimen, experiencing at least 2-3 hours of "OFF" time per day.
-
Intervention: Patients were randomized to receive Istradefylline (typically 20 mg or 40 mg once daily) or a placebo, in addition to their existing Levodopa and other anti-Parkinsonian medications.
-
Primary Endpoint: Change from baseline in total daily "OFF" time, as recorded by patient diaries.
-
Secondary Endpoints: Change in "ON" time without troublesome dyskinesia, and scores on the Unified Parkinson's Disease Rating Scale (UPDRS) Part III (motor examination).
Summary of Clinical Trial Results (Istradefylline with Levodopa):
A pooled analysis of eight Phase 2b/3 trials demonstrated that Istradefylline significantly reduced "OFF" time compared to placebo.[9]
| Istradefylline Dose | Reduction in "OFF" Time (hours/day) vs. Placebo | Increase in "ON" Time without Troublesome Dyskinesia (hours/day) vs. Placebo |
| 20 mg/day | -0.38 (p=0.0011) | +0.40 (p=0.0021) |
| 40 mg/day | -0.45 (p<0.0001) | +0.33 (p=0.0098) |
Source: Factor et al., 2021[9]
Istradefylline with Dopamine Agonists in a Clinical Setting:
Direct head-to-head clinical trials comparing the synergistic effects of Istradefylline with Levodopa versus dopamine agonists are lacking.[5] However, many of the pivotal trials for Istradefylline included patients who were also on a stable regimen of dopamine agonists in addition to Levodopa. For instance, in one study, 86% of patients were also being treated with a dopamine agonist.[7] While this indicates that the combination is used and has been evaluated in a broader context, it does not allow for a direct comparison of the synergistic efficacy.
A meta-analysis indirectly comparing the safety of various adjunctive therapies for Parkinson's disease provided some insights.[10]
Indirect Comparison of Adverse Events (Odds Ratio vs. Istradefylline):
| Adverse Event | Dopamine Agonists vs. Istradefylline |
| Dyskinesia | Higher odds (statistically significant) |
| Somnolence | Higher odds (statistically significant) |
Source: Fabbri et al., 2021[10]
This suggests that while both combinations can be effective, the side-effect profiles may differ, with dopamine agonists potentially associated with a higher incidence of certain adverse events compared to Istradefylline.
References
- 1. mdpi.com [mdpi.com]
- 2. Pre-Clinical Models of Parkinson's Disease | Parkinson's Disease [michaeljfox.org]
- 3. researchgate.net [researchgate.net]
- 4. The adenosine A2A receptor antagonist, istradefylline enhances anti-parkinsonian activity induced by combined treatment with low doses of L-DOPA and dopamine agonists in MPTP-treated common marmosets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Istradefylline: A novel agent in the treatment of “off” episodes associated with levodopa/carbidopa use in Parkinson disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. neuropharmac.com [neuropharmac.com]
- 7. Istradefylline for OFF Episodes in Parkinson’s Disease: A US Perspective of Common Clinical Scenarios - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assessing Motor Fluctuations in Parkinson’s Disease Patients Based on a Single Inertial Sensor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Comparative Safety of Istradefylline Among Parkinson Disease Adjunctive Therapies: A Systematic Review and Meta-analysis of Randomized Controlled Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of KW-6055: A Guide for Laboratory Professionals
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). Pyridine and its derivatives can cause local irritation on the skin and mucous membranes.[1]
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification | Purpose |
| Eye Protection | Safety glasses with side shields or goggles | Protects eyes from splashes. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber) | Prevents skin contact. |
| Skin Protection | Lab coat or chemical-resistant apron | Protects against skin exposure. |
| Respiratory | Use in a well-ventilated area or with a fume hood | Minimizes inhalation of any potential vapors. |
Step-by-Step Disposal Protocol
All waste must be handled in accordance with local, state, and federal regulations.[1] The following protocol outlines a general procedure for the disposal of KW-6055.
1. Waste Identification and Segregation:
- Designate a specific, clearly labeled, and sealed container for this compound waste.
- Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed.
2. Container Management:
- Use a container that is compatible with benzylpyridine derivatives.
- Keep the waste container securely closed except when adding waste.
- Store the waste container in a designated, well-ventilated, and secure area.
3. Waste Manifesting:
- Maintain a log of the amount of this compound waste generated.
- Properly label the waste container with the chemical name ("this compound"), CAS number ("63233-46-5"), and any relevant hazard warnings.
4. Disposal Request:
- Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
- Provide the waste manifest and any other required documentation to the disposal vendor.
5. Decontamination:
- Thoroughly decontaminate any labware or surfaces that have come into contact with this compound using an appropriate solvent.
- Dispose of any contaminated materials (e.g., paper towels, wipes) as hazardous waste in the designated this compound waste container.
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
Disclaimer: The information provided is based on general safety protocols for benzylpyridine derivatives. Always consult your institution's specific safety guidelines and, if available, the official Safety Data Sheet (SDS) for this compound before handling and disposal.
References
Personal protective equipment for handling KW-6055
Disclaimer: This document provides essential safety and logistical guidance for the handling of KW-6055, a benzylpyridine derivative for research use only.[1] As of the date of this publication, a comprehensive Safety Data Sheet (SDS) for this compound (CAS No. 63233-46-5) is not publicly available. The following recommendations are based on best practices for handling novel chemical entities and safety information for structurally related compounds, such as 2-benzylpyridine.[1] All personnel must exercise extreme caution and adhere to rigorous safety protocols.
Immediate Safety Information
This compound is a benzylpyridine derivative with anti-amnesic properties, intended for laboratory research.[1] Due to the lack of specific toxicity data, it should be handled as a potentially hazardous substance.
Personal Protective Equipment (PPE)
Proper PPE is mandatory to prevent exposure through inhalation, skin contact, or eye contact.
| Equipment | Specification | Purpose |
| Gloves | Chemical-resistant (e.g., Neoprene or PVC) | To prevent skin contact. Contaminated gloves must be replaced immediately. |
| Eye Protection | Safety glasses with side shields or chemical goggles | To protect eyes from splashes or aerosols. |
| Lab Coat | Standard laboratory coat | To protect skin and personal clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area. A respirator may be required for operations with a risk of aerosol generation. | To prevent inhalation of dust or vapors. |
Table 1: Personal Protective Equipment for Handling this compound.[1]
Operational Plan for Handling this compound
A systematic approach to handling this compound from receipt to disposal is critical to ensure safety and maintain the integrity of the compound.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials. Keep the container tightly sealed.
Handling and Use
-
Designated Area: All handling of this compound should occur in a designated area, such as a chemical fume hood.
-
Personal Hygiene: Avoid all personal contact, including inhalation. Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling.
-
Spill Management: In case of a spill, evacuate the area and alert the appropriate safety personnel. Absorb the spill with an inert material and place it in a sealed container for disposal.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Containers: Use clearly labeled, sealed containers for all solid and liquid waste.
-
Disposal Route: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste. Do not dispose of it down the drain.
Experimental Protocols
General Handling Protocol
-
Preparation: Before handling, ensure all necessary PPE is worn correctly and the work area is clean and uncluttered.
-
Weighing: If weighing the solid compound, perform this in a fume hood or a ventilated balance enclosure to minimize inhalation risk.
-
Solution Preparation: When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.
-
Post-Handling: After use, decontaminate the work surface and any equipment used. Remove and dispose of PPE in the designated waste stream.
Visual Safety Guides
Logical Relationship for Safe Handling
Caption: Workflow for the safe handling of this compound.
Emergency Response for a Chemical Spill
Caption: Step-by-step emergency response plan for a this compound spill.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
